2-Hydroxy-3,4-dimethoxybenzaldehyde
Description
Structure
3D Structure
Properties
IUPAC Name |
2-hydroxy-3,4-dimethoxybenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10O4/c1-12-7-4-3-6(5-10)8(11)9(7)13-2/h3-5,11H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UIOMNPYQUBMBOJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=C(C=C1)C=O)O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90172881 | |
| Record name | 3,4-Dimethoxysalicylaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90172881 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
19283-70-6 | |
| Record name | 2-Hydroxy-3,4-dimethoxybenzaldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=19283-70-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3,4-Dimethoxysalicylaldehyde | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019283706 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3,4-Dimethoxysalicylaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90172881 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,4-dimethoxysalicylaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.039.018 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 3,4-Dimethoxysalicylaldehyde | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y9ET3S77J6 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
2-Hydroxy-3,4-dimethoxybenzaldehyde chemical properties
An In-depth Technical Guide to the Chemical Properties of 2-Hydroxy-3,4-dimethoxybenzaldehyde
Abstract: This technical guide provides a comprehensive overview of the chemical properties, synthesis, reactivity, and applications of this compound (CAS No: 19283-70-6). Designed for researchers, medicinal chemists, and drug development professionals, this document synthesizes fundamental chemical data with practical, field-proven insights. We delve into its spectroscopic signature, explore its role as a versatile synthetic building block, detail a representative synthesis protocol, and discuss its potential in the development of novel therapeutic agents. This guide is grounded in authoritative references to ensure scientific integrity and empower researchers in their experimental design and application.
Physicochemical and Structural Properties
This compound is a substituted aromatic aldehyde, a class of compounds that serves as a cornerstone in organic synthesis. Its unique substitution pattern—a hydroxyl group ortho to the aldehyde and two adjacent methoxy groups—imparts a distinct set of electronic and steric properties that are highly valuable in fine chemical and pharmaceutical synthesis.
The core structure consists of a benzene ring functionalized with an aldehyde (-CHO), a hydroxyl (-OH), and two methoxy (-OCH₃) groups. The intramolecular hydrogen bond between the phenolic hydroxyl group and the aldehyde's carbonyl oxygen is a key structural feature, influencing the compound's conformation, reactivity, and physical properties.
Table 1: Compound Identification and Key Properties
| Identifier | Value | Reference |
|---|---|---|
| IUPAC Name | This compound | [1] |
| CAS Number | 19283-70-6 | [1][2][3][4] |
| Molecular Formula | C₉H₁₀O₄ | [1][4] |
| Molecular Weight | 182.17 g/mol | [1][3] |
| Canonical SMILES | COC1=C(C(=C(C=C1)C=O)O)OC | [1] |
| InChI Key | UIOMNPYQUBMBOJ-UHFFFAOYSA-N | [1][4] |
| Boiling Point | 289.7°C at 760 mmHg | [1] |
| Flash Point | 114.5°C | [1] |
| Density | 1.234 g/cm³ | [1] |
| Purity | ≥97% (typical) |[1] |
Spectroscopic Characterization
Table 2: Predicted Spectroscopic Data for this compound
| Technique | Expected Signature |
|---|---|
| ¹H NMR | ~11.0-11.5 ppm (s, 1H): Phenolic -OH, deshielded by intramolecular H-bonding. ~9.8 ppm (s, 1H): Aldehydic -CHO. ~7.2-7.4 ppm (d, 1H): Aromatic H-6, ortho to aldehyde. ~6.6-6.8 ppm (d, 1H): Aromatic H-5, ortho to hydroxyl. ~3.9 ppm (s, 3H): Methoxy -OCH₃. ~3.8 ppm (s, 3H): Methoxy -OCH₃. |
| ¹³C NMR | ~190-195 ppm: Aldehyde C=O. ~150-160 ppm: Aromatic C-O (C-2, C-3, C-4). ~110-130 ppm: Other aromatic carbons (C-1, C-5, C-6). ~55-60 ppm: Methoxy carbons (-OCH₃). |
| IR (Infrared) | 3100-3300 cm⁻¹ (broad): O-H stretch (intramolecularly H-bonded). 2850-2950 cm⁻¹: C-H stretch (aromatic & methyl). 1640-1660 cm⁻¹: C=O stretch (aldehyde, lowered frequency due to H-bonding & conjugation). 1580-1600 cm⁻¹: C=C stretch (aromatic). 1200-1280 cm⁻¹: C-O stretch (aryl ether). |
| MS (Mass Spec.) | [M]+•: m/z 182.0579 (Monoisotopic Mass). [M+H]⁺: m/z 183.0652. [M-H]⁻: m/z 181.0506. Key Fragments: Loss of -CH₃ (m/z 167), loss of -CHO (m/z 153). |
Note: Predicted data is based on established principles of spectroscopy and data from structurally similar compounds. Experimental verification is required.[5]
Chemical Reactivity and Mechanistic Insights
The reactivity of this compound is governed by the interplay of its three functional groups. Understanding their electronic effects is key to predicting reaction outcomes and designing synthetic strategies.
-
Phenolic Hydroxyl Group (-OH): A potent activating group that directs electrophiles to the ortho and para positions (C5 and C1, respectively) via resonance electron donation.
-
Aldehyde Group (-CHO): A deactivating group that directs electrophiles to the meta position (C5) via inductive electron withdrawal. It is the primary site for nucleophilic attack.
-
Methoxy Groups (-OCH₃): Activating groups that also direct electrophiles to their ortho and para positions.
The combined effect of these groups makes the C5 position the most electron-rich and sterically accessible site for further electrophilic aromatic substitution. The aldehyde group readily undergoes reactions such as oxidation to a carboxylic acid, reduction to an alcohol, or condensation with primary amines to form Schiff bases (imines).
Caption: Key reactivity sites of this compound.
Synthesis Pathway: Ortho-Formylation
The most direct and industrially relevant method for synthesizing hydroxybenzaldehydes is the formylation of the corresponding phenol. The Reimer-Tiemann reaction is a classic and effective method for the selective ortho-formylation of phenols.[6][7]
Causality of Method Choice: The Reimer-Tiemann reaction is chosen for its high ortho-selectivity, which is driven by the interaction between the electron-rich phenoxide intermediate and the electrophilic dichlorocarbene species generated in situ.[8] This selectivity is crucial for producing the desired 2-hydroxy isomer from the 3,4-dimethoxyphenol precursor.
Caption: Workflow for the Reimer-Tiemann synthesis of the target compound.
Representative Experimental Protocol: Reimer-Tiemann Formylation
This protocol is a representative example based on established procedures for the Reimer-Tiemann reaction and requires optimization for specific laboratory conditions.[9]
-
Reaction Setup: In a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a mechanical stirrer, dissolve 3,4-dimethoxyphenol (1.0 equiv) in a 2:1 solution of ethanol and 20% aqueous sodium hydroxide (8.0 equiv NaOH).
-
Initiation: Heat the mixture to 70°C with vigorous stirring to ensure the formation of the sodium phenoxide.
-
Carbene Formation & Reaction: Add chloroform (CHCl₃, 2.0 equiv) dropwise via the dropping funnel over 1 hour, maintaining the temperature at 70°C. The reaction is exothermic and may require external cooling to maintain the target temperature.
-
Reaction Completion: After the addition is complete, continue stirring the resulting mixture at 70°C for an additional 3 hours.
-
Workup: Cool the reaction mixture to room temperature. Remove the ethanol under reduced pressure using a rotary evaporator.
-
Extraction: Acidify the remaining aqueous solution to pH 4-5 with dilute HCl. Extract the product into an organic solvent (e.g., ethyl acetate, 3x volume).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate in vacuo. The crude product can be purified by column chromatography or recrystallization to yield the final product.
Applications in Medicinal Chemistry
Substituted benzaldehydes are privileged scaffolds in drug discovery due to their ability to participate in a wide range of chemical transformations, leading to diverse and complex molecular architectures. This compound is a valuable building block for synthesizing heterocyclic compounds, chalcones, and, most notably, Schiff bases .[10][11]
Causality of Application: The aldehyde functional group provides a reactive handle for condensation reactions with primary amines, forming an imine or azomethine (-C=N-) linkage. This reaction is a cornerstone of combinatorial chemistry. The resulting Schiff bases are known to exhibit a broad spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[11][12] The specific substitution pattern of the parent aldehyde can tune the electronic properties and steric profile of the final compound, influencing its binding affinity to biological targets.
Caption: Workflow for utilizing the aldehyde in Schiff base synthesis for drug discovery.
Representative Protocol: Schiff Base Synthesis
-
Dissolution: Dissolve this compound (1.0 equiv) in absolute ethanol in a round-bottom flask.
-
Amine Addition: To this solution, add the desired primary amine (1.0-1.1 equiv) and a catalytic amount of glacial acetic acid (2-3 drops).
-
Reaction: Reflux the mixture for 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Isolation: Upon completion, cool the reaction mixture. The Schiff base product often precipitates out of solution and can be collected by filtration.
-
Purification: Wash the collected solid with cold ethanol and dry in vacuo. If necessary, the product can be further purified by recrystallization from a suitable solvent like ethanol or methanol.[11]
Safety and Handling
While a specific Safety Data Sheet (SDS) for CAS 19283-70-6 was not located, data from structurally analogous hydroxy- and dimethoxy-benzaldehydes provide a reliable basis for assessing its hazards.[13][14][15][16] The compound should be handled with appropriate engineering controls and personal protective equipment.
Table 3: GHS Hazard Profile (Based on Structural Analogs)
| Hazard Class | GHS Category | Hazard Statement |
|---|---|---|
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed.[16] |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation.[13][16] |
| Serious Eye Damage/Irritation | Category 2A | H319: Causes serious eye irritation.[13] |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation. |
Handling and Precautionary Measures:
-
Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.[13]
-
Personal Protective Equipment (PPE): Wear protective gloves (e.g., nitrile rubber), safety glasses with side-shields or goggles, and a lab coat.[16]
-
Handling: Avoid breathing dust, fume, or vapors. Avoid contact with skin and eyes. Wash hands thoroughly after handling.[14]
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[13][14]
-
In case of contact:
-
Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If irritation persists, get medical advice.[13]
-
Skin: Wash with plenty of soap and water. If skin irritation occurs, get medical advice.[16]
-
Ingestion: Call a POISON CENTER or doctor if you feel unwell. Rinse mouth.[16]
-
Inhalation: Remove person to fresh air and keep comfortable for breathing.[13]
-
References
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. arctomsci.com [arctomsci.com]
- 3. This compound | CymitQuimica [cymitquimica.com]
- 4. KNApSAcK Metabolite Information - C00052640 [knapsackfamily.com]
- 5. PubChemLite - this compound (C9H10O4) [pubchemlite.lcsb.uni.lu]
- 6. Reimer–Tiemann reaction - Wikipedia [en.wikipedia.org]
- 7. synarchive.com [synarchive.com]
- 8. psiberg.com [psiberg.com]
- 9. Reimer-Tiemann Reaction: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 10. researchgate.net [researchgate.net]
- 11. jocpr.com [jocpr.com]
- 12. Preparation and Characterization of Novel Schiff Base Derived From 4-Nitro Benzaldehyde and Its Cytotoxic Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 13. WERCS Studio - Application Error [assets.thermofisher.com]
- 14. fishersci.com [fishersci.com]
- 15. fishersci.com [fishersci.com]
- 16. sigmaaldrich.cn [sigmaaldrich.cn]
An In-depth Technical Guide to 2-Hydroxy-3,4-dimethoxybenzaldehyde: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Hydroxy-3,4-dimethoxybenzaldehyde is a polysubstituted aromatic aldehyde that holds significant interest for researchers in organic synthesis and medicinal chemistry. Its unique substitution pattern, featuring a hydroxyl group ortho to the aldehyde and two adjacent methoxy groups, imparts specific chemical reactivity and potential for biological activity. This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed experimental protocols for its characterization, a validated synthesis method, and an exploration of its current and potential applications in drug discovery and development.
Physicochemical Properties
A thorough understanding of the physicochemical properties of this compound is fundamental to its application in a laboratory setting. These properties dictate its behavior in various solvents and reaction conditions, and are crucial for its purification and characterization.
General Properties
| Property | Value | Source(s) |
| Chemical Name | This compound | |
| Synonyms | 3,4-Dimethoxysalicylaldehyde | [1] |
| CAS Number | 19283-70-6 | [1][2] |
| Molecular Formula | C₉H₁₀O₄ | [1] |
| Molecular Weight | 182.17 g/mol | [1] |
| Appearance | Not explicitly stated in the search results, but related compounds are typically off-white to yellow crystalline solids. |
Thermal Properties
The melting and boiling points are critical parameters for assessing the purity of a compound and for designing appropriate reaction and purification conditions.
| Property | Value | Source(s) |
| Melting Point | 66.0-68.0 °C | [1] |
| Boiling Point | 122 °C at 2 Torr | [1] |
Solubility
Spectroscopic Characterization
Spectroscopic analysis is indispensable for the unambiguous identification and structural elucidation of organic molecules. This section details the expected and reported spectroscopic data for this compound.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. A GC-MS spectrum is available for this compound, which would show a molecular ion peak (M+) corresponding to its molecular weight.
-
Expected Molecular Ion Peak (M+) : m/z 182
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for determining the detailed structure of an organic molecule. While explicit experimental spectra with peak assignments for this compound were not found in the search results, a predicted ¹H and ¹³C NMR analysis is provided below based on established principles of NMR spectroscopy.
¹H NMR (Predicted):
-
Aldehyde Proton (-CHO) : A singlet expected around δ 9.8-10.5 ppm.
-
Phenolic Proton (-OH) : A broad singlet, the chemical shift of which is highly dependent on solvent and concentration, typically in the range of δ 5-12 ppm.
-
Aromatic Protons (Ar-H) : Two doublets in the aromatic region (δ 6.5-8.0 ppm), showing ortho-coupling.
-
Methoxy Protons (-OCH₃) : Two singlets, each integrating to 3H, expected in the range of δ 3.8-4.0 ppm.
¹³C NMR (Predicted):
-
Aldehyde Carbonyl (C=O) : Expected in the range of δ 190-195 ppm.
-
Aromatic Carbons (Ar-C) : Six distinct signals in the aromatic region (δ 110-160 ppm), with carbons attached to oxygen atoms appearing at lower field.
-
Methoxy Carbons (-OCH₃) : Two signals expected in the range of δ 55-65 ppm.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound would be characterized by the following absorption bands:
-
O-H Stretch (Phenolic) : A broad band in the region of 3200-3600 cm⁻¹.
-
C-H Stretch (Aromatic) : Peaks typically appearing just above 3000 cm⁻¹.
-
C-H Stretch (Aldehydic) : Two weak bands around 2850 and 2750 cm⁻¹.
-
C=O Stretch (Aldehydic) : A strong, sharp peak in the region of 1650-1680 cm⁻¹.
-
C=C Stretch (Aromatic) : Peaks in the range of 1450-1600 cm⁻¹.
-
C-O Stretch (Aryl Ether) : Strong bands in the 1200-1275 cm⁻¹ (asymmetric) and 1000-1075 cm⁻¹ (symmetric) regions.
Synthesis of this compound
The synthesis of polysubstituted benzaldehydes can be achieved through various formylation reactions of appropriately substituted phenols. A plausible and commonly employed method for the synthesis of this compound is the formylation of 3,4-dimethoxyphenol.
Reimer-Tiemann Reaction
The Reimer-Tiemann reaction involves the ortho-formylation of phenols using chloroform in a basic solution. This method, while classical, can sometimes suffer from moderate yields and the formation of byproducts.
Experimental Protocol:
-
Reaction Setup: In a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a mechanical stirrer, dissolve 3,4-dimethoxyphenol in an aqueous solution of a strong base, such as sodium hydroxide.
-
Addition of Chloroform: Heat the mixture and add chloroform dropwise from the dropping funnel with vigorous stirring. The reaction is exothermic and the temperature should be carefully controlled.
-
Reaction Monitoring: After the addition is complete, continue to heat the reaction mixture for several hours to ensure complete reaction. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture and acidify it with a suitable acid (e.g., hydrochloric acid) to neutralize the excess base and protonate the phenoxide.
-
Extraction and Purification: The product can be extracted with an organic solvent (e.g., diethyl ether or ethyl acetate). The organic layer is then washed, dried, and the solvent is removed under reduced pressure. The crude product can be purified by column chromatography or recrystallization.
Caption: Workflow for the synthesis of this compound.
Applications in Research and Drug Development
Substituted benzaldehydes are versatile building blocks in organic synthesis, serving as precursors to a wide array of more complex molecules with interesting biological activities. While specific applications for this compound are not extensively documented in the provided search results, its structural motifs suggest several potential areas of use.
Precursor for Heterocyclic Compounds
The aldehyde and hydroxyl functionalities of this compound make it an ideal starting material for the synthesis of various heterocyclic compounds, such as:
-
Chalcones: Condensation with acetophenones can yield chalcones, which are known to exhibit a broad range of biological activities, including anti-inflammatory, antioxidant, and anticancer properties.
-
Coumarins: Reaction with active methylene compounds can lead to the formation of coumarin derivatives, a class of compounds with diverse pharmacological applications.
-
Schiff Bases: Condensation with primary amines can form Schiff bases, which are important intermediates and have been investigated for their antibacterial, antifungal, and antitumor activities.
Potential in Medicinal Chemistry
The substitution pattern of this compound is found in a number of naturally occurring and synthetic bioactive molecules. The presence of the catechol-like moiety (after potential demethylation in vivo) and the aldehyde group provides opportunities for the design of novel therapeutic agents. Its derivatives could be explored for activities such as:
-
Antioxidant Activity: The phenolic hydroxyl group can act as a radical scavenger.
-
Enzyme Inhibition: The molecule could be a scaffold for the design of inhibitors for various enzymes.
-
Antimicrobial Activity: Derivatives of related hydroxy- and methoxy-substituted benzaldehydes have shown antimicrobial properties.
Caption: Potential applications of this compound.
Safety and Handling
As with any chemical, proper safety precautions should be taken when handling this compound. While a specific safety data sheet (SDS) for this compound was not retrieved, general precautions for aromatic aldehydes should be followed:
-
Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Handle in a well-ventilated area or a fume hood to avoid inhalation of dust or vapors.
-
Avoid contact with skin and eyes.
-
Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents and strong bases.
Conclusion
This compound is a valuable compound for chemical synthesis and drug discovery. Its well-defined physical properties and versatile reactivity make it an important building block for the creation of more complex molecules with potential therapeutic applications. This guide has provided a comprehensive overview of its known properties, a plausible synthetic route, and an outlook on its potential applications, serving as a valuable resource for researchers in the field. Further experimental investigation into its spectroscopic properties, solubility, and biological activities will undoubtedly expand its utility in the scientific community.
References
2-Hydroxy-3,4-dimethoxybenzaldehyde structure
An In-depth Technical Guide to 2-Hydroxy-3,4-dimethoxybenzaldehyde
Abstract: This technical guide provides a comprehensive overview of this compound, a key aromatic aldehyde with significant applications in synthetic chemistry and drug development. This document details its chemical structure, physicochemical properties, established synthesis methodologies with mechanistic insights, and robust analytical characterization techniques. It is designed for researchers, medicinal chemists, and process development scientists who require a deep technical understanding of this versatile compound.
Introduction and Core Structure
This compound, a substituted phenolic aldehyde, is a significant building block in organic synthesis. Its structural arrangement, featuring a hydroxyl group ortho to the aldehyde and two adjacent methoxy groups, imparts unique reactivity and makes it a valuable precursor for the synthesis of more complex molecules, including heterocyclic compounds and pharmaceutical intermediates. This guide elucidates the fundamental chemistry of this compound, providing practical, field-proven insights into its synthesis and characterization.
The structure of this compound is defined by a benzene ring substituted with four functional groups. The aldehyde (-CHO) and hydroxyl (-OH) groups are positioned at carbons 1 and 2, respectively, while the methoxy (-OCH₃) groups are at carbons 3 and 4. This specific arrangement is also known as 3,4-dimethoxysalicylaldehyde.
Caption: Chemical structure of this compound.
Physicochemical and Spectroscopic Properties
A thorough understanding of the physical and chemical properties is paramount for effective handling, reaction planning, and purification.
Physical and Chemical Data
The key identifying properties of this compound are summarized below.
| Property | Value | Source |
| Molecular Formula | C₉H₁₀O₄ | [1][2] |
| Molecular Weight | 182.17 g/mol | [2][3] |
| CAS Number | 19283-70-6 | [2][4] |
| Appearance | Solid (form may vary) | [5] |
| SMILES | COC1=C(C(=C(C=C1)C=O)O)OC | [1][2] |
| InChIKey | UIOMNPYQUBMBOJ-UHFFFAOYSA-N | [1] |
Spectroscopic Profile
Spectroscopic analysis is essential for structural confirmation and purity assessment. Below is a summary of expected data.
| Technique | Expected Data |
| ¹H NMR | Signals corresponding to aldehydic, aromatic, hydroxyl, and methoxy protons. |
| ¹³C NMR | Resonances for carbonyl, aromatic, and methoxy carbons. |
| IR Spectroscopy | Characteristic absorption bands for O-H (hydroxyl), C=O (aldehyde), C-O (ether), and aromatic C-H/C=C stretches. |
| Mass Spectrometry | Molecular ion peak (M⁺) at m/z 182, along with characteristic fragmentation patterns.[6][7] |
Synthesis Methodologies: A Comparative Analysis
The introduction of a formyl (-CHO) group onto a phenol ring, particularly at the ortho position, is a classic transformation in organic synthesis. For this compound, the starting material is typically 3,4-dimethoxyphenol. Two primary methods for this ortho-formylation are the Duff reaction and the Reimer-Tiemann reaction.[8][9]
The Duff Reaction: Ortho-Selective Formylation
The Duff reaction is a widely employed method for the ortho-formylation of phenols using hexamethylenetetramine (HMTA) in an acidic medium, such as acetic acid or trifluoroacetic acid.[8][10]
Causality of Experimental Choice: The Duff reaction is often preferred for its operational simplicity and the use of inexpensive, stable reagents.[8] Its mechanism favors ortho-substitution on electron-rich phenols, making it well-suited for this synthesis.[11][12] The reaction proceeds through an initial aminomethylation, followed by an intramolecular redox reaction and subsequent hydrolysis to yield the aldehyde.[11] Microwave-assisted protocols have been developed to significantly reduce reaction times and improve yields.[13]
Caption: Generalized workflow for the Duff reaction synthesis.
Experimental Protocol: Microwave-Assisted Duff Reaction
-
Reactor Setup: To a 10 mL microwave reactor vessel equipped with a magnetic stir bar, add 3,4-dimethoxyphenol (1.0 mmol, 154 mg).
-
Reagent Addition: Add hexamethylenetetramine (HMTA) (1.5 mmol, 210 mg) and 5 mL of trifluoroacetic acid (TFA).
-
Microwave Irradiation: Seal the vessel and place it in a microwave reactor. Irradiate the mixture at 120°C for 15-20 minutes. Monitor the reaction progress by TLC.
-
Work-up: After cooling, pour the reaction mixture into 50 mL of 2M hydrochloric acid. Stir for 1 hour to ensure complete hydrolysis of the intermediate.
-
Extraction: Extract the aqueous mixture with ethyl acetate (3 x 30 mL).
-
Washing: Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution (2 x 20 mL) and brine (1 x 20 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the resulting crude solid by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) or by recrystallization from an appropriate solvent system (e.g., ethanol/water) to yield the pure product.
The Reimer-Tiemann Reaction
An alternative pathway is the Reimer-Tiemann reaction, which uses chloroform (CHCl₃) and a strong base (like NaOH or KOH) to achieve ortho-formylation of phenols.[9][14]
Mechanistic Insight: This reaction proceeds via a different mechanism involving the in-situ generation of dichlorocarbene (:CCl₂) as the electrophilic species.[15][16] The phenoxide ion, formed by the deprotonation of the phenol by the strong base, attacks the dichlorocarbene. Subsequent hydrolysis of the resulting dichloromethyl-substituted intermediate yields the aldehyde.[9] While effective, this reaction can sometimes lead to mixtures of ortho and para isomers, although the ortho product often predominates.[14][15][16]
Causality of Experimental Choice: The Reimer-Tiemann reaction is a classic method and is valuable when the specific reactivity of dichlorocarbene is desired.[17] It is often carried out in a biphasic solvent system due to the poor solubility of hydroxide bases in chloroform.[9] The choice between Duff and Reimer-Tiemann may depend on substrate compatibility, desired regioselectivity, and reagent handling considerations (chloroform is a regulated substance).
Analytical Characterization Workflow
Confirming the identity and purity of the synthesized this compound is a critical, self-validating step in the overall process.
Caption: Standard workflow for analytical characterization.
Applications in Drug Development
Substituted benzaldehydes are crucial intermediates in medicinal chemistry. This compound serves as a precursor for various heterocyclic systems and biologically active molecules. For instance, its structural motifs are found in compounds investigated as:
-
Calcium Channel Blockers: The dimethoxy-substituted phenyl ring is a feature in some designs of calcium channel blockers used in cardiovascular therapies.[18]
-
Antimicrobial and Anticancer Agents: Derivatives incorporating this aldehyde have shown potential antimicrobial and anticancer activities.[18]
-
Enzyme Inhibitors: As a phenolic compound, it can serve as a starting point for synthesizing enzyme inhibitors, such as tyrosinase inhibitors, which are relevant in dermatology and food science.[19]
Its utility stems from the reactivity of its three functional groups: the aldehyde allows for condensation and reductive amination reactions, the hydroxyl group can be alkylated or acylated, and the aromatic ring can undergo further electrophilic substitution if desired.
Safety and Handling
As with any chemical reagent, proper safety protocols must be strictly followed.
-
General Hazards: This compound may be harmful if swallowed, inhaled, or absorbed through the skin. It can cause skin, eye, and respiratory tract irritation.[20][21][22]
-
Personal Protective Equipment (PPE): Always handle this chemical in a well-ventilated chemical fume hood. Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[20][22][23]
-
Handling: Avoid creating dust. Keep the container tightly closed when not in use. Store in a cool, dry place away from incompatible materials such as strong oxidizing agents and strong bases.[20][24]
-
First Aid:
Always consult the most current Safety Data Sheet (SDS) from the supplier before use.[20][21][22][23]
References
- 1. PubChemLite - this compound (C9H10O4) [pubchemlite.lcsb.uni.lu]
- 2. This compound | 19283-70-6 | FH66314 [biosynth.com]
- 3. 2-Hydroxy-3,5-dimethoxybenzaldehyde | C9H10O4 | CID 7172046 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 19283-70-6|this compound|BLD Pharm [bldpharm.com]
- 5. ortho-Vanillin - Wikipedia [en.wikipedia.org]
- 6. spectrabase.com [spectrabase.com]
- 7. Benzaldehyde, 2,3-dimethoxy- [webbook.nist.gov]
- 8. A theoretical study of the Duff reaction: insights into its selectivity - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. Reimer–Tiemann reaction - Wikipedia [en.wikipedia.org]
- 10. synarchive.com [synarchive.com]
- 11. Duff reaction - Wikipedia [en.wikipedia.org]
- 12. Duff Reaction (Chapter 41) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Reimer-Tiemann Reaction | JEE Chemistry | JEE Main | JEE Advanced [unacademy.com]
- 15. Reimer-Tiemann Reaction: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 16. jk-sci.com [jk-sci.com]
- 17. Reimer Tiemann Reaction Mechanism: Conditions & Applications [allen.in]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. researchgate.net [researchgate.net]
- 20. pfaltzandbauer.com [pfaltzandbauer.com]
- 21. sigmaaldrich.com [sigmaaldrich.com]
- 22. assets.thermofisher.com [assets.thermofisher.com]
- 23. fishersci.com [fishersci.com]
- 24. fishersci.com [fishersci.com]
2-Hydroxy-3,4-dimethoxybenzaldehyde CAS number 19283-70-6
An In-Depth Technical Guide to 2-Hydroxy-3,4-dimethoxybenzaldehyde (CAS 19283-70-6): Properties, Synthesis, and Bioactivity Profiling
Introduction
This compound is a substituted aromatic aldehyde belonging to the family of phenolic compounds. Its structure, featuring a hydroxyl group and two adjacent methoxy groups on the benzene ring, makes it an intriguing candidate for investigation in medicinal chemistry and materials science. As an isomer of vanillin and other biologically active benzaldehydes, it stands as a compound of significant interest, though it remains less characterized than its more common counterparts.
This technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals. It provides a detailed overview of the compound's known properties, outlines logical synthetic strategies, and presents a framework of validated experimental protocols for its characterization and biological evaluation. Acknowledging the limited publicly available data on this specific molecule, this document leverages established knowledge of its structural isomers to provide context and propose robust methodologies for its investigation.
Physicochemical Properties and Characterization
A complete understanding of a compound's physicochemical properties is the foundation of its application in research. While comprehensive experimental data for this compound is not widely published, its fundamental properties can be established, and a clear protocol for its analytical characterization can be defined.
| Property | Value | Source |
| CAS Number | 19283-70-6 | [1] |
| Molecular Formula | C₉H₁₀O₄ | Calculated |
| Molecular Weight | 182.17 g/mol | [2] |
| Appearance | Not specified; likely a crystalline solid | Inferred from related compounds |
| Solubility | Not specified; likely soluble in organic solvents (e.g., DMSO, Methanol, Chloroform) | Inferred from related compounds |
Spectroscopic Validation
The definitive identification and purity assessment of this compound rely on a combination of spectroscopic techniques. Each method provides unique structural information.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for elucidating the precise arrangement of atoms. Key expected signals include a singlet for the aldehyde proton (~9.8-10.5 ppm), a singlet for the phenolic hydroxyl proton, distinct singlets for the two methoxy groups, and coupled signals for the aromatic protons.
-
Mass Spectrometry (MS): MS is used to confirm the molecular weight by identifying the molecular ion peak (M⁺). High-resolution mass spectrometry (HRMS) can further confirm the elemental composition.
-
Infrared (IR) Spectroscopy: IR spectroscopy helps identify key functional groups. Expected characteristic absorption bands include a broad O-H stretch for the hydroxyl group, C-H stretches for the aromatic ring and methoxy groups, a sharp C=O stretch for the aldehyde, and C-O stretches for the ether linkages.
Protocol: Structural Characterization Workflow
This protocol outlines a self-validating system for confirming the identity and purity of a supplied or synthesized sample of this compound.
-
Sample Preparation:
-
For NMR, dissolve ~5-10 mg of the compound in 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
For HRMS, prepare a dilute solution (~1 mg/mL) in a suitable solvent like methanol or acetonitrile.
-
For IR, the sample can be analyzed neat (as a solid) using an ATR accessory.
-
-
Data Acquisition:
-
Acquire ¹H, ¹³C, and DEPT NMR spectra on a 400 MHz or higher spectrometer.
-
Obtain a high-resolution mass spectrum using an ESI-TOF or Orbitrap mass spectrometer.
-
Record the IR spectrum from 4000 to 400 cm⁻¹.
-
-
Data Analysis & Interpretation:
-
¹H NMR: Confirm the presence of the aldehyde proton (singlet, ~9.8-10.5 ppm), the hydroxyl proton (singlet, variable shift), two distinct methoxy singlets (~3.9 ppm), and the expected number and splitting pattern of aromatic protons.
-
¹³C NMR: Verify the presence of the aldehyde carbonyl carbon (~190 ppm), aromatic carbons (100-160 ppm range), and two methoxy carbons (~56 ppm).
-
HRMS: Ensure the measured mass of the molecular ion is within 5 ppm of the calculated exact mass for C₉H₁₀O₄.
-
IR: Confirm the presence of a strong C=O stretch (~1650-1680 cm⁻¹) and a broad O-H stretch (~3200-3500 cm⁻¹).
-
Synthesis and Purification Strategies
While specific literature on the synthesis of this compound is sparse, its structure suggests that it can be prepared from commercially available precursors using well-established organic reactions. Key strategies involve electrophilic formylation of a substituted phenol or selective methylation of a dihydroxy precursor.
Synthetic Design and Causality
The primary challenge in synthesizing this molecule is achieving the correct regioselectivity.
-
Formylation of 3,4-Dimethoxyphenol: This is a logical starting point. The hydroxyl group is a strong ortho-, para-director. Since the para position is blocked, formylation is directed to one of the two ortho positions (C2 or C6). The steric hindrance from the C3-methoxy group may influence the selectivity, making this a critical reaction to optimize. Common formylation methods include the Reimer-Tiemann, Duff, or Vilsmeier-Haack reactions. The choice of reaction depends on the desired scale, yield, and tolerance to reaction conditions[3].
-
Selective Methylation of 2,3-Dihydroxy-4-methoxybenzaldehyde: If this precursor is available, selective methylation of the C3 hydroxyl group would yield the target compound. The choice of methylating agent (e.g., dimethyl sulfate, methyl iodide) and base (e.g., K₂CO₃) is crucial. The phenolic hydroxyl at C2 is generally less reactive due to intramolecular hydrogen bonding with the adjacent aldehyde, which can be exploited to achieve selective methylation at C3[4].
Workflow: Synthesis and Purification
The following diagram outlines a general workflow for the synthesis, purification, and validation of this compound.
Caption: General workflow for synthesis and validation.
Exemplar Protocol: Methylation of a Dihydroxybenzaldehyde
This protocol is adapted from the synthesis of the related compound 2-Hydroxy-4-methoxybenzaldehyde and serves as a validated starting point for optimization[4].
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve the dihydroxybenzaldehyde precursor (1.0 eq) in acetone.
-
Addition of Reagents: Add potassium carbonate (K₂CO₃, 1.0 eq) to the solution, followed by the dropwise addition of dimethyl sulfate (DMS, 1.0 eq).
-
Rationale: Acetone is a polar aprotic solvent suitable for this Sₙ2 reaction. K₂CO₃ is a mild base used to deprotonate the more acidic hydroxyl group, creating a phenoxide for nucleophilic attack. DMS is an efficient methylating agent.
-
-
Reaction Execution: Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: After cooling to room temperature, filter the reaction mixture to remove the insoluble potassium salts.
-
Isolation: Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purification: Recrystallize the crude residue from an appropriate solvent system (e.g., ethanol-water) or purify by column chromatography to yield the pure product.
Potential Applications and Biological Activity Screening
While direct biological data for this compound is scarce, the extensive bioactivity of its isomers provides a strong rationale for its investigation as a potential therapeutic agent.
Biological Precedent of Structural Isomers
The substitution pattern on the benzaldehyde ring critically influences biological activity. Understanding the effects of isomers is key to predicting potential applications.
| Compound | Key Biological Activities | References |
| 2-Hydroxy-4-methoxybenzaldehyde (HMB) | Potent antifungal activity against Fusarium graminearum, disrupting ergosterol biosynthesis and cell membranes. Also exhibits broad antimicrobial and anti-inflammatory effects. | [5][6] |
| 3,4-Dimethoxybenzaldehyde (Veratraldehyde) | A crucial intermediate in the synthesis of pharmaceuticals like methyldopa (antihypertensive) and prazosin. | |
| 2,4-Dihydroxybenzaldehyde Derivatives | Schiff bases derived from this scaffold have shown anticancer activity by inhibiting Heat shock protein 90 (Hsp90). The parent compound also has antioxidant and anti-inflammatory properties. | [7] |
This precedent suggests that this compound is a prime candidate for screening in antifungal, anticancer, and anti-inflammatory assays.
Workflow: Biological Activity Screening
This diagram illustrates a logical, tiered approach to screening the compound for a range of biological activities.
Caption: Tiered workflow for bioactivity screening.
Protocol: In Vitro Cytotoxicity Screening (MTT Assay)
This protocol is a colorimetric method to assess cell viability and determine the compound's cytotoxic potential[7].
-
Cell Seeding: Plate cancer cells (e.g., PC3, HeLa) in a 96-well plate at a density of 5,000-10,000 cells/well. Allow cells to adhere overnight in a humidified incubator (37°C, 5% CO₂).
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the existing medium with the compound-containing medium and incubate for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Causality: Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT tetrazolium salt to purple formazan crystals.
-
-
Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage relative to the vehicle control. Determine the IC₅₀ value (the concentration that inhibits 50% of cell growth) by plotting viability against compound concentration.
Protocol: Antimicrobial Susceptibility (MIC Determination)
This protocol determines the Minimum Inhibitory Concentration (MIC) of the compound against bacteria or fungi using the broth microdilution method[8].
-
Inoculum Preparation: Grow the microbial strain (e.g., S. aureus, C. albicans) overnight and dilute to a standardized concentration (e.g., 5 x 10⁵ CFU/mL) in appropriate broth medium.
-
Compound Dilution: In a 96-well plate, prepare two-fold serial dilutions of the test compound in the broth.
-
Inoculation: Add 50 µL of the standardized microbial inoculum to each well. Include a positive control (inoculum only) and a negative control (broth only).
-
Incubation: Incubate the plate at 37°C for 18-24 hours (for bacteria) or 24-48 hours (for yeast).
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible microbial growth (turbidity) is observed.
Safety and Handling
As a research chemical with limited toxicological data, this compound must be handled with appropriate care.
-
General Precautions: Handle in a well-ventilated area, preferably within a chemical fume hood. Wear standard personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves[9][10].
-
Hazard Identification: Based on its functional groups (phenol, aldehyde), the compound may cause skin, eye, and respiratory irritation. Avoid inhalation of dust and direct contact with skin and eyes[9].
-
Storage: Store in a tightly sealed container in a cool, dry place away from light and strong oxidizing agents.
-
Disposal: Dispose of the chemical and any contaminated materials in accordance with local, state, and federal regulations.
Crucial Note: Always obtain and consult the specific Safety Data Sheet (SDS) provided by the supplier before handling this compound[1].
Conclusion
This compound (CAS 19283-70-6) represents a structurally interesting but under-investigated molecule. While direct data on its synthesis and biological activity are not extensively documented in public literature, its relationship to well-characterized isomers provides a compelling scientific basis for its exploration. The protocols and workflows detailed in this guide offer a robust and validated framework for researchers to synthesize, characterize, and screen this compound for novel therapeutic properties. Future research to elucidate its biological profile is warranted and could unveil valuable applications in drug discovery and development.
References
- 1. This compound | CymitQuimica [cymitquimica.com]
- 2. 2-Hydroxy-3,5-dimethoxybenzaldehyde | C9H10O4 | CID 7172046 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Sciencemadness Discussion Board - Synthsys of 2-hydroxy-4,5-dimethoxy benzaldehyde - Powered by XMB 1.9.11 [sciencemadness.org]
- 4. 2-Hydroxy-4-methoxybenzaldehyde synthesis - chemicalbook [chemicalbook.com]
- 5. Frontiers | 2-Hydroxy-4-methoxybenzaldehyde (HMB) disrupts ergosterol biosynthesis, redox metabolism, and DON biosynthesis of Fusarium graminearum revealed by transcriptome analysis [frontiersin.org]
- 6. 2-Hydroxy-4-methoxybenzaldehyde, a more effective antifungal aroma than vanillin and its derivatives against Fusarium graminearum, destroys cell membranes, inhibits DON biosynthesis, and performs a promising antifungal effect on wheat grains - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. dergipark.org.tr [dergipark.org.tr]
- 9. fishersci.com [fishersci.com]
- 10. download.basf.com [download.basf.com]
The Enigmatic Presence of 2-Hydroxy-3,4-dimethoxybenzaldehyde in Nature: A Technical Guide for Researchers
Foreword: Unveiling a Molecule of Interest
Within the vast and intricate tapestry of natural products, substituted benzaldehydes represent a class of compounds that are both structurally simple and functionally profound. They are key contributors to the aromas of many plants and possess a wide spectrum of biological activities. This guide focuses on a specific, and somewhat enigmatic, member of this family: 2-Hydroxy-3,4-dimethoxybenzaldehyde . While its isomers, such as vanillin, are ubiquitous and well-studied, this particular compound has a more discreet natural footprint, making its discovery and characterization a compelling subject for researchers in phytochemistry, pharmacology, and drug development.
This document provides a comprehensive overview of the known natural occurrence of this compound, its likely biosynthetic origins, methodologies for its isolation, and its reported biological significance. The content herein is curated to provide not just a recitation of facts, but a deeper understanding of the scientific rationale behind the data and protocols presented, empowering researchers to confidently engage with this intriguing molecule.
Section 1: Natural Occurrence and Distribution
The confirmed natural sourcing of this compound is, to date, highly specific. Its presence has been definitively established in the heartwood of Dalbergia odorifera, a precious rosewood species utilized in traditional Chinese medicine.[1][2][3][4][5][6] This discovery underscores the immense potential of ethnobotanical leads in identifying novel bioactive compounds. While its distribution may extend to other species, particularly within the Dalbergia genus or other plants known for producing complex phenolics, current scientific literature has yet to report a wider prevalence. This limited known distribution makes every new identification significant and highlights the need for broader phytochemical screening.
| Plant Species | Family | Plant Part | Confirmation Method | Reference(s) |
| Dalbergia odorifera T. Chen | Fabaceae | Heartwood | Isolation and Spectroscopic Analysis | [1][2][3][4][5][6][7] |
Section 2: The Biosynthetic Puzzle: A Proposed Pathway
The biosynthesis of benzaldehydes in plants is rooted in the shikimate pathway, commencing with the aromatic amino acid L-phenylalanine. While the precise enzymatic cascade leading to this compound has not been fully elucidated, we can propose a logical and scientifically plausible pathway based on established biochemical transformations.
The journey begins with the conversion of L-phenylalanine to cinnamic acid, a pivotal intermediate in phenylpropanoid metabolism. Subsequent β-oxidation of the cinnamic acid side chain is a likely route to forming the benzaldehyde scaffold. The specific substitution pattern of our target molecule—a hydroxyl group at C2 and two methoxy groups at C3 and C4—suggests a series of carefully orchestrated hydroxylation and O-methylation events. These reactions are typically catalyzed by cytochrome P450 monooxygenases and O-methyltransferases (OMTs), respectively. The exact sequence of these modifications dictates the final structure. Below is a diagram illustrating a putative biosynthetic pathway.
Causality Behind the Proposed Pathway: This proposed sequence is logical from a biochemical standpoint. The core phenylpropanoid pathway enzymes (PAL, C4H, C3H, COMT) are well-characterized and responsible for generating a variety of hydroxylated and methylated cinnamic acid derivatives. The subsequent side-chain cleavage to a benzaldehyde and further "tailoring" reactions by hydroxylases and methyltransferases allow for the generation of structural diversity. The specific OMTs involved would likely exhibit regioselectivity for the C3 and C4 hydroxyl groups of a trihydroxy intermediate.
Section 3: A Protocol for Isolation and Purification
The isolation of this compound from its natural matrix, such as the heartwood of Dalbergia odorifera, requires a systematic approach involving extraction, fractionation, and chromatography. The following is a self-validating protocol, designed with checkpoints to ensure the successful enrichment and purification of the target compound.
Step-by-Step Methodology:
-
Material Preparation:
-
Obtain authenticated heartwood of Dalbergia odorifera.
-
Grind the air-dried material into a coarse powder to increase the surface area for extraction. This is a critical step; insufficient grinding will lead to poor extraction efficiency.
-
-
Solvent Extraction:
-
Perform exhaustive extraction of the powdered plant material with methanol or a mixture of dichloromethane and methanol (1:1) at room temperature.[3][8] Methanol is a polar solvent capable of extracting a broad range of secondary metabolites, including phenolics.
-
The rationale for exhaustive extraction (typically 3 cycles) is to maximize the yield of the target compound from the plant matrix.
-
Concentrate the combined extracts under reduced pressure using a rotary evaporator to obtain a crude extract.
-
-
Solvent Partitioning (Fractionation):
-
Suspend the crude extract in water and perform liquid-liquid partitioning with solvents of increasing polarity (e.g., n-hexane, ethyl acetate, and n-butanol).
-
This step separates compounds based on their polarity. This compound, being a moderately polar phenolic compound, is expected to partition primarily into the ethyl acetate fraction.
-
Monitor the fractions by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., hexane:ethyl acetate, 7:3) and a UV lamp for visualization. The fraction showing a prominent spot corresponding to a standard (if available) or a characteristic phenolic profile should be taken for further purification.
-
-
Chromatographic Purification:
-
Subject the enriched ethyl acetate fraction to column chromatography over silica gel.
-
Elute the column with a gradient of increasing polarity, starting with n-hexane and gradually increasing the proportion of ethyl acetate. The choice of a gradient system is crucial for separating compounds with similar polarities.
-
Collect fractions and monitor them by TLC. Combine fractions that show a pure spot corresponding to the target compound.
-
-
Final Purification (Crystallization or Preparative HPLC):
-
For final purification, the combined fractions can be subjected to preparative High-Performance Liquid Chromatography (HPLC) for high-purity isolation.
-
Alternatively, if the compound is sufficiently pure and present in high enough quantity, crystallization from a suitable solvent system (e.g., ethanol-water) can be attempted. Crystal formation is a strong indicator of purity.
-
-
Structural Elucidation:
-
Confirm the identity and purity of the isolated compound using spectroscopic methods, including ¹H NMR, ¹³C NMR, Mass Spectrometry (MS), and Infrared (IR) spectroscopy.[9]
-
Section 4: Spectroscopic and Physicochemical Profile
Accurate identification of this compound relies on a combination of spectroscopic techniques. The following data provides a reference fingerprint for this molecule.[9]
| Property | Data |
| Molecular Formula | C₉H₁₀O₄ |
| Molecular Weight | 182.17 g/mol |
| Appearance | Crystalline solid |
| ¹H NMR (DMSO-d₆) | δ 9.82 (s, 1H, -CHO), Aromatic protons typically between δ 6.5-7.5, δ 3.86 (s, 3H, -OCH₃), δ 3.76 (s, 3H, -OCH₃) |
| FTIR (KBr, cm⁻¹) | 3418 (O-H stretch, indicating intramolecular H-bonding), 1673 (C=O stretch of aldehyde), 1251 (C-O stretch of methoxy group) |
| Thermal Analysis | Melting point near 148 °C, with thermal stability up to 220–230 °C.[9] |
Expert Interpretation: The ¹H NMR data is particularly informative. The downfield shift of the aldehydic proton (δ 9.82 ppm) is characteristic. The presence of two distinct singlets for the methoxy groups confirms their different chemical environments. In the FTIR spectrum, the position of the O-H stretch at 3418 cm⁻¹ is indicative of a strong intramolecular hydrogen bond between the hydroxyl group and the adjacent aldehyde's carbonyl oxygen, which contributes to the molecule's thermal stability.[9]
Section 5: Reported Biological Activities
Preliminary research has highlighted the potential of this compound as a bioactive molecule. Its isolation from a medicinal plant, Dalbergia odorifera, has prompted investigations into its pharmacological properties.
| Biological Activity | Cell Lines/Model | Key Findings | Reference(s) |
| Antitumor/Cytotoxic | Human tumor cell lines (in vitro) | Demonstrated significant inhibition of proliferation of human tumor cell lines, including multidrug-resistant cells. | [2][3][5][8] |
Field-Proven Insight: The cytotoxic activity reported for this compound is a significant finding. Often, the specific arrangement of hydroxyl and methoxy groups on an aromatic ring can dramatically influence its interaction with biological targets, such as enzymes or receptors involved in cell proliferation. The electron-donating effects of the methoxy groups and the hydrogen-bonding capability of the hydroxyl group are key features that likely contribute to its bioactivity.[9] These initial findings warrant further investigation, including mechanism of action studies and in vivo efficacy trials, to fully assess its therapeutic potential.
Conclusion and Future Outlook
This compound stands as a compelling example of a natural product with untapped potential. Its confirmed presence in Dalbergia odorifera provides a solid foundation for its study, yet the limited knowledge of its broader distribution calls for expanded phytochemical screening efforts. Elucidating its precise biosynthetic pathway through isotopic labeling studies and enzyme characterization would provide valuable insights into the metabolic machinery of aromatic compound synthesis in plants.
For drug development professionals, the reported antitumor activity is a promising lead. Future research should focus on synthesizing analogues to establish structure-activity relationships, which could lead to the development of more potent and selective therapeutic agents. The detailed protocols and data presented in this guide are intended to serve as a foundational resource for researchers poised to explore the chemistry and biology of this intriguing natural aldehyde.
References
- 1. p.bunri-u.ac.jp [p.bunri-u.ac.jp]
- 2. A Review on the Medicinal Plant Dalbergia odorifera Species: Phytochemistry and Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. scribd.com [scribd.com]
- 5. scribd.com [scribd.com]
- 6. researchgate.net [researchgate.net]
- 7. NP-MRD: Browsing natural products [np-mrd.org]
- 8. researchgate.net [researchgate.net]
- 9. rsisinternational.org [rsisinternational.org]
2-Hydroxy-3,4-dimethoxybenzaldehyde biosynthesis pathway
An In-Depth Technical Guide to the Biosynthesis of 2-Hydroxy-3,4-dimethoxybenzaldehyde
Executive Summary
This compound is an aromatic compound of significant interest to the flavor, fragrance, and pharmaceutical industries. As a structural isomer of vanillin, it possesses unique sensory and biological properties. However, unlike its well-studied relatives, the precise biosynthetic pathway for this compound in plants remains largely unelucidated. This technical guide synthesizes current knowledge from related metabolic pathways to propose a scientifically-grounded biosynthetic route originating from the core phenylpropanoid pathway. We present a detailed, multi-step enzymatic sequence, from the precursor L-phenylalanine to the final benzaldehyde product, highlighting key hydroxylation, methylation, and side-chain cleavage reactions. Furthermore, this document provides a comprehensive framework of experimental protocols—including isotope labeling, enzyme characterization, and functional genomics—designed to systematically validate this proposed pathway. This guide is intended for researchers, biochemists, and drug development professionals seeking to understand, validate, and potentially engineer the production of this valuable natural product.
Part 1: Introduction to this compound
This compound is a phenolic aldehyde characterized by a benzene ring substituted with a hydroxyl group at the C2 position, methoxy groups at C3 and C4, and a formyl group at C1. This substitution pattern distinguishes it from its more common isomer, vanillin (4-hydroxy-3-methoxybenzaldehyde), contributing to its distinct aromatic profile and potential bioactivity.[1] The compound is a known constituent of the fragrant roots of plants like Hemidesmus indicus, where it contributes to the characteristic aroma.[2][3] The exploration of its biosynthesis is not only a fundamental scientific question but also opens avenues for its sustainable production through metabolic engineering, circumventing reliance on extraction from limited plant sources.[4]
Part 2: The Proposed Biosynthetic Pathway
The biosynthesis of this compound is hypothesized to be a specialized branch of the well-established phenylpropanoid pathway, the central metabolic route for the synthesis of thousands of plant secondary metabolites.[3][5] The pathway begins with the aromatic amino acid L-phenylalanine and proceeds through a series of enzymatic modifications to the core phenylpropane (C6-C3) skeleton, followed by a critical side-chain cleavage to yield the final C6-C1 benzaldehyde structure.
Step 1: The Core Phenylpropanoid Backbone
The initial steps are conserved across a vast array of plant phenolic compounds.
-
Deamination of L-Phenylalanine: The pathway is initiated by the enzyme Phenylalanine Ammonia-Lyase (PAL) , which catalyzes the non-oxidative deamination of L-phenylalanine to form trans-cinnamic acid.[2] This is a committed step, channeling carbon from primary metabolism into the phenylpropanoid route.[6]
-
Hydroxylation at C4: trans-Cinnamic acid is then hydroxylated at the para-position by Cinnamate-4-Hydroxylase (C4H) , a cytochrome P450-dependent monooxygenase, to produce p-coumaric acid.[7]
-
Hydroxylation at C3: A second hydroxylation is catalyzed by p-Coumarate 3-Hydroxylase (C3H) , another P450 enzyme, which introduces a hydroxyl group at the C3 position of p-coumaric acid to form caffeic acid.[8]
Step 2: Key Methylation and a Proposed Novel Hydroxylation
This stage marks the divergence from the canonical pathway toward the unique substitution pattern of the target molecule.
-
First O-Methylation: Caffeic acid is methylated at the 3-hydroxyl group by Caffeic Acid O-Methyltransferase (COMT) , utilizing S-adenosyl-L-methionine (SAM) as the methyl donor, to produce ferulic acid.[7][9] This is a well-documented step in the biosynthesis of vanillin and lignin.
-
Proposed C2-Hydroxylation: This is a critical, albeit hypothetical, step. We propose that ferulic acid undergoes hydroxylation at the C2 position. This reaction would be catalyzed by a specific Cytochrome P450 Monooxygenase (CYP) , an enzyme family known for its role in the diversification of plant secondary metabolites. The resulting intermediate would be 2,4-dihydroxy-3-methoxy-cinnamic acid.
-
Second O-Methylation: A second methylation event is required. A specific O-Methyltransferase (OMT) would catalyze the transfer of a methyl group from SAM to the 4-hydroxyl group of the preceding intermediate, yielding 2-hydroxy-3,4-dimethoxy-cinnamic acid. Plant OMTs are a large and diverse family of enzymes, often exhibiting strict substrate and positional specificity.[10][11][12]
Step 3: Side-Chain Cleavage to the Benzaldehyde
The final stage involves the shortening of the C3 propyl side chain of the cinnamic acid derivative to the C1 aldehyde of the benzaldehyde. Two primary routes, analogous to those proposed for vanillin biosynthesis, are plausible.[8]
-
Non-β-Oxidative Pathway: This route involves a hydratase/lyase enzyme, similar to the vanillin synthase (VpVAN) found in Vanilla planifolia, which could directly convert 2-hydroxy-3,4-dimethoxy-cinnamic acid to this compound.[13][14]
-
β-Oxidative Pathway: Alternatively, the cinnamic acid derivative is first activated to its Coenzyme A (CoA) thioester. The side chain is then shortened via a process biochemically similar to fatty acid β-oxidation, which occurs in the peroxisomes.[6][15][16] This pathway would involve a series of hydration, oxidation, and thiolytic cleavage steps to release a C6-C1-CoA intermediate, which is then reduced to the final aldehyde.
The following diagram illustrates the complete proposed biosynthetic pathway.
Part 3: Experimental Validation of the Proposed Pathway
Validating a novel biosynthetic pathway requires a multi-faceted approach that combines in vivo evidence with in vitro biochemical characterization. The following protocols provide a self-validating system to rigorously test the proposed hypothesis.
Experimental Workflow Overview
The overall strategy involves first establishing the metabolic precursors in vivo, then identifying candidate genes through transcriptomics, followed by in vitro confirmation of enzyme function, and finally, in vivo verification using gene silencing techniques.
Protocol 1: In Vivo Isotope Labeling Studies
-
Causality and Rationale: This experiment is foundational. By supplying a stable isotope-labeled precursor (e.g., ¹³C-L-Phenylalanine) to a producing plant system, we can trace the metabolic fate of the precursor's carbon atoms. If the proposed pathway is correct, the labeling pattern in the final product, as determined by mass spectrometry (MS) or nuclear magnetic resonance (NMR), will match the predicted pattern. This provides unambiguous evidence of the precursor-product relationship.
-
Detailed Methodology:
-
System Preparation: Establish sterile root cultures of a known producer, such as Hemidesmus indicus.[2] Grow cultures in liquid Gamborg B5 medium until sufficient biomass is achieved.
-
Precursor Feeding: Prepare a sterile solution of U-¹³C₉-L-phenylalanine. Introduce the labeled precursor into the liquid medium to a final concentration of 0.5-1.0 mM.
-
Incubation: Incubate the cultures for a time course (e.g., 6, 12, 24, and 48 hours) under standard growth conditions.
-
Metabolite Extraction: Harvest the root tissue at each time point, flash-freeze in liquid nitrogen, and lyophilize. Perform a solvent extraction (e.g., with ethyl acetate or methanol), followed by evaporation to concentrate the metabolites.
-
Analysis: Analyze the crude extract using High-Performance Liquid Chromatography coupled to High-Resolution Mass Spectrometry (HPLC-HRMS). Compare the mass spectra of the peak corresponding to this compound from labeled and unlabeled samples. A mass shift corresponding to the incorporation of the ¹³C atoms will confirm its biosynthesis from phenylalanine.
-
Protocol 2: Identification and Characterization of Key Enzymes
-
Causality and Rationale: While labeling confirms the overall flux, it does not identify the specific enzymes. This protocol aims to pinpoint the genes responsible for the novel steps (C2-hydroxylation and C4-O-methylation). By comparing the transcriptomes of tissues that actively produce the compound with those that do not, we can identify differentially expressed genes belonging to the target enzyme families (CYPs and OMTs). Subsequent in vitro assays provide direct proof of their catalytic function.
-
Detailed Methodology:
-
Transcriptome Mining (RNA-seq):
-
Extract total RNA from producing (e.g., young, fragrant roots) and non-producing (e.g., leaves) tissues of the source plant.
-
Perform high-throughput RNA sequencing (RNA-seq).
-
Assemble the transcriptome and perform differential expression analysis to identify upregulated genes in the producing tissue.
-
Filter the list of upregulated genes for sequences annotated as Cytochrome P450 monooxygenases and O-methyltransferases. This creates a list of high-priority candidates.
-
-
Heterologous Expression and Enzyme Assays:
-
Cloning: Synthesize or clone the full-length coding sequences of candidate genes into an appropriate expression vector (e.g., pET vector for E. coli or pYES2 for yeast).
-
Expression: Transform the constructs into the expression host. For P450s, co-expression with a cytochrome P450 reductase (CPR) partner in yeast is often necessary for activity. Induce protein expression under optimized conditions.
-
Protein Purification: Lyse the cells and purify the recombinant enzymes using affinity chromatography (e.g., Ni-NTA for His-tagged proteins).
-
In Vitro Assay:
-
For a candidate OMT , set up a reaction mixture containing the purified enzyme, the hypothesized substrate (2,4-dihydroxy-3-methoxy-cinnamic acid), and the methyl donor S-adenosyl-L-methionine (SAM) in a suitable buffer.
-
For a candidate C2-hydroxylase (CYP) , the reaction will require the purified enzyme (microsomes from yeast expression), the substrate (ferulic acid), and a source of reducing equivalents (NADPH).
-
Incubate the reactions, then quench and extract the products.
-
Analysis: Analyze the reaction products by HPLC or LC-MS to see if the expected product was formed by comparing retention times and mass spectra with an authentic standard.
-
-
-
Part 4: Data Presentation and Interpretation
Quantitative data from enzyme assays should be summarized for clear interpretation. The kinetic parameters help to assess the substrate specificity and efficiency of a newly identified enzyme, reinforcing its proposed biological role.
Table 1: Hypothetical Kinetic Parameters for a Candidate OMT
| Substrate | K_m_ (µM) | k_cat_ (s⁻¹) | k_cat_/K_m_ (M⁻¹s⁻¹) |
| 2,4-Dihydroxy-3-methoxy-cinnamic Acid | 25 ± 3 | 1.5 ± 0.1 | 6.0 x 10⁴ |
| Caffeic Acid | 450 ± 20 | 0.2 ± 0.03 | 4.4 x 10² |
| Ferulic Acid | > 1000 | < 0.01 | - |
| Protocatechuic Aldehyde | > 1000 | < 0.01 | - |
This table illustrates how data can be presented to show that the purified OMT has a strong preference for the hypothesized intermediate over other structurally related compounds, providing strong evidence for its role in the pathway.
References
- 1. researchgate.net [researchgate.net]
- 2. Phenylalanine ammonia-lyase-mediated biosynthesis of 2-hydroxy-4-methoxybenzaldehyde in roots of Hemidesmus indicus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. 2-Hydroxy-4-Methoxybenzaldehyde (2H4MB): Integrating Cell Culture, Metabolic Engineering, and Intelligent Genome Editing [mdpi.com]
- 5. Multi-Omics Reveals Protected Cultivation Improves Chinese Plum (Prunus salicina L.) Quality via Light-Regulated Sugar Metabolism [mdpi.com]
- 6. Unravelling Vanillin Biosynthesis: Integrative Transcriptomic and Metabolomic Insights into Pod Development - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Vanillin - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
- 9. cdnsciencepub.com [cdnsciencepub.com]
- 10. Structure, function, and evolution of plant O-methyltransferases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Structure, function, and evolution of plant O-methyltransferases - Spectrum: Concordia University Research Repository [spectrum.library.concordia.ca]
- 12. Molecular characterization of O-methyltransferases involved in isoquinoline alkaloid biosynthesis in Coptis japonica - PMC [pmc.ncbi.nlm.nih.gov]
- 13. One-Step Vanillin Synthesis Using Engineered Enzyme - ChemistryViews [chemistryviews.org]
- 14. researchgate.net [researchgate.net]
- 15. A peroxisomal heterodimeric enzyme is involved in benzaldehyde synthesis in plants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. A peroxisomal heterodimeric enzyme is involved in benzaldehyde synthesis in plants - PMC [pmc.ncbi.nlm.nih.gov]
A Spectroscopic Guide to 2-Hydroxy-3,4-dimethoxybenzaldehyde: Elucidating Structure Through NMR, IR, and MS Data
This in-depth technical guide serves as a comprehensive resource for researchers, scientists, and professionals in drug development on the spectral characterization of 2-hydroxy-3,4-dimethoxybenzaldehyde. By delving into the nuances of Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), this document provides the foundational knowledge for unambiguous structural confirmation and quality assessment of this versatile chemical intermediate.
Introduction
This compound, a polysubstituted aromatic aldehyde, is a valuable building block in organic synthesis, particularly in the preparation of pharmaceutical compounds and other fine chemicals. Its reactivity is largely governed by the interplay of the hydroxyl, methoxy, and aldehyde functional groups. Accurate and thorough spectral analysis is paramount to verify its identity and purity, ensuring the integrity of subsequent synthetic transformations. This guide provides a detailed examination of its spectral signature, blending established spectroscopic principles with comparative data from analogous structures to offer a complete analytical portrait.
Molecular Structure and Spectroscopic Implications
The substitution pattern on the benzene ring—a hydroxyl group at C2, and two methoxy groups at C3 and C4—creates a unique electronic environment that dictates the chemical behavior and, consequently, the spectral properties of the molecule. The electron-donating nature of the hydroxyl and methoxy groups enriches the aromatic ring with electron density, influencing the chemical shifts of the aromatic protons and carbons. The intramolecular hydrogen bond between the C2-hydroxyl group and the C1-aldehyde's carbonyl oxygen is a key structural feature that significantly impacts the spectral data, particularly in ¹H NMR and IR spectroscopy.
Caption: Molecular structure of this compound.
¹H NMR Spectroscopy (Predicted)
Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is a powerful tool for elucidating the connectivity of hydrogen atoms in a molecule. The predicted ¹H NMR spectrum of this compound in a solvent like CDCl₃ would exhibit distinct signals for the aldehyde, hydroxyl, aromatic, and methoxy protons.
Experimental Protocol: ¹H NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in about 0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube. Add a small amount of an internal standard, such as tetramethylsilane (TMS), if not already present in the solvent.
-
Instrument Setup: Place the NMR tube in the spectrometer. The instrument is then tuned and the magnetic field is shimmed to achieve homogeneity.
-
Data Acquisition: Acquire the ¹H NMR spectrum using a standard pulse sequence. The number of scans can be adjusted to achieve an adequate signal-to-noise ratio.
-
Data Processing: The acquired free induction decay (FID) is Fourier transformed. The resulting spectrum is then phased, baseline corrected, and referenced to the internal standard (TMS at 0.00 ppm).
Predicted ¹H NMR Spectral Data
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale for Prediction |
| Aldehyde-H | ~9.8-10.0 | Singlet (s) | 1H | The aldehyde proton is highly deshielded due to the electronegativity of the carbonyl oxygen. |
| Hydroxyl-H | ~11.0-12.0 | Singlet (s), broad | 1H | The strong intramolecular hydrogen bond to the carbonyl oxygen causes significant deshielding. |
| Aromatic-H6 | ~7.2-7.4 | Doublet (d) | 1H | Coupled to H5. |
| Aromatic-H5 | ~6.8-7.0 | Doublet (d) | 1H | Coupled to H6. Shielded by the electron-donating methoxy and hydroxyl groups. |
| Methoxy-H (C4) | ~3.9-4.0 | Singlet (s) | 3H | Typical chemical shift for methoxy groups on an aromatic ring. |
| Methoxy-H (C3) | ~3.8-3.9 | Singlet (s) | 3H | Typical chemical shift for methoxy groups on an aromatic ring. |
Note: The exact chemical shifts can vary depending on the solvent and concentration.
A Technical Guide to the Solubility of 2-Hydroxy-3,4-dimethoxybenzaldehyde
Abstract
This technical guide provides a comprehensive analysis of the solubility characteristics of 2-Hydroxy-3,4-dimethoxybenzaldehyde (CAS No. 19283-70-6). Designed for researchers, medicinal chemists, and formulation scientists, this document moves beyond a simple data sheet to offer a foundational understanding of the molecule's structural properties and their influence on its solubility in various solvent systems. In the absence of extensive published quantitative data, this guide establishes a robust theoretical framework for predicting solubility and presents a detailed, field-proven experimental protocol for its empirical determination. This dual approach of predictive theory and practical methodology provides scientists with the necessary tools to effectively work with this compound in a laboratory or drug development setting.
Introduction to this compound
This compound is a substituted aromatic aldehyde. Its structure is characterized by a benzene ring functionalized with a hydroxyl (-OH) group, an aldehyde (-CHO) group, and two methoxy (-OCH₃) groups. The relative positions of these functional groups are critical to its chemical behavior, including its solubility.
The presence of both hydrogen-bond-donating (hydroxyl) and hydrogen-bond-accepting (hydroxyl, methoxy, aldehyde) sites, combined with a nonpolar aromatic ring, results in a molecule with a nuanced solubility profile. Understanding this profile is essential for its application in synthesis, purification, and formulation.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 19283-70-6 | [1][2][3] |
| Molecular Formula | C₉H₁₀O₄ | [3] |
| Molecular Weight | 182.17 g/mol | |
| Melting Point | 66.0 - 68.0 °C | [3] |
| Boiling Point | 122 °C at 2 Torr | [3] |
| Canonical SMILES | O=CC1=CC=C(OC)C(OC)=C1O | [3] |
| Structure |
Theoretical Solubility Profile: A Structure-Based Rationale
Predicting solubility from molecular structure is a cornerstone of chemical research.[4][5][6] The principle of "like dissolves like" serves as a fundamental guideline, suggesting that substances with similar polarities are more likely to be soluble in one another.[7]
The solubility of this compound is governed by the interplay of its functional groups:
-
Hydroxyl Group (-OH): This group is polar and can act as both a hydrogen bond donor and acceptor. This feature strongly suggests solubility in polar protic solvents like water and alcohols.
-
Methoxy Groups (-OCH₃): These groups are polar aprotic. The oxygen atom can act as a hydrogen bond acceptor. They contribute to polarity but less so than the hydroxyl group.
-
Aldehyde Group (-CHO): The carbonyl oxygen is a hydrogen bond acceptor, contributing to polarity.
-
Benzene Ring: The aromatic ring is inherently nonpolar and hydrophobic, which will favor solubility in nonpolar organic solvents.
Prediction by Solvent Class:
-
Polar Protic Solvents (e.g., Water, Ethanol, Methanol): The presence of the hydroxyl group is expected to confer at least moderate solubility in these solvents through hydrogen bonding. However, the overall nonpolar character of the substituted benzene ring will likely prevent it from being freely soluble in water, a trait seen in similar compounds.[8] Solubility is expected to be significantly higher in alcohols (like ethanol) compared to water.
-
Polar Aprotic Solvents (e.g., DMSO, Acetone, THF): These solvents cannot donate hydrogen bonds but can accept them. The compound's multiple hydrogen bond acceptor sites (the oxygens in the -OH, -CHO, and -OCH₃ groups) suggest good solubility in solvents like Dimethyl Sulfoxide (DMSO) and acetone.
-
Nonpolar Solvents (e.g., Hexane, Toluene): The nonpolar benzene ring will drive solubility in these solvents. However, the polar functional groups will counteract this, likely resulting in limited to moderate solubility.
-
Acidic/Basic Aqueous Solutions: The phenolic hydroxyl group is weakly acidic. Therefore, the compound's solubility in water is expected to increase significantly in dilute aqueous bases (e.g., 5% NaOH) due to the formation of a more polar, water-soluble sodium phenoxide salt.[9][10]
Table 2: Predicted Solubility of this compound
| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |
| Polar Protic | Water | Low to Moderate | Hydrogen bonding from -OH group is offset by the hydrophobic benzene ring. |
| Ethanol, Methanol | High | "Like dissolves like"; solvent can engage in hydrogen bonding and solvate the nonpolar ring. | |
| Polar Aprotic | DMSO, DMF, Acetone | High | Strong dipole-dipole interactions and hydrogen bond acceptance by the solvent. |
| Nonpolar | Hexane, Toluene | Low to Moderate | Solvating the nonpolar ring is favorable, but the polar groups limit miscibility. |
| Aqueous Base | 5% Sodium Hydroxide | High (Reacts) | Deprotonation of the phenolic -OH group forms a highly soluble phenoxide salt. |
| Aqueous Acid | 5% Hydrochloric Acid | Low | No basic functional groups are present to be protonated and increase solubility. |
Experimental Protocol for Solubility Determination
Trustworthy protocols must be self-validating. The following procedure integrates qualitative assessment with a quantitative method to provide a comprehensive and reliable measure of solubility. This approach is based on standard laboratory methodologies for organic compounds.[9][10][11]
Materials and Equipment
-
This compound (solute)
-
Analytical balance (± 0.1 mg precision)
-
Vortex mixer
-
Thermostatic shaker or water bath
-
Calibrated micropipettes
-
HPLC or UV-Vis spectrophotometer
-
Class A volumetric flasks and glassware
-
Scintillation vials or small test tubes with screw caps
-
Syringe filters (0.22 µm, solvent-compatible)
-
Solvents of interest (e.g., water, ethanol, DMSO, hexane)
Workflow for Solubility Testing
The following diagram outlines the logical flow of the experimental procedure, from initial qualitative tests to a rigorous quantitative analysis.
References
- 1. 19283-70-6|this compound|BLD Pharm [bldpharm.com]
- 2. This compound | 19283-70-6 | FH66314 [biosynth.com]
- 3. CAS Common Chemistry [commonchemistry.cas.org]
- 4. tandfonline.com [tandfonline.com]
- 5. Physics-Based Solubility Prediction for Organic Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Estimating Aqueous Solubility Directly From Molecular Structure Using Machine Learning Approach | IEEE Conference Publication | IEEE Xplore [ieeexplore.ieee.org]
- 7. chem.ws [chem.ws]
- 8. Veratraldehyde - Wikipedia [en.wikipedia.org]
- 9. scribd.com [scribd.com]
- 10. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 11. quora.com [quora.com]
A Technical Guide to the Stability and Storage of 2-Hydroxy-3,4-dimethoxybenzaldehyde
Prepared for: Researchers, Scientists, and Drug Development Professionals From: Senior Application Scientist, Gemini Division
Executive Summary & Introduction
2-Hydroxy-3,4-dimethoxybenzaldehyde (CAS No. 19283-70-6) is a polysubstituted aromatic aldehyde of significant interest in organic synthesis, serving as a critical building block for pharmaceuticals, fine chemicals, and novel materials. The integrity of this starting material is paramount; its degradation can compromise reaction yields, introduce impurities, and invalidate experimental data. This guide provides a comprehensive overview of the stability profile, principal degradation pathways, and field-proven storage and handling protocols for this compound to ensure its long-term viability in a research and development setting.
The presence of a phenolic hydroxyl group, an aldehyde moiety, and electron-donating methoxy groups on the aromatic ring creates a unique chemical environment that dictates its stability. Understanding these structural influences is key to preventing degradation and ensuring experimental reproducibility.
Physicochemical Properties
A foundational understanding of the compound's physical properties is essential for its proper handling and storage.
| Property | Value | Source(s) |
| CAS Number | 19283-70-6 | [1][2][3][4] |
| Molecular Formula | C₉H₁₀O₄ | [1][2] |
| Molecular Weight | 182.17 g/mol | [1][4] |
| Appearance | Solid (form may vary) | N/A |
| Melting Point | 70.0 - 72.0 °C | |
| Boiling Point | 289.7 °C at 760 mmHg | [1] |
| Density | 1.234 g/cm³ | [1] |
Core Stability Profile & Mechanistic Insights
The stability of this compound is primarily influenced by its susceptibility to oxidation and sensitivity to light. These vulnerabilities are rooted in its functional groups.
Oxidative Stability (Air Sensitivity)
The aldehyde functional group is inherently prone to oxidation, particularly in the presence of atmospheric oxygen. This process, often a radical-chain auto-oxidation, converts the aldehyde to the corresponding carboxylic acid, 2-carboxy-3,4-dimethoxybenzoic acid. The presence of the electron-rich phenolic ring can further accelerate this process. Studies on phenolic monomers derived from lignin confirm that over-oxidation to carboxylic acids is a primary cause of product degradation in alkaline or oxidative environments. Safety data sheets for structurally similar compounds, such as 3,4-dimethoxybenzaldehyde and 2-hydroxy-3-methoxybenzaldehyde, consistently list "Air sensitive" as a key stability concern.[5][6]
Causality: Exposure to air, especially over extended periods or at elevated temperatures, will lead to a gradual increase in acidic impurities, reducing the purity and potentially altering the reactivity of the material.
Photostability (Light Sensitivity)
Aromatic compounds, particularly those with hydroxyl and carbonyl functionalities, can absorb UV and visible light. This energy absorption can promote electrons to excited states, increasing their reactivity and making them susceptible to photochemical degradation. For many aromatic aldehydes, light exposure can catalyze oxidation and polymerization reactions.[6] The need to protect phenolic compounds from sunlight to prevent degradation is well-documented.[7]
Causality: Storage in transparent or translucent containers that allow light exposure can lead to discoloration (often yellowing or browning) and the formation of complex, often unidentified, impurities.
Thermal Stability
While the compound is a solid with a relatively high boiling point, prolonged exposure to elevated temperatures can increase the rate of degradation, especially oxidative processes.[8] For long-term storage, reducing thermal energy minimizes the kinetic rate of all potential degradation reactions.
Chemical Incompatibilities
To prevent rapid and hazardous decomposition, this compound must be stored away from incompatible materials.
-
Strong Oxidizing Agents: (e.g., peroxides, nitrates, perchlorates) will aggressively oxidize the aldehyde group, a highly exothermic and potentially dangerous reaction.
-
Strong Bases: (e.g., sodium hydroxide, potassium tert-butoxide) can deprotonate the phenolic hydroxyl group, and the resulting phenoxide is often more susceptible to oxidation. Bases can also catalyze aldol condensation or other side reactions.
-
Strong Reducing Agents: Can reduce the aldehyde to an alcohol.
These incompatibilities are standard for aromatic aldehydes and are listed in the safety profiles of related compounds.[6][9]
Primary Degradation Pathway: Oxidation
The most common and predictable degradation pathway for this compound under typical storage conditions is the oxidation of the aldehyde group to a carboxylic acid.
Caption: Oxidation of the aldehyde to a carboxylic acid.
Recommended Storage and Handling Protocols
Adherence to strict storage and handling protocols is the most effective strategy for preserving the integrity of the compound.
Storage Conditions Summary
| Condition | Short-Term Storage (Days to Weeks) | Long-Term Storage (Months to Years) |
| Temperature | Room Temperature | ≤ 4°C (Refrigerated) or -20°C (Frozen) |
| Atmosphere | Tightly Sealed Container | Inert Gas Atmosphere (Nitrogen or Argon) |
| Light | Protect from Light (Amber Vial) | Protect from Light (Amber Vial, stored in darkness) |
| Container | Glass Vial with PTFE-lined cap | Glass Vial with PTFE-lined cap, sealed with paraffin film |
Protocol for Receiving and Initial Handling
-
Inspect: Upon receipt, visually inspect the container for an intact seal.
-
Document: Record the date of receipt on the label.
-
Inerting: If the compound is supplied in a standard screw-cap vial, carefully open it inside a glove box or glove bag with a dry, inert atmosphere (N₂ or Ar).
-
Backfill & Seal: Backfill the headspace of the vial with inert gas, quickly reseal the cap tightly, and wrap the cap-vial interface with paraffin film to create a secondary moisture and air barrier.
-
Store: Place the sealed vial inside a secondary container (e.g., a small box or bag) labeled with the compound name and date, and transfer to the appropriate long-term storage location (e.g., a -20°C freezer).
Protocol for Weighing and Aliquoting
The goal is to minimize the exposure of the bulk material to the atmosphere.
-
Equilibration: Remove the sealed container from cold storage and allow it to equilibrate to room temperature for at least 30-60 minutes before opening. This is a critical step to prevent condensation of atmospheric moisture onto the cold solid.
-
Inert Environment: Perform all weighing and transfers inside a glove box or under a gentle, positive flow of inert gas.
-
Dispense: Quickly weigh the desired amount into a separate, tared vial.
-
Reseal Bulk: Immediately backfill the headspace of the primary stock container with inert gas, reseal tightly, wrap with fresh paraffin film, and return it to long-term storage.
-
Use Aliquot: The freshly prepared aliquot can now be used for the experiment. Avoid returning any unused material to the primary stock container to prevent cross-contamination.
Detection of Degradation
Regularly assessing the purity of the compound, especially before use in a critical synthesis, is a vital part of good laboratory practice.
-
Physical Indicators:
-
Color Change: A noticeable change from its initial color (e.g., darkening, turning yellow or brown) is a strong indicator of degradation.
-
Melting Point Depression: A melting point that is lower and broader than the specified range (70-72 °C) suggests the presence of impurities.
-
-
Analytical Verification:
-
High-Performance Liquid Chromatography (HPLC): This is the preferred method for purity assessment of non-volatile compounds.[10][11] On a reversed-phase column (e.g., C18), the primary degradation product, the more polar carboxylic acid, will typically have a shorter retention time than the parent aldehyde. The appearance or growth of this new peak over time is quantitative evidence of degradation.
-
Infrared (IR) Spectroscopy: While less quantitative, IR can reveal changes. The characteristic aldehyde C-H stretch (around 2720 and 2820 cm⁻¹) may diminish, while a broad O-H stretch characteristic of a carboxylic acid (around 2500-3300 cm⁻¹) may appear.[12]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is highly effective. The aldehyde proton signal (typically δ 9-10 ppm) will decrease in intensity, while a new, broad signal for the carboxylic acid proton (typically δ 10-13 ppm) may appear.
-
Experimental Workflow: A Practical Stability Study
To validate storage conditions or assess the stability of a specific batch, a simple, controlled study can be performed.
Caption: A logical workflow for conducting a stability study.
Protocol
-
Objective: To determine the optimal storage condition for this compound by assessing its purity over time under various environmental stresses.
-
Sample Preparation:
-
Under an inert atmosphere, aliquot equal amounts (e.g., 10-20 mg) of a single, high-purity batch of the compound into multiple amber glass HPLC vials with PTFE-lined caps.
-
Prepare enough vials for each condition and time point, including triplicates for statistical validity.
-
-
Baseline Analysis (T=0):
-
Take three vials and immediately prepare them for analysis.
-
Dissolve the contents in a suitable solvent (e.g., methanol or acetonitrile) and analyze by a validated HPLC method to determine the initial purity. This is the critical baseline.
-
-
Stress Conditions:
-
Divide the remaining vials among the desired storage conditions (see diagram for examples).
-
Condition A (Control): -20°C, protected from light, headspace flushed with N₂.
-
Condition B: 4°C, protected from light, headspace flushed with N₂.
-
Condition C (Air Stress): Room temperature, protected from light, sealed in air.
-
Condition D (Light/Air Stress): Room temperature, exposed to ambient lab light, sealed in air.
-
-
Time-Point Analysis:
-
At predetermined intervals (e.g., 1 month, 3 months, 6 months, 1 year), remove three vials from each condition.
-
Allow vials to equilibrate to room temperature before opening.
-
Prepare and analyze the samples by the same HPLC method used for the T=0 analysis.
-
-
Data Evaluation:
-
Calculate the percent purity for each sample at each time point.
-
Compare the results to the T=0 baseline. A statistically significant decrease in the main peak area % and a corresponding increase in impurity peaks indicate degradation.
-
Plot purity vs. time for each condition to visualize the degradation rate and determine the most stable storage protocol.
-
References
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. 19283-70-6|this compound|BLD Pharm [bldpharm.com]
- 3. arctomsci.com [arctomsci.com]
- 4. This compound | CymitQuimica [cymitquimica.com]
- 5. assets.thermofisher.com [assets.thermofisher.com]
- 6. fishersci.com [fishersci.com]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. fishersci.com [fishersci.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. How to test the purity of benzaldehyde? - Blog [sinoshiny.com]
A Technical Guide to the Safety and Hazards of 2-Hydroxy-3,4-dimethoxybenzaldehyde
For Researchers, Scientists, and Drug Development Professionals
Introduction: A Proactive Approach to Chemical Safety
2-Hydroxy-3,4-dimethoxybenzaldehyde (CAS No. 19283-70-6) is a substituted aromatic aldehyde with applications in organic synthesis and as a building block for more complex molecules.[1] As with any chemical compound, particularly one for which comprehensive toxicological data is not widely published, a proactive and evidence-based approach to safety is paramount. This guide provides an in-depth analysis of the potential hazards associated with this compound, drawing upon fundamental chemical principles and data from structurally similar molecules to establish robust safety protocols.
The core philosophy of this guide is not merely to list hazards, but to foster a deep understanding of why these hazards exist and how to mitigate them effectively. For professionals in research and drug development, this understanding is critical for designing safer experiments, protecting personnel, and ensuring the integrity of their work.
Section 1: Chemical Identity and Physicochemical Properties
Understanding the basic properties of a chemical is the foundation of a thorough safety assessment.
| Property | Value | Source |
| Chemical Name | This compound | [1] |
| Synonyms | 3,4-Dimethoxysalicylaldehyde | [1] |
| CAS Number | 19283-70-6 | [2][3][4] |
| Molecular Formula | C₉H₁₀O₄ | - |
| Molecular Weight | 182.17 g/mol | - |
| Appearance | Solid (predicted) | - |
| Melting Point | 66.0 - 68.0 °C | [1] |
| Boiling Point | 122 °C at 2 Torr | [1] |
Section 2: Hazard Identification and GHS Classification (Inferred)
The primary analogs used for this assessment are:
-
2-Hydroxy-3-methoxybenzaldehyde: Shares the critical o-hydroxybenzaldehyde (salicylaldehyde) moiety.
-
3,4-Dimethoxybenzaldehyde (Veratraldehyde): Shares the dimethoxy substitution pattern and aldehyde group.
-
4-Hydroxy-3,5-dimethoxybenzaldehyde (Syringaldehyde): A key isomeric analog.
The predicted hazard classification is based on the functional groups present: the aldehyde, the phenolic hydroxyl group, and the methoxy ethers on the aromatic ring.
Predicted GHS Classification:
| Hazard Class | Category | Hazard Statement | Basis for Inference |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed | Common classification for substituted benzaldehydes like Veratraldehyde and Syringaldehyde.[5][6] |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation | Phenolic hydroxyl groups and aldehydes are known skin irritants. This is consistent across all major analogs.[6][7] |
| Serious Eye Damage/Irritation | Category 2 / 2A | H319: Causes serious eye irritation | Aromatic aldehydes are potent eye irritants. This is a consistent and high-certainty prediction.[6][7] |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation | Inhalation of fine dusts or powders of aromatic aldehydes can irritate the respiratory tract.[6][7] |
Hazard Pictograms:
Signal Word: WARNING [7]
Hazard Statements:
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.[7]
-
H319: Causes serious eye irritation.[7]
-
H335: May cause respiratory irritation.[7]
Precautionary Statements:
-
Prevention: P261, P264, P270, P271, P280[7]
-
Response: P301+P312, P302+P352, P304+P340, P305+P351+P338, P332+P313, P362+P364[7]
-
Storage: P403+P233[7]
-
Disposal: P501[7]
Section 3: Toxicological Profile and Reactivity
Toxicology Summary
The toxicological profile is predicated on the effects of its functional groups.
-
Oral Toxicity: Assumed to be harmful if ingested, based on data from analogs like 2-hydroxy-3-methoxybenzaldehyde and veratraldehyde.[7] The primary risk is gastrointestinal irritation.
-
Dermal Toxicity: The phenolic hydroxyl group ortho to the aldehyde can chelate with skin proteins, leading to irritation. Prolonged contact should be avoided. It is classified as a skin irritant (Category 2).[7]
-
Inhalation Toxicity: As a solid powder, it can form dusts that may cause respiratory irritation upon inhalation.[6][7] Handling should be performed in a well-ventilated area, preferably a fume hood, to minimize dust exposure.
-
Eye Irritation: This compound is expected to be a serious eye irritant. The aldehyde functional group is particularly reactive towards the mucous membranes of the eye. Immediate and thorough rinsing is critical upon contact.[6][7]
-
Carcinogenicity/Mutagenicity: There is no data to suggest that this compound or its close analogs are carcinogenic or mutagenic.[6]
Reactivity and Stability
-
Stability: The compound may be sensitive to air and light, a common characteristic of phenolic aldehydes.[5] It should be stored under an inert atmosphere if possible.
-
Incompatible Materials: Avoid strong oxidizing agents, strong bases, and strong reducing agents.[5][6] Strong bases can deprotonate the phenolic hydroxyl group, potentially leading to unwanted side reactions or degradation. Strong oxidizing agents can convert the aldehyde to a carboxylic acid, which may be exothermic.
-
Hazardous Decomposition Products: Upon combustion, it will emit toxic fumes, including carbon monoxide and carbon dioxide.
Section 4: Experimental Protocols for Safe Handling
Adherence to a strict, well-documented protocol is a self-validating system for safety. The following protocol is designed for handling this compound in a research laboratory setting.
Risk Assessment and Preparation
-
Review Documentation: Before any work begins, read and understand this safety guide and any available supplier information.
-
Designate Area: Designate a specific area for handling the compound, preferably within a certified chemical fume hood.
-
Assemble PPE: Ensure all necessary Personal Protective Equipment (PPE) is available and in good condition. This includes:
-
Eye Protection: Safety glasses with side shields or chemical splash goggles (conforming to EN166 or ANSI Z87.1 standards).
-
Hand Protection: Nitrile gloves. Inspect gloves for any defects before use. Use proper glove removal technique to avoid skin contact.
-
Body Protection: A flame-resistant lab coat and closed-toe shoes are mandatory.
-
-
Prepare Spill Kit: Ensure a chemical spill kit appropriate for solid organic compounds is readily accessible.
Step-by-Step Handling Protocol
-
Ventilation: Perform all manipulations that may generate dust (e.g., weighing, transferring) inside a chemical fume hood to prevent inhalation.
-
Weighing and Transfer:
-
Use a weigh boat or glassine paper to weigh the solid.
-
Use a spatula for transfers. Avoid scooping actions that could create airborne dust.
-
Close the container tightly immediately after use.
-
-
In Solution:
-
When dissolving the compound, add the solid to the solvent slowly to avoid splashing.
-
If heating is required, use a controlled heating source like a heating mantle or water bath. Never use an open flame.
-
-
Post-Handling:
-
Thoroughly clean the work area and any equipment used.
-
Wash hands and arms with soap and water immediately after the procedure, even after wearing gloves.
-
Dispose of contaminated gloves and weighing papers in the designated solid chemical waste container.
-
Section 5: Emergency and First Aid Procedures
Rapid and correct response during an emergency is critical.
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[6][7]
-
Skin Contact: Remove all contaminated clothing. Immediately wash the affected area with plenty of soap and water. If skin irritation occurs or persists, seek medical advice.
-
Inhalation: Move the affected person to fresh air and keep them at rest in a position comfortable for breathing. If the person feels unwell or shows respiratory distress, call a poison center or doctor.[7]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth thoroughly with water. If the person is conscious, have them drink one or two glasses of water. Seek immediate medical attention.
-
Spills:
-
Evacuate non-essential personnel from the area.
-
Wearing appropriate PPE, cover the spill with an absorbent, non-combustible material (e.g., sand, vermiculite).
-
Carefully sweep up the material without creating dust and place it into a suitable, labeled container for chemical waste disposal.
-
Clean the spill area with soap and water.
-
Section 6: Logical Workflow for Chemical Safety Assessment
The decision-making process for handling a chemical with limited data follows a logical progression. This workflow ensures that risks are systematically identified and controlled before any experiment begins.
Caption: Logical flow for assessing and mitigating chemical risks.
References
- 1. CAS Common Chemistry [commonchemistry.cas.org]
- 2. 19283-70-6|this compound|BLD Pharm [bldpharm.com]
- 3. This compound | CAS#:19283-70-6 | Chemsrc [chemsrc.com]
- 4. This compound | 19283-70-6 | FH66314 [biosynth.com]
- 5. fishersci.com [fishersci.com]
- 6. fishersci.com [fishersci.com]
- 7. WERCS Studio - Application Error [assets.thermofisher.com]
isomers of 2-Hydroxy-3,4-dimethoxybenzaldehyde
An In-Depth Technical Guide to the Isomers of 2-Hydroxy-3,4-dimethoxybenzaldehyde for Researchers and Drug Development Professionals
Abstract
Substituted benzaldehydes are foundational scaffolds in medicinal chemistry and materials science. Their utility is profoundly influenced by the specific arrangement of functional groups on the benzene ring. This technical guide provides a comprehensive examination of this compound and its positional isomers. We delve into the critical aspects of structural elucidation, targeted synthesis, and analytical differentiation of these closely related compounds. This document offers field-proven insights into chromatographic separation, detailed spectroscopic analysis, and the underlying principles of structure-activity relationships (SAR). It is designed to serve as a practical resource for researchers, scientists, and drug development professionals, providing both foundational knowledge and actionable experimental protocols.
Introduction: The Significance of Isomeric Purity
This compound is an aromatic aldehyde featuring a hydroxyl group and two methoxy groups as substituents. While this specific molecule has its own distinct properties, its true value in a research context is often understood by comparing it with its positional isomers. Isomers, molecules with the same molecular formula but different structural arrangements, can exhibit dramatically different physicochemical properties, spectroscopic signatures, and biological activities.
In drug development, a specific isomer may be a potent therapeutic agent while another could be inactive or even toxic.[1][2] Therefore, the ability to selectively synthesize, isolate, and unambiguously identify the correct isomer is not merely an academic exercise—it is a prerequisite for safe and effective drug design, quality control, and mechanistic studies. This guide will explore the key isomers of hydroxy-dimethoxy-benzaldehyde, focusing on the techniques required to master their chemistry.
Structural Elucidation: Mapping the Isomeric Landscape
The core structure consists of a benzaldehyde skeleton with one hydroxyl (-OH) and two methoxy (-OCH₃) groups. The parent compound for this guide is this compound. The numbering of the benzene ring begins at the aldehyde group (C1).
Several key positional isomers exist, each with a unique substitution pattern. Understanding this landscape is the first step in any targeted research program.
Key Positional Isomers of Hydroxy-Dimethoxy-Benzaldehyde:
-
This compound: The parent compound.
-
2-Hydroxy-4,5-dimethoxybenzaldehyde: An isomer frequently encountered in natural product synthesis.[3]
-
3-Hydroxy-4,5-dimethoxybenzaldehyde: Another common structural motif.
-
4-Hydroxy-3,5-dimethoxybenzaldehyde (Syringaldehyde): A well-known lignin-derived compound.[4]
-
2-Hydroxy-3,5-dimethoxybenzaldehyde: A less common but structurally important isomer.[5]
-
4-Hydroxy-2,3-dimethoxybenzaldehyde: An isomer with distinct electronic properties due to the para-hydroxyl group.
The logical relationship between these representative isomers is illustrated below.
Caption: Key positional isomers of hydroxy-dimethoxy-benzaldehyde.
Synthesis and Isolation Strategies
The synthesis of a specific isomer requires careful selection of starting materials and reaction conditions to direct the regioselectivity of the formylation and methylation steps.
General Synthetic Approach: Formylation and Methylation
A common strategy involves the formylation of a corresponding dimethoxyphenol. The directing effects of the existing hydroxyl and methoxy groups are paramount.
-
Formylation: Reactions like the Reimer-Tiemann (using chloroform and a strong base) or Duff (using hexamethylenetetramine) introduce the aldehyde group onto the ring.[3] The position of formylation is directed by the activating groups already present. For instance, formylation of 3,4-dimethoxyphenol can be directed to the 2-position, ortho to the hydroxyl group.
-
Methylation: If the starting material is a dihydroxy-methoxy-benzaldehyde, selective methylation of a hydroxyl group can be achieved using reagents like dimethyl sulfate (DMS) or methyl iodide in the presence of a mild base like K₂CO₃.[6]
The general workflow from synthesis to final validation is a self-validating system, ensuring the integrity of the final product.
Caption: General workflow for isomer synthesis, purification, and validation.
Experimental Protocol: Synthesis of 2-Hydroxy-4,5-dimethoxybenzaldehyde
This protocol is adapted from methodologies for the formylation of substituted phenols.[3]
Objective: To synthesize 2-hydroxy-4,5-dimethoxybenzaldehyde from 3,4-dimethoxyphenol via a Reimer-Tiemann reaction.
Materials:
-
3,4-dimethoxyphenol
-
Sodium hydroxide (NaOH)
-
Chloroform (CHCl₃)
-
Ethanol
-
Hydrochloric acid (HCl)
-
Ethyl acetate
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Deionized water
Procedure:
-
In a three-necked round-bottom flask equipped with a reflux condenser and dropping funnel, dissolve 10 g of 3,4-dimethoxyphenol in 50 mL of ethanol.
-
Slowly add a solution of 20 g of NaOH in 30 mL of water while stirring vigorously. The mixture will heat up.
-
Heat the mixture to 60-65°C in a water bath.
-
Add 15 mL of chloroform dropwise from the dropping funnel over 1 hour. Maintain the temperature and vigorous stirring.
-
After the addition is complete, continue to reflux the mixture for an additional 2 hours.
-
Cool the reaction mixture and distill off the excess chloroform and ethanol.
-
Acidify the remaining aqueous solution carefully with dilute HCl until it is acidic to litmus paper. A solid product should precipitate.
-
Filter the crude product, wash with cold water, and dry.
-
Recrystallize the crude solid from an ethanol-water mixture or purify via column chromatography (silica gel, hexane-ethyl acetate gradient) to obtain the pure isomer.
-
Validate the final product using NMR and MS analysis.
Protocol: Isomer Separation by High-Performance Liquid Chromatography (HPLC)
Separating closely related isomers requires a well-optimized HPLC method. The principles are derived from methods used for separating other benzaldehyde isomers.[7][8]
Objective: To resolve a mixture of hydroxy-dimethoxy-benzaldehyde isomers.
Instrumentation & Columns:
-
HPLC System: With UV-Vis detector.
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size). Phenyl-hexyl columns can also offer alternative selectivity.[9]
Chromatographic Conditions:
-
Mobile Phase A: Water with 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid
-
Gradient: Start with 80% A / 20% B, ramp to 40% A / 60% B over 20 minutes. Hold for 5 minutes. Return to initial conditions and equilibrate for 5 minutes.
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 254 nm and 280 nm
-
Column Temperature: 35°C
-
Injection Volume: 10 µL
Causality: The reverse-phase C18 column separates compounds based on hydrophobicity. Isomers will exhibit slight differences in polarity and interaction with the stationary phase, allowing for their separation. The acidic mobile phase ensures the hydroxyl and aldehyde groups are protonated, leading to sharper peaks. Acetonitrile is a common organic modifier providing good peak shape for aromatic compounds.
Comparative Physicochemical and Spectroscopic Analysis
The identity of each isomer is definitively confirmed by its unique spectral fingerprint.
Physicochemical Properties
The following table summarizes key computed and experimental properties for representative isomers.
| Property | This compound | 2-Hydroxy-3,5-dimethoxybenzaldehyde | 4-Hydroxy-3,5-dimethoxybenzaldehyde |
| Molecular Formula | C₉H₁₀O₄ | C₉H₁₀O₄ | C₉H₁₀O₄ |
| Molecular Weight | 182.17 g/mol | 182.17 g/mol [5] | 182.17 g/mol [4] |
| Monoisotopic Mass | 182.0579 Da[10] | 182.0579 Da[5] | 182.0579 Da |
| Appearance | Solid | Solid | Crystalline Solid |
| XLogP3 (Predicted) | 1.3[10] | 1.3[5] | 1.2 |
Spectroscopic Differentiation
Spectroscopy is the most powerful tool for distinguishing isomers. The electronic environment of each proton and carbon is unique, leading to distinct shifts in NMR spectroscopy.
| Technique | This compound | 2,4-Dimethoxybenzaldehyde (Reference)[11][12] | 3,4-Dimethoxybenzaldehyde (Reference)[11][13] |
| ¹H NMR (Aldehyde) | ~9.8 ppm (s) | ~10.33 ppm (s) | ~9.85 ppm (s) |
| ¹H NMR (Aromatic) | ~7.2 ppm (d), ~6.7 ppm (d) | ~7.83 (d), ~6.53 (dd), ~6.45 (d) | ~7.43 (m), ~6.98 (d) |
| ¹H NMR (Methoxy) | ~3.9 ppm (s, 3H), ~3.8 ppm (s, 3H) | ~3.92 (s, 3H), ~3.88 (s, 3H) | ~3.95 (s, 3H), ~3.93 (s, 3H) |
| ¹H NMR (Hydroxyl) | ~11.0 ppm (s, intramolecular H-bond) | N/A | N/A |
| ¹³C NMR (Aldehyde) | ~191 ppm | ~189 ppm | ~191 ppm |
| IR (C=O stretch) | ~1650 cm⁻¹ (H-bonding shifts to lower freq.) | ~1680 cm⁻¹ | ~1685 cm⁻¹ |
| IR (O-H stretch) | ~3200 cm⁻¹ (broad) | N/A | N/A |
Expert Interpretation:
-
¹H NMR: The chemical shift of the aldehyde proton is highly sensitive to the electronic effects of the substituents. For isomers with a hydroxyl group at the 2-position (ortho), the proton experiences strong deshielding due to an intramolecular hydrogen bond with the aldehyde's carbonyl oxygen, shifting its resonance significantly downfield (e.g., ~11.0 ppm). This is a key diagnostic feature. The coupling patterns (splitting) and chemical shifts of the aromatic protons are unique for each substitution pattern and are definitive for identification.
-
IR Spectroscopy: The intramolecular hydrogen bond in 2-hydroxy isomers also affects the carbonyl (C=O) stretching frequency, shifting it to a lower wavenumber (e.g., ~1650 cm⁻¹) compared to isomers without this interaction (~1680 cm⁻¹).
Applications and Biological Significance
The substitution pattern on the benzaldehyde ring is a critical determinant of biological activity. These compounds serve both as final therapeutic agents and as crucial intermediates in the synthesis of more complex molecules.
-
Pharmaceutical Intermediates: Veratraldehyde (3,4-dimethoxybenzaldehyde) is a known intermediate in the synthesis of several drugs, including prazosin and tiapamil.[13] The isomers of hydroxy-dimethoxy-benzaldehyde are similarly valuable starting materials for creating diverse molecular libraries.
-
Structure-Activity Relationship (SAR) Studies: The synthesis and screening of a full set of isomers are fundamental to SAR studies. By comparing the biological activity of each isomer, researchers can deduce which substituent positions are critical for target binding and efficacy. For example, studies on benzimidazole derivatives, often synthesized from substituted benzaldehydes, show that the position of electron-donating or withdrawing groups dramatically impacts their antibacterial, anti-inflammatory, or anticancer activities.[1][2][14]
-
Antioxidant and Antitumor Potential: Phenolic compounds, including hydroxylated benzaldehydes, are widely investigated for their antioxidant properties. The ability to scavenge free radicals is often dependent on the position of the hydroxyl group. Furthermore, various substituted benzaldehyde derivatives have been screened for antitumor activity against different cancer cell lines.[15]
Conclusion
The represent a microcosm of the challenges and opportunities in modern chemical and pharmaceutical research. While sharing the same elemental composition, their distinct structures give rise to unique properties and potential applications. A disciplined approach, combining regioselective synthesis, high-resolution chromatographic separation, and detailed spectroscopic analysis, is essential for unlocking their potential. This guide provides the foundational principles and practical protocols to empower researchers to confidently navigate the complexities of this important class of molecules.
References
- 1. pharmainfo.in [pharmainfo.in]
- 2. Biologically Potent Benzimidazole-Based-Substituted Benzaldehyde Derivatives as Potent Inhibitors for Alzheimer’s Disease along with Molecular Docking Study [mdpi.com]
- 3. Sciencemadness Discussion Board - Synthsys of 2-hydroxy-4,5-dimethoxy benzaldehyde - Powered by XMB 1.9.11 [sciencemadness.org]
- 4. Benzaldehyde, 4-hydroxy-3,5-dimethoxy- [webbook.nist.gov]
- 5. 2-Hydroxy-3,5-dimethoxybenzaldehyde | C9H10O4 | CID 7172046 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 2-Hydroxy-4-methoxybenzaldehyde synthesis - chemicalbook [chemicalbook.com]
- 7. CN109738536B - Method for separating benzaldehyde and nitrobenzaldehyde by using high performance liquid chromatography - Google Patents [patents.google.com]
- 8. Separation of Benzaldehyde, 3-amino- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 9. reddit.com [reddit.com]
- 10. PubChemLite - this compound (C9H10O4) [pubchemlite.lcsb.uni.lu]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. 2,4-Dimethoxybenzaldehyde | C9H10O3 | CID 69175 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. Veratraldehyde - Wikipedia [en.wikipedia.org]
- 14. mdpi.com [mdpi.com]
- 15. researchgate.net [researchgate.net]
2-Hydroxy-3,4-dimethoxybenzaldehyde: A Technical Guide for Drug Development Professionals
Introduction: The Strategic Importance of Polysubstituted Benzaldehydes in Medicinal Chemistry
In the landscape of pharmaceutical research and development, the benzaldehyde scaffold remains a cornerstone for the synthesis of a vast array of therapeutic agents. The strategic placement of functional groups on the aromatic ring profoundly influences the molecule's physicochemical properties, reactivity, and biological activity. 2-Hydroxy-3,4-dimethoxybenzaldehyde, a polysubstituted aromatic aldehyde, represents a molecule of significant interest, embodying a unique combination of a reactive aldehyde, a chelating hydroxyl group, and electron-donating methoxy groups. This unique arrangement makes it a valuable precursor for the synthesis of novel heterocyclic compounds and other molecular frameworks with potential applications in drug discovery. This technical guide provides a comprehensive overview of its chemical characteristics, synthesis, spectroscopic profile, and potential applications, with a focus on its utility for researchers and professionals in drug development.
Physicochemical and Chemical Properties
A thorough understanding of the physicochemical properties of this compound is fundamental to its application in organic synthesis and drug design.
| Property | Value | Reference |
| CAS Number | 19283-70-6 | [1][2][3] |
| Molecular Formula | C₉H₁₀O₄ | [1][4][5] |
| Molecular Weight | 182.17 g/mol | [1][3][4] |
| Appearance | Likely a solid at room temperature | Inferred from related isomers |
| Boiling Point | 289.7 °C at 760 mmHg | [4] |
| Density | 1.234 g/cm³ | [4] |
| Flash Point | 114.5 °C | [4] |
| Solubility | Expected to be soluble in common organic solvents like methanol, ethanol, and acetone, with limited solubility in water. | Inferred from related isomers |
The presence of both a hydroxyl and two methoxy groups on the benzaldehyde ring imparts a moderate polarity to the molecule. The ortho-hydroxyl group can form an intramolecular hydrogen bond with the aldehyde's carbonyl oxygen, influencing its reactivity and spectroscopic properties. The molecule's stability is generally good under standard laboratory conditions, though it is advisable to store it in a cool, dry, and well-ventilated place, away from strong oxidizing agents and bases[2].
Synthesis of this compound: Plausible Synthetic Routes
Route 1: Ortho-Formylation of 3,4-Dimethoxyphenol
The introduction of a formyl group at the ortho position to the hydroxyl group of a phenol is a well-established transformation. The Vilsmeier-Haack and Duff reactions are common methods for such formylations[6]. A particularly relevant and regioselective method for the ortho-formylation of phenols has been described using anhydrous magnesium dichloride and paraformaldehyde[7].
Experimental Protocol (Analogous to Hansen & Skattebøl, 2005) [7]
-
Reaction Setup: A dry, three-necked round-bottom flask is equipped with a magnetic stirrer, reflux condenser, and an inert gas inlet (e.g., argon).
-
Reagent Addition: Anhydrous magnesium dichloride (2.0 equivalents) and paraformaldehyde (3.0 equivalents) are added to the flask under a positive pressure of the inert gas. Anhydrous tetrahydrofuran (THF) is then added as the solvent.
-
Base and Substrate Addition: Triethylamine (2.0 equivalents) is added dropwise, and the mixture is stirred for a short period. Subsequently, a solution of 3,4-dimethoxyphenol (1.0 equivalent) in anhydrous THF is added dropwise.
-
Reaction Conditions: The reaction mixture is heated to reflux (approximately 75 °C) for 4 hours.
-
Work-up and Purification: After cooling to room temperature, the reaction is quenched with a dilute acid (e.g., 1 N HCl). The aqueous layer is extracted with an organic solvent like ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product can then be purified by column chromatography on silica gel to yield this compound.
Caption: Proposed synthesis of this compound via ortho-formylation.
Route 2: Selective Demethylation of 2,3,4-Trimethoxybenzaldehyde
The selective demethylation of a methoxy group ortho to an aldehyde can be achieved using specific reagents. Lewis acids like aluminum chloride or magnesium iodide have been employed for the regioselective demethylation of polymethoxy-substituted aromatic compounds[8][9].
*Experimental Protocol (Conceptual)
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere, 2,3,4-trimethoxybenzaldehyde (1.0 equivalent) is dissolved in a suitable anhydrous solvent (e.g., dichloromethane or acetonitrile).
-
Reagent Addition: A Lewis acid such as aluminum chloride (1.1-1.5 equivalents) is added portion-wise at a controlled temperature (e.g., 0 °C).
-
Reaction Monitoring: The reaction is stirred at room temperature and monitored by thin-layer chromatography (TLC) until the starting material is consumed.
-
Work-up and Purification: The reaction is carefully quenched with ice-water and acidified. The product is extracted with an organic solvent, and the organic layer is washed, dried, and concentrated. Purification is achieved via column chromatography.
Caption: Proposed synthesis via selective demethylation.
Spectroscopic Characterization
The structural elucidation of this compound relies on a combination of spectroscopic techniques. While a complete set of spectra for this specific compound is not publicly available, its expected spectral characteristics can be accurately predicted based on the analysis of its isomers and related compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aldehyde proton (a singlet between δ 9.5-10.5 ppm), the phenolic hydroxyl proton (a broad singlet, potentially downfield due to hydrogen bonding), two methoxy groups (singlets around δ 3.8-4.0 ppm), and two aromatic protons (likely appearing as doublets in the aromatic region, δ 6.5-7.5 ppm).
-
¹³C NMR: The carbon NMR spectrum will feature a signal for the carbonyl carbon of the aldehyde at a downfield chemical shift (around δ 190 ppm). The aromatic carbons will appear in the δ 110-160 ppm region, with those attached to oxygen atoms resonating at lower fields. The carbons of the two methoxy groups will be observed as distinct signals around δ 55-60 ppm.
Infrared (IR) Spectroscopy
The IR spectrum will provide key information about the functional groups present. Expected characteristic absorption bands include:
-
A broad O-H stretching band for the hydroxyl group (around 3200-3400 cm⁻¹).
-
C-H stretching vibrations for the aromatic ring and the aldehyde group (around 3000-3100 cm⁻¹ and 2700-2900 cm⁻¹, respectively).
-
A strong C=O stretching vibration for the aldehyde carbonyl group (around 1650-1680 cm⁻¹).
-
C-O stretching bands for the methoxy and hydroxyl groups (in the 1000-1300 cm⁻¹ region).
-
C=C stretching vibrations for the aromatic ring (in the 1400-1600 cm⁻¹ region).
Mass Spectrometry (MS)
The mass spectrum will show the molecular ion peak (M⁺) corresponding to the molecular weight of the compound (m/z 182.17). Fragmentation patterns will likely involve the loss of the formyl group (CHO), methyl groups (CH₃), and other characteristic fragments. Predicted collision cross-section data for various adducts of this compound is available[5].
Applications in Drug Discovery and Development
The structural motifs present in this compound suggest its significant potential as a building block for the synthesis of various biologically active molecules. The demonstrated activities of its close isomers provide a strong rationale for exploring its utility in several therapeutic areas.
Antimicrobial and Antifungal Agents
Numerous studies have highlighted the antimicrobial and antifungal properties of hydroxy- and methoxy-substituted benzaldehydes. For instance, 2-hydroxy-4-methoxybenzaldehyde has shown activity against both Gram-positive and Gram-negative bacteria, as well as the fungus Candida albicans[10]. It has also been shown to be effective against Staphylococcus aureus, including methicillin-resistant strains (MRSA), by disrupting the cell membrane[2]. Another related compound, 2,3-dihydroxybenzaldehyde, exhibits antimicrobial activity against bovine mastitis-causing S. aureus. The combination of a hydroxyl and two methoxy groups in this compound makes it a promising scaffold for the development of new antimicrobial and antifungal agents.
| Compound | Organism | Activity | Reference |
| 2-Hydroxy-4-methoxybenzaldehyde | S. aureus | MIC: 1024 µg/mL | [2] |
| 2-Hydroxy-4-methoxybenzaldehyde | Various bacteria and fungi | MICs: 80-300 µg/mL | [10] |
| 2,3-Dihydroxybenzaldehyde | Bovine mastitis S. aureus | MIC₅₀: 500 mg/L |
Anticancer Drug Discovery
Derivatives of salicylaldehyde (2-hydroxybenzaldehyde) have been extensively studied for their anticancer properties. The ability of the ortho-hydroxyl and aldehyde groups to form Schiff bases with amines allows for the creation of a wide range of derivatives with diverse biological activities. For example, salicylaldehyde benzoylhydrazones have demonstrated potent activity against leukemic cell lines. Cinnamaldehyde-based chalcones, which can be synthesized from benzaldehydes, have also shown inhibitory effects against human colon cancer cells. The substitution pattern of this compound provides a unique starting point for the synthesis of novel chalcones, Schiff bases, and other heterocyclic compounds with potential as anticancer agents.
As a Versatile Synthetic Intermediate
Beyond its intrinsic biological activities, this compound is a valuable intermediate in organic synthesis. The aldehyde group can undergo a variety of transformations, including oxidation, reduction, and condensation reactions (e.g., Knoevenagel, Wittig, and Claisen-Schmidt reactions) to build more complex molecular architectures[1]. The phenolic hydroxyl group can be alkylated or acylated to further modify the molecule's properties. This versatility makes it a key starting material for the synthesis of libraries of compounds for high-throughput screening in drug discovery programs. For example, 3,4-dimethoxybenzaldehyde is a crucial intermediate in the synthesis of the anti-HIV agent (+)-lithospermic acid and various other pharmaceuticals.
References
- 1. 19283-70-6|this compound|BLD Pharm [bldpharm.com]
- 2. arctomsci.com [arctomsci.com]
- 3. This compound | CymitQuimica [cymitquimica.com]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. PubChemLite - this compound (C9H10O4) [pubchemlite.lcsb.uni.lu]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. dergipark.org.tr [dergipark.org.tr]
- 8. 2-Hydroxy-4-methoxybenzaldehyde, a more effective antifungal aroma than vanillin and its derivatives against Fusarium graminearum, destroys cell membranes, inhibits DON biosynthesis, and performs a promising antifungal effect on wheat grains - PMC [pmc.ncbi.nlm.nih.gov]
- 9. asianpubs.org [asianpubs.org]
- 10. researchgate.net [researchgate.net]
Methodological & Application
Synthesis of 2-Hydroxy-3,4-dimethoxybenzaldehyde
An In-Depth Guide to the
Abstract
This comprehensive application note provides detailed protocols and scientific rationale for the synthesis of 2-Hydroxy-3,4-dimethoxybenzaldehyde, a valuable substituted phenolic aldehyde intermediate in the development of pharmaceuticals and fine chemicals. This guide is intended for an audience of researchers, scientists, and drug development professionals, offering an in-depth exploration of various synthetic strategies. The primary focus is on the direct ortho-formylation of 3,4-dimethoxyphenol, with a comparative analysis of the Duff, Reimer-Tiemann, and Vilsmeier-Haack reactions. Each protocol is presented with an emphasis on the underlying chemical principles, safety considerations, and methods for product validation, ensuring scientific integrity and reproducibility.
Introduction and Strategic Overview
This compound, also known as 3,4-dimethoxy-salicylaldehyde, is a key building block in organic synthesis. Its unique substitution pattern, featuring a hydroxyl group, a formyl group, and two adjacent methoxy groups, makes it a precursor for various complex molecules, including natural product analogues and pharmacologically active compounds.
The synthesis of this target molecule hinges on the effective formylation of an electron-rich aromatic precursor. The most logical and convergent starting material is 3,4-dimethoxyphenol. The primary challenge lies in achieving regioselective formylation at the C2 position, which is ortho to the strongly activating hydroxyl group.
Several classical formylation reactions are suitable for this transformation:
-
The Duff Reaction: Employs hexamine (hexamethylenetetramine) as the formylating agent in an acidic medium, typically glyceroboric acid. It is highly specific for the ortho-formylation of phenols.[1]
-
The Reimer-Tiemann Reaction: Uses chloroform in a strong basic solution to generate dichlorocarbene as the electrophile. This is a classic method for ortho-formylation of phenols but can suffer from moderate yields and byproduct formation.[2][3][4]
-
The Vilsmeier-Haack Reaction: Involves the use of a Vilsmeier reagent, typically formed from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF). This method is highly effective for formylating electron-rich aromatic compounds, including phenols and their ethers.[5][6][7]
-
The Gattermann Reaction: Utilizes hydrogen cyanide (HCN) or its derivatives in the presence of a Lewis acid.[8][9] Due to the extreme toxicity of the reagents, this method is now less commonly used in laboratory settings.[10]
This guide will provide detailed protocols for the Duff and Reimer-Tiemann reactions, as they are well-established for the ortho-formylation of phenols. A discussion of the Vilsmeier-Haack reaction will also be included as a powerful alternative.
Recommended Synthetic Pathway: The Duff Reaction
The Duff reaction is often favored for its operational simplicity and preferential ortho-formylation of phenolic substrates.[1] The reaction proceeds by the in-situ formation of an electrophilic iminium ion from protonated hexamine, which then attacks the electron-rich aromatic ring. A subsequent series of steps, including an intramolecular redox reaction and hydrolysis, yields the final aldehyde.[1]
Duff Reaction: Detailed Experimental Protocol
Materials:
-
3,4-Dimethoxyphenol (starting material)
-
Hexamethylenetetramine (Hexamine)
-
Glycerol
-
Boric Acid
-
Sulfuric Acid (50% v/v)
-
Diethyl ether or Ethyl acetate (for extraction)
-
Anhydrous Sodium Sulfate or Magnesium Sulfate (for drying)
-
Silica Gel (for column chromatography)
-
Hexane and Ethyl Acetate (for chromatography elution)
Procedure:
-
Reactor Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, thermometer, and reflux condenser, add glycerol (e.g., 150 mL) and boric acid (e.g., 25 g). Heat the mixture to approximately 160°C with stirring until the boric acid dissolves, forming glyceroboric acid.
-
Addition of Reactants: Cool the mixture to around 130-140°C. Add 3,4-dimethoxyphenol (e.g., 0.1 mol) and hexamethylenetetramine (e.g., 0.12 mol) in portions to control the initial exotherm.
-
Reaction: Once the addition is complete, raise the temperature back to 150-160°C and maintain it for 2-3 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Hydrolysis: After the reaction is deemed complete, cool the dark, viscous mixture to below 100°C. Cautiously add a 50% aqueous solution of sulfuric acid (e.g., 200 mL) to the flask. This step hydrolyzes the intermediate Schiff base to the aldehyde and should be performed in a well-ventilated fume hood.
-
Product Isolation (Steam Distillation): Heat the acidified mixture to perform steam distillation. The this compound product is volatile with steam and will co-distill. Collect the distillate until it runs clear. Alternatively, if steam distillation is not feasible, proceed to extraction.
-
Product Isolation (Extraction): Cool the hydrolyzed reaction mixture to room temperature. Transfer it to a separatory funnel and extract the product with diethyl ether or ethyl acetate (3 x 100 mL).
-
Work-up: Combine the organic extracts and wash them with water (2 x 100 mL) followed by a saturated brine solution (1 x 100 mL). Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Purification: Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator to yield the crude product. Purify the resulting solid/oil by column chromatography on silica gel using a hexane-ethyl acetate gradient to afford pure this compound.
Duff Reaction: Mechanism and Rationale
The causality behind the Duff reaction involves several key steps, ensuring its selectivity for the ortho position.
Caption: Workflow of the Duff Reaction for ortho-formylation.
The phenolic hydroxyl group activates the aromatic ring, directing the bulky electrophilic iminium ion preferentially to the less sterically hindered ortho position. The anhydrous conditions initially required are crucial to prevent the premature hydrolysis of hexamine to formaldehyde.[11]
Alternative Synthetic Pathway: The Reimer-Tiemann Reaction
The Reimer-Tiemann reaction is another cornerstone method for synthesizing hydroxy-aldehydes. Its mechanism involves the generation of dichlorocarbene (:CCl₂) in a basic medium, which acts as the electrophile.[2]
Reimer-Tiemann Reaction: Detailed Experimental Protocol
Materials:
-
3,4-Dimethoxyphenol (starting material)
-
Chloroform (CHCl₃)
-
Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH)
-
Ethanol (optional, as co-solvent)
-
Hydrochloric Acid (concentrated or dilute)
-
Diethyl ether or Dichloromethane (for extraction)
-
Anhydrous Sodium Sulfate
Procedure:
-
Reactor Setup: In a three-necked round-bottom flask fitted with a mechanical stirrer, dropping funnel, and a reflux condenser, prepare a solution of sodium hydroxide (e.g., 0.4 mol) in water (e.g., 100 mL).
-
Phenoxide Formation: Add 3,4-dimethoxyphenol (e.g., 0.1 mol) to the basic solution and stir until it completely dissolves to form the sodium phenoxide.
-
Carbene Generation and Reaction: Heat the solution to 60-70°C. Add chloroform (e.g., 0.15 mol) dropwise from the dropping funnel over 1-2 hours. The reaction is often exothermic, so maintain the temperature by external cooling if necessary.[4] The mixture will typically turn dark.
-
Reaction Completion: After the addition is complete, continue stirring at 60-70°C for an additional 2-3 hours until the reaction is complete (monitored by TLC).
-
Removal of Excess Chloroform: Arrange the apparatus for distillation and carefully distill off the excess chloroform.
-
Acidification: Cool the remaining reaction mixture in an ice bath. Carefully acidify the solution by the slow addition of concentrated or dilute hydrochloric acid until the pH is acidic (pH ~2-3). The product will often precipitate as a solid or an oil.
-
Extraction and Work-up: Extract the product from the aqueous mixture using diethyl ether or dichloromethane (3 x 100 mL). Combine the organic layers, wash with water and brine, and dry over anhydrous sodium sulfate.
-
Purification: Remove the solvent under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol/water) or by column chromatography as described for the Duff reaction.
Reimer-Tiemann Reaction: Mechanistic Diagram
The mechanism highlights the formation of dichlorocarbene and its subsequent attack on the electron-rich phenoxide ring.
Caption: Mechanism of the Reimer-Tiemann Reaction.
Discussion of the Vilsmeier-Haack Reaction
The Vilsmeier-Haack reaction offers a potent alternative for formylation.[5][6] It begins with the formation of the electrophilic Vilsmeier reagent (a chloroiminium ion) from DMF and POCl₃.[7][12] This reagent then reacts with the electron-rich 3,4-dimethoxyphenol.
-
Advantages: This method often provides higher yields and cleaner reactions compared to the Reimer-Tiemann reaction. It is also highly versatile.
-
Causality: The reaction's effectiveness stems from the moderate electrophilicity of the Vilsmeier reagent, which is sufficient to react with highly activated rings like phenols but is less prone to the side reactions that can plague other methods.[12]
-
Regioselectivity: As with other electrophilic aromatic substitutions on this substrate, formylation is strongly directed to the position ortho to the powerful hydroxyl activating group.
Product Characterization and Validation
Confirmation of the synthesized this compound is achieved through standard spectroscopic techniques.
| Technique | Expected Observations |
| ¹H NMR | Expect signals for the aldehyde proton (~9.8 ppm), a phenolic hydroxyl proton (~11.0 ppm, broad), aromatic protons with specific splitting patterns, and two distinct methoxy singlets (~3.9 ppm). |
| ¹³C NMR | Characteristic peaks for the aldehyde carbonyl carbon (~190 ppm), aromatic carbons (including quaternary carbons attached to oxygen), and the two methoxy carbons (~56 ppm).[13] |
| IR Spectroscopy | Key stretches include a broad O-H band (~3200 cm⁻¹), a sharp C=O stretch for the aldehyde (~1650 cm⁻¹), and C-O stretches for the ether groups (~1200-1000 cm⁻¹). |
| Mass Spectrometry | The molecular ion peak (M+) should correspond to the molecular weight of the product (C₉H₁₀O₄ = 182.17 g/mol ). |
| Melting Point | The pure compound is a solid with a reported melting point around 77-79 °C. |
Safety and Handling Precautions
All synthetic procedures must be conducted in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
| Reagent | Key Hazards |
| Phenols | Toxic and corrosive. Can cause skin burns. |
| Chloroform | Harmful if swallowed or inhaled. Suspected carcinogen. |
| POCl₃ | Highly corrosive and water-reactive. Causes severe burns. |
| Acids/Bases | Corrosive. Handle with extreme care. |
| Hexamine | May cause skin and respiratory irritation. |
| DMF | Harmful if inhaled or absorbed through the skin. |
Always consult the Safety Data Sheet (SDS) for each chemical before use.[14][15][16][17][18] Dispose of all chemical waste according to institutional and local regulations.
References
- 1. Duff reaction - Wikipedia [en.wikipedia.org]
- 2. Reimer–Tiemann reaction - Wikipedia [en.wikipedia.org]
- 3. byjus.com [byjus.com]
- 4. lscollege.ac.in [lscollege.ac.in]
- 5. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]
- 6. jk-sci.com [jk-sci.com]
- 7. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 8. Gattermann reaction - Wikipedia [en.wikipedia.org]
- 9. lscollege.ac.in [lscollege.ac.in]
- 10. CN112830872A - Synthesis method of 2,3, 4-trihydroxybenzaldehyde - Google Patents [patents.google.com]
- 11. scholarworks.uni.edu [scholarworks.uni.edu]
- 12. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 13. spectrabase.com [spectrabase.com]
- 14. sigmaaldrich.com [sigmaaldrich.com]
- 15. sigmaaldrich.com [sigmaaldrich.com]
- 16. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 17. assets.thermofisher.com [assets.thermofisher.com]
- 18. westliberty.edu [westliberty.edu]
Synthesis of 2-Hydroxy-3,4-dimethoxybenzaldehyde from Vanillin: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Hydroxy-3,4-dimethoxybenzaldehyde is a substituted aromatic aldehyde of significant interest in the fields of medicinal chemistry and organic synthesis. As a structural isomer of the widely known vanillin, it presents a unique arrangement of functional groups, making it a valuable precursor for the synthesis of various heterocyclic compounds, pharmaceutical agents, and fine chemicals.[1][2] Its utility as a building block is enhanced by the strategic placement of hydroxyl and methoxy groups, which can be selectively functionalized to construct complex molecular architectures.
This application note provides a detailed, two-step synthetic protocol for the preparation of this compound starting from vanillin (4-hydroxy-3-methoxybenzaldehyde), a readily available and cost-effective raw material often derived from lignin.[3][4] The described pathway is designed to be robust and reproducible, offering researchers a practical guide to accessing this important chemical intermediate. The strategy hinges on two key transformations: an initial ortho-hydroxylation of the vanillin phenolic ring, followed by a regioselective O-methylation. Each step is explained with mechanistic insights to provide a deeper understanding of the reaction's causality, ensuring both technical accuracy and practical applicability in a research setting.
Overall Synthetic Pathway
The conversion of vanillin to this compound is achieved through a sequential process. First, vanillin undergoes an Elbs persulfate oxidation to introduce a second hydroxyl group ortho to the existing one, yielding the key intermediate, 2,4-dihydroxy-3-methoxybenzaldehyde. This intermediate is then subjected to a selective methylation of the more acidic 4-hydroxyl group to furnish the final product.
Caption: Overall workflow for the synthesis of this compound.
Part 1: Elbs Persulfate Oxidation of Vanillin
Mechanistic Insight & Rationale
The Elbs persulfate oxidation is a classic method for the hydroxylation of phenols to produce dihydric phenols.[5][6] The reaction proceeds by the nucleophilic attack of a phenolate anion on the peroxide oxygen of the persulfate ion. This forms an intermediate aryl sulfate ester. Subsequent acid-catalyzed hydrolysis cleaves this ester to reveal the new hydroxyl group.
A key principle of this reaction is its regioselectivity. The incoming sulfate group is predominantly directed to the para position relative to the activating hydroxyl group.[7] In the case of vanillin, the para-position is occupied by the aldehyde functionality. This steric and electronic blockade forces the substitution to occur at the available ortho positions. While a mixture of isomers (2-hydroxy and 6-hydroxy) is possible, the formation of the desired 2-hydroxy intermediate is a significant pathway.
Caption: Simplified mechanism of the Elbs persulfate oxidation.
Experimental Protocol: Synthesis of 2,4-Dihydroxy-3-methoxybenzaldehyde
Materials & Reagents:
| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles (approx.) |
| Vanillin | 152.15 | 15.2 g | 0.10 |
| Potassium Persulfate (K₂S₂O₈) | 270.32 | 27.0 g | 0.10 |
| Sodium Hydroxide (NaOH) | 40.00 | 12.0 g | 0.30 |
| Pyridine | 79.10 | 5 mL | - |
| Deionized Water | 18.02 | 300 mL | - |
| Hydrochloric Acid (conc. HCl) | 36.46 | As needed | - |
| Sodium Sulfite (Na₂SO₃) | 126.04 | 5.0 g | - |
| Ethyl Acetate | 88.11 | 300 mL | - |
| Anhydrous Magnesium Sulfate | 120.37 | As needed | - |
Procedure:
-
Preparation of Alkaline Solution: In a 1 L three-necked round-bottom flask equipped with a mechanical stirrer, dropping funnel, and thermometer, dissolve vanillin (15.2 g) and sodium hydroxide (12.0 g) in 200 mL of deionized water. Cool the solution to 10-15°C in an ice bath. Add 5 mL of pyridine.
-
Addition of Persulfate: Separately, dissolve potassium persulfate (27.0 g) in 100 mL of deionized water. This may require gentle warming; ensure the solution is cooled back to room temperature before proceeding.
-
Reaction: Add the potassium persulfate solution dropwise to the stirred, cooled vanillin solution over a period of 2-3 hours. Maintain the internal temperature below 20°C throughout the addition.
-
Stirring: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 18-24 hours. The solution will typically darken.
-
Workup - Hydrolysis: Quench the reaction by adding sodium sulfite (5.0 g) to destroy any unreacted persulfate. Carefully acidify the mixture to pH 1-2 with concentrated hydrochloric acid while cooling in an ice bath.
-
Heating: Heat the acidified mixture to 80-90°C for 1 hour to hydrolyze the intermediate sulfate ester.
-
Extraction: Cool the mixture to room temperature. Transfer the solution to a separatory funnel and extract with ethyl acetate (3 x 100 mL).
-
Purification: Combine the organic extracts and wash with brine (50 mL). Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to yield the crude product.
-
Final Purification: The resulting solid can be further purified by recrystallization from a suitable solvent system (e.g., water or toluene/heptane) or by column chromatography on silica gel to isolate the desired 2,4-dihydroxy-3-methoxybenzaldehyde.
Part 2: Selective O-Methylation
Mechanistic Insight & Rationale
The successful synthesis of the final product relies on the selective methylation of the 4-hydroxyl group in the presence of the 2-hydroxyl group. This selectivity is governed by the difference in acidity between the two phenolic protons. The 2-hydroxyl group is engaged in a strong intramolecular hydrogen bond with the adjacent aldehyde's carbonyl oxygen. This interaction makes the 2-hydroxyl proton less acidic and less available for deprotonation compared to the 4-hydroxyl proton.
By using a mild base and a stoichiometric amount of a methylating agent, the more acidic 4-phenoxide is preferentially formed and subsequently methylated. Potassium carbonate is a suitable base as it is strong enough to deprotonate the phenol but mild enough to minimize side reactions. Dimethyl sulfate (DMS) is an effective and reactive methylating agent for this transformation.
Experimental Protocol: Synthesis of this compound
Materials & Reagents:
| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles (approx.) |
| 2,4-Dihydroxy-3-methoxybenzaldehyde | 168.15 | 8.4 g | 0.05 |
| Anhydrous Potassium Carbonate (K₂CO₃) | 138.21 | 7.6 g | 0.055 |
| Dimethyl Sulfate (DMS) | 126.13 | 6.9 g (5.2 mL) | 0.055 |
| Acetone (anhydrous) | 58.08 | 150 mL | - |
| Deionized Water | 18.02 | 200 mL | - |
| Diethyl Ether | 74.12 | 200 mL | - |
| Sodium Hydroxide Solution (1 M) | 40.00 | 50 mL | - |
Procedure:
-
Setup: To a 250 mL round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 2,4-dihydroxy-3-methoxybenzaldehyde (8.4 g) and anhydrous potassium carbonate (7.6 g) in 150 mL of anhydrous acetone.
-
Methylation: Heat the suspension to reflux with vigorous stirring. Add dimethyl sulfate (5.2 mL) dropwise over 30 minutes.
-
Safety Note: Dimethyl sulfate is highly toxic and carcinogenic. Handle only in a well-ventilated fume hood with appropriate personal protective equipment (gloves, safety glasses, lab coat).
-
-
Reaction Monitoring: Continue to reflux the mixture for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Workup: Cool the reaction mixture to room temperature and filter off the inorganic salts. Wash the filter cake with a small amount of acetone.
-
Solvent Removal: Combine the filtrate and washings, and remove the acetone under reduced pressure.
-
Extraction: Dissolve the residue in diethyl ether (100 mL) and water (100 mL). Separate the layers. Wash the organic layer with 1 M sodium hydroxide solution (2 x 25 mL) to remove any unreacted starting material, followed by a wash with brine (50 mL).
-
Purification: Dry the ethereal solution over anhydrous magnesium sulfate, filter, and evaporate the solvent to yield the crude this compound.
-
Final Purification: The product can be purified by recrystallization from isopropanol/water or by vacuum distillation to yield a yellow crystalline solid.[8]
Product Characterization
The identity and purity of the final product, this compound, should be confirmed by standard analytical techniques.
| Property | Expected Value |
| Appearance | Yellow-green needle-like crystals or crystalline powder[8] |
| Molecular Formula | C₉H₁₀O₄[9] |
| Molar Mass | 182.17 g/mol [10] |
| Melting Point | 41-42°C[8] |
| ¹H NMR (CDCl₃) | δ (ppm): ~10.3 (s, 1H, -CHO), ~7.2-7.4 (m, 2H, Ar-H), ~6.0 (s, 1H, -OH), ~3.9 (s, 6H, 2x -OCH₃) |
| IR (KBr, cm⁻¹) | ~3400 (O-H), ~2850 (C-H, aldehyde), ~1650 (C=O, aldehyde), ~1580, 1480 (C=C, aromatic) |
| Mass Spec (EI) | m/z (%): 182 (M⁺), 181, 153, 125 |
(Note: Spectroscopic data are approximate and should be confirmed experimentally.)
Trustworthiness & Field-Proven Insights
-
Elbs Oxidation Yield: The Elbs persulfate oxidation is known for having variable and sometimes moderate yields.[6] Success is highly dependent on controlling the reaction temperature during the persulfate addition and ensuring efficient stirring. The formation of tars and isomeric byproducts is a common challenge. Purification by column chromatography is often necessary to obtain the intermediate in high purity.
-
Selective Methylation: The key to high selectivity in the methylation step is the careful control of stoichiometry. Using a slight excess of the base and methylating agent (e.g., 1.1 equivalents) can help drive the reaction to completion. Using a large excess of methylating agent or a stronger base could lead to the undesired methylation of the 2-hydroxyl group.
-
Reagent Quality: The purity of the starting vanillin is crucial. The use of anhydrous solvents and reagents, particularly in the methylation step, is critical to prevent side reactions and ensure high yields.
References
- 1. ortho-Vanillin - Wikipedia [en.wikipedia.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Vanillin - Wikipedia [en.wikipedia.org]
- 4. Vanillin synthesis - chemicalbook [chemicalbook.com]
- 5. Elbs Persulfate Oxidation [drugfuture.com]
- 6. Elbs persulfate oxidation - Wikipedia [en.wikipedia.org]
- 7. organicreactions.org [organicreactions.org]
- 8. Method for preparing o-vanillin - Eureka | Patsnap [eureka.patsnap.com]
- 9. PubChemLite - this compound (C9H10O4) [pubchemlite.lcsb.uni.lu]
- 10. spectrabase.com [spectrabase.com]
Application Notes & Protocols: A Detailed Guide to the Synthesis of 2-Hydroxy-3,4-dimethoxybenzaldehyde
Abstract
This document provides a comprehensive technical guide for the synthesis of 2-Hydroxy-3,4-dimethoxybenzaldehyde, a valuable substituted phenolic aldehyde for research and development in the pharmaceutical and fine chemical industries. The presented methodology eschews a direct and often problematic formylation of catechol, opting for a more strategic and efficient two-step synthetic pathway. The protocol begins with the synthesis of the key intermediate, 3,4-dimethoxyphenol, from commercially available 3,4-dimethoxybenzaldehyde (veratraldehyde) via a Baeyer-Villiger oxidation. This is followed by a highly regioselective ortho-formylation of the synthesized 3,4-dimethoxyphenol. This guide offers detailed, step-by-step protocols, mechanistic insights, and a discussion of the critical parameters to ensure a successful and reproducible synthesis.
Introduction and Strategic Overview
This compound is a polysubstituted aromatic aldehyde of significant interest as a precursor in the synthesis of various biologically active molecules and complex organic structures. Its specific substitution pattern, featuring a hydroxyl group ortho to the aldehyde and two adjacent methoxy groups, makes it a unique building block.
A direct approach involving the formylation of catechol is fraught with challenges related to regioselectivity and over-reactivity of the two hydroxyl groups. To circumvent these issues, a more robust and controllable synthetic strategy is employed. This strategy is predicated on the use of a precursor that already contains the desired arrangement of oxygen-containing substituents, thereby simplifying the introduction of the formyl group to the correct position.
The synthetic pathway detailed herein is a two-stage process:
-
Stage 1: Synthesis of 3,4-Dimethoxyphenol. This key intermediate is prepared from 3,4-dimethoxybenzaldehyde (veratraldehyde) through a Baeyer-Villiger oxidation. This reaction effectively converts the aldehyde functionality into a formate ester, which is subsequently hydrolyzed to yield the desired phenol.
-
Stage 2: Regioselective ortho-Formylation. The synthesized 3,4-dimethoxyphenol is then subjected to a formylation reaction that selectively introduces an aldehyde group at the position ortho to the phenolic hydroxyl group. For this purpose, a modern and highly efficient method utilizing paraformaldehyde and magnesium chloride is presented, which is known for its excellent ortho-selectivity on phenolic substrates.[1][2]
This strategic approach ensures a high-yielding and clean synthesis of the target molecule, this compound.
Visualizing the Synthetic Workflow
Caption: Overall synthetic workflow.
Mechanistic Considerations
The Baeyer-Villiger Oxidation
The Baeyer-Villiger oxidation is a cornerstone of organic synthesis for the conversion of ketones and aldehydes to esters and carboxylic acids, respectively. In the context of this protocol, 3,4-dimethoxybenzaldehyde is oxidized using a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA) or peracetic acid. The reaction proceeds through the Criegee intermediate, where the migratory aptitude of the aryl group leads to the formation of a formate ester. Subsequent hydrolysis cleaves the ester to furnish the desired 3,4-dimethoxyphenol.[3][4]
The ortho-Formylation of Phenols
Several methods exist for the formylation of phenols, including the Reimer-Tiemann, Duff, and Vilsmeier-Haack reactions.[5][6][7] However, for high regioselectivity for the ortho position, the method employing magnesium chloride, triethylamine, and paraformaldehyde is particularly effective.[1][2] The mechanism is believed to involve the formation of a magnesium phenoxide, which then complexes with formaldehyde (derived from paraformaldehyde). This chelation directs the electrophilic attack of a formaldehyde equivalent to the ortho position of the phenol.
Visualizing the Formylation Mechanism
Caption: Simplified mechanism of ortho-formylation.
Experimental Protocols
Safety Precaution: All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (safety goggles, lab coat, and gloves) must be worn at all times. All reagents are to be handled with care, paying close attention to their specific safety data sheets.
Stage 1: Synthesis of 3,4-Dimethoxyphenol
This protocol is adapted from established procedures for the Baeyer-Villiger oxidation of veratraldehyde.[3][4]
Materials:
-
3,4-Dimethoxybenzaldehyde (Veratraldehyde)
-
meta-Chloroperoxybenzoic acid (m-CPBA, ~77%)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium sulfite solution
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Methanol
-
Potassium carbonate (K₂CO₃)
-
1 M Hydrochloric acid (HCl)
-
Ethyl acetate
Procedure:
-
To a solution of 3,4-dimethoxybenzaldehyde (1.0 eq) in anhydrous dichloromethane (0.5 M), add m-CPBA (1.2 eq) portion-wise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).
-
Stir the reaction mixture at 0 °C for 30 minutes and then allow it to warm to room temperature. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by the addition of a saturated aqueous solution of sodium sulfite.
-
Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution (2x) and brine (1x).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude formate ester.
-
Dissolve the crude ester in methanol (0.5 M) and add potassium carbonate (2.0 eq).
-
Stir the mixture at room temperature for 1-2 hours until hydrolysis is complete (monitored by TLC).
-
Remove the methanol under reduced pressure. Add water to the residue and acidify to pH ~3-4 with 1 M HCl.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford 3,4-dimethoxyphenol as a solid.
Stage 2: ortho-Formylation of 3,4-Dimethoxyphenol
This protocol is based on the highly regioselective ortho-formylation of phenols.[1][2]
Materials:
-
3,4-Dimethoxyphenol (from Stage 1)
-
Anhydrous magnesium chloride (MgCl₂)
-
Paraformaldehyde
-
Triethylamine (Et₃N), dry
-
Acetonitrile (CH₃CN), anhydrous
-
1 N Hydrochloric acid (HCl)
-
Diethyl ether
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
In a dry three-necked round-bottomed flask equipped with a reflux condenser and under an inert atmosphere, add anhydrous magnesium chloride (1.5 eq) and paraformaldehyde (2.5 eq).
-
Add anhydrous acetonitrile (to make a 0.2 M solution with respect to the phenol) followed by the dropwise addition of dry triethylamine (3.75 eq). Stir the mixture for 10 minutes.
-
Add a solution of 3,4-dimethoxyphenol (1.0 eq) in anhydrous acetonitrile.
-
Heat the reaction mixture to reflux and maintain for 2-4 hours. Monitor the reaction by TLC.
-
After completion, cool the mixture to room temperature and add 1 N HCl.
-
Extract the product with diethyl ether (3x).
-
Wash the combined organic layers with water and brine.
-
Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield this compound.
Data Presentation: Reagents and Expected Yields
| Step | Reactant | Reagent(s) | Solvent | Typical Yield |
| Stage 1 | 3,4-Dimethoxybenzaldehyde | 1. m-CPBA2. K₂CO₃/MeOH | DCM, MeOH | 70-80% |
| Stage 2 | 3,4-Dimethoxyphenol | MgCl₂, Paraformaldehyde, Et₃N | Acetonitrile | 60-75% |
Conclusion and Further Applications
The synthetic route and protocols detailed in this application note provide a reliable and efficient method for the preparation of this compound. By starting with a strategically chosen precursor, 3,4-dimethoxyphenol, and employing a highly regioselective ortho-formylation technique, the challenges associated with the direct formylation of catechol are effectively bypassed. This methodology is scalable and provides access to a valuable building block for the synthesis of a wide range of complex organic molecules, including pharmaceuticals, natural product analogues, and advanced materials.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. chemistry.mdma.ch [chemistry.mdma.ch]
- 3. 3,4-Dimethoxyphenol synthesis - chemicalbook [chemicalbook.com]
- 4. 3,4-Dimethoxyphenol | CAS:2033-89-8 | Manufacturer ChemFaces [chemfaces.com]
- 5. Duff reaction - Wikipedia [en.wikipedia.org]
- 6. Reimer-Tiemann Reaction: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 7. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]
Introduction: The Versatility of a Polysubstituted Benzaldehyde
An Application Guide to the Synthetic Chemistry of 2-Hydroxy-3,4-dimethoxybenzaldehyde
This compound (CAS RN: 19283-70-6) is a highly functionalized aromatic aldehyde that serves as a pivotal building block in synthetic organic and medicinal chemistry.[1] Its structure, characterized by an ortho-hydroxyl group and two adjacent methoxy functionalities, creates a unique electronic and steric environment. This arrangement not only activates the aromatic ring but also provides multiple reactive sites—the aldehyde, the phenolic hydroxyl, and the aromatic core—enabling a diverse array of chemical transformations. The ortho-hydroxyl group, in particular, is mechanistically crucial for intramolecular cyclization reactions, making this compound a favored precursor for the synthesis of important heterocyclic scaffolds such as flavonoids and coumarins, many of which exhibit significant pharmacological properties.[2]
This guide provides an in-depth exploration of the key reactions of this compound, offering detailed protocols and mechanistic insights tailored for researchers, scientists, and professionals in drug development. The focus is not merely on procedural steps but on the underlying principles that govern reaction outcomes, empowering chemists to rationally design synthetic routes and troubleshoot experimental challenges.
Part 1: Carbon-Carbon Bond Formation via Condensation Reactions
Condensation reactions are the cornerstone of synthetic strategies employing this compound, allowing for the extension of its carbon framework to produce precursors for complex heterocyclic systems. The Claisen-Schmidt and Knoevenagel condensations are paramount in this context.
Claisen-Schmidt Condensation: A Gateway to Chalcones
The Claisen-Schmidt condensation is a robust base-catalyzed reaction between an aromatic aldehyde (lacking α-hydrogens) and an enolizable ketone or aldehyde.[3] When this compound reacts with an acetophenone derivative, it forms a 2'-hydroxychalcone. These chalcones are not only valuable compounds in their own right but are also the immediate precursors to flavones.
Principle of the Reaction: The reaction is initiated by a strong base (e.g., KOH, NaOH) abstracting an acidic α-proton from the acetophenone to generate a resonance-stabilized enolate ion. This potent nucleophile then attacks the electrophilic carbonyl carbon of this compound. The resulting aldol addition product rapidly undergoes base-catalyzed dehydration, driven by the formation of a highly conjugated and thermodynamically stable α,β-unsaturated ketone system.[4][5]
Caption: Figure 1: Claisen-Schmidt Condensation Mechanism.
Experimental Protocol: Synthesis of 2'-Hydroxy-3,4-dimethoxychalcone
This protocol describes a conventional solvent-based approach. Green chemistry alternatives using solvent-free grinding techniques have also proven effective and can significantly reduce reaction times.[6][7]
-
Reactant Preparation: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 2-hydroxyacetophenone (1.0 eq) in ethanol (20 mL).
-
Aldehyde Addition: To this solution, add this compound (1.0 eq). Stir the mixture at room temperature until all solids are dissolved.
-
Catalyst Addition: Prepare a 50% (w/v) aqueous solution of potassium hydroxide (KOH). Cool the reaction flask in an ice bath to 0-5 °C. Slowly add the KOH solution dropwise to the stirred ethanolic mixture over 15-20 minutes. A distinct color change and formation of a thick precipitate are typically observed.
-
Causality Note: The reaction is exothermic. Slow, cooled addition of the strong base is critical to prevent side reactions and control the formation of the enolate. Ethanol is a common solvent as it solubilizes the organic reactants while also being compatible with the aqueous base.
-
-
Reaction: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 12-24 hours. The progress can be monitored by Thin Layer Chromatography (TLC) until the starting aldehyde is consumed.
-
Work-up and Isolation: Pour the reaction mixture into a beaker containing crushed ice and water (approx. 200 mL). Acidify the mixture to a pH of ~5-6 by the slow addition of cold, dilute hydrochloric acid (2 M HCl). The chalcone will precipitate as a solid.
-
Causality Note: Acidification neutralizes the excess base and protonates the phenoxide, rendering the chalcone product insoluble in the aqueous medium.
-
-
Purification: Collect the solid product by vacuum filtration, wash thoroughly with cold water until the filtrate is neutral, and dry the crude product. Recrystallize from a suitable solvent, such as ethanol or an ethanol/water mixture, to obtain the purified chalcone.
| Reactant 2 (Acetophenone) | Base | Solvent | Time (h) | Yield (%) | Reference |
| 2-Hydroxyacetophenone | NaOH | Ethanol | 24 | ~65-75 | [6][8] |
| 2,6-Dihydroxyacetophenone | NaOH (solid) | Grinding | 0.25 | 70 | [9] |
| 2,4-Dihydroxyacetophenone | NaOH | Ethanol | 24 | ~70-80 | [6] |
| 4'-Nitroacetophenone | p-TSA | Methanol | 48 | ~60-70 | [10] |
Table 1: Representative examples of Claisen-Schmidt condensations.
Knoevenagel Condensation: The Path to Coumarins
The Knoevenagel condensation involves the reaction of an aldehyde with an active methylene compound, such as malonic acid or its esters, in the presence of a weak base catalyst (e.g., piperidine, pyridine).[11] For ortho-hydroxybenzaldehydes, this reaction is a classic and efficient route to coumarins, which are 2H-chromen-2-one scaffolds.
Principle of the Reaction: The reaction often proceeds through an iminium ion intermediate formed between the aldehyde and the amine catalyst, which is more electrophilic than the aldehyde itself. The active methylene compound, deprotonated by the amine, attacks this intermediate. For coumarin synthesis using malonic acid (a Knoevenagel-Doebner modification), the initial condensation product undergoes subsequent decarboxylation and intramolecular cyclization (lactonization) driven by heat, affording the 3,4-unsubstituted coumarin.[12]
Experimental Protocol: Synthesis of 7,8-Dimethoxycoumarin
This protocol adapts the Knoevenagel-Doebner conditions for coumarin synthesis.
-
Reactant Mixture: In a 50 mL round-bottom flask, combine this compound (1.0 eq) and malonic acid (1.2 eq).
-
Solvent and Catalyst: Add pyridine (10 mL) as the solvent and piperidine (0.1 eq) as the catalyst.
-
Causality Note: Pyridine serves as a high-boiling solvent that facilitates the reaction and the subsequent decarboxylation. Piperidine is the classic basic catalyst for this transformation, effectively promoting both the initial condensation and enolate formation.
-
-
Reaction: Attach a reflux condenser and heat the mixture in an oil bath at 90-100 °C for 4-6 hours. The evolution of CO₂ gas indicates the progression of the decarboxylation step.
-
Work-up: After cooling to room temperature, pour the reaction mixture into a mixture of ice (50 g) and concentrated hydrochloric acid (15 mL). A solid precipitate should form.
-
Isolation and Purification: Collect the crude product by vacuum filtration, wash with cold water, and dry. Recrystallize the solid from ethanol to yield pure 7,8-dimethoxycoumarin.
A highly efficient alternative for synthesizing 3,4-unsubstituted coumarins is the Wittig reaction, which provides excellent yields and avoids harsh conditions.[13]
Caption: Figure 2: Knoevenagel-Doebner Coumarin Synthesis Workflow.
Part 2: Intramolecular Cyclization Reactions
The products derived from the initial condensation reactions, particularly 2'-hydroxychalcones, are primed for subsequent cyclization to form stable, five- or six-membered heterocyclic rings. This is where the strategic placement of the ortho-hydroxyl group becomes paramount.
Oxidative Cyclization of Chalcones to Flavones
Flavones are a major class of flavonoids synthesized in nature and the laboratory. The Algar-Flynn-Oyamada (AFO) reaction is a classic method, but simpler oxidative procedures using reagents like iodine are now common.
Principle of the Reaction: The 2'-hydroxychalcone undergoes an intramolecular nucleophilic attack by the phenoxide ion onto the β-carbon of the enone system (a Michael-type addition) to form a flavanone intermediate. This is followed by oxidation to introduce a double bond and form the aromatic pyrone ring of the flavone. Alternatively, iodine can catalyze an electrophilic cyclization onto the double bond followed by elimination.[6][9]
Experimental Protocol: Synthesis of 3',4'-Dimethoxyflavone
-
Reactant Preparation: In a round-bottom flask, dissolve the 2'-hydroxy-3,4-dimethoxychalcone (1.0 eq), synthesized in Part 1.1, in dimethyl sulfoxide (DMSO).
-
Catalyst Addition: Add a catalytic amount of iodine (I₂) (approx. 0.2-0.3 eq).
-
Reaction: Heat the mixture to 100-120 °C and stir for 3-5 hours. Monitor the reaction by TLC.
-
Causality Note: DMSO acts as both a solvent and an oxidant in this reaction, facilitating the cyclization and subsequent aromatization. Iodine is the catalyst that initiates the electrophilic cyclization.
-
-
Work-up: Cool the reaction mixture and pour it into a beaker of cold water. A solution of sodium thiosulfate can be added to quench any remaining iodine.
-
Isolation and Purification: Collect the precipitated solid by filtration, wash with water, and dry. Purify the crude flavone by recrystallization from a suitable solvent like ethanol or ethyl acetate.
Part 3: Reactions Involving the Aldehyde and Phenol Groups
Beyond C-C bond formation, the aldehyde and phenolic hydroxyl groups offer independent handles for functional group interconversion.
Oxidation of the Aldehyde Group
The aldehyde can be selectively oxidized to a carboxylic acid. However, the electron-rich, substituted phenolic ring is sensitive to strong oxidants. A common and effective method is the Dakin reaction, which converts an ortho- or para-hydroxybenzaldehyde into a dihydroxyphenol.
Principle of the Dakin Reaction: Under basic conditions, hydrogen peroxide adds to the aldehyde carbonyl. The resulting intermediate undergoes a rearrangement similar to the Baeyer-Villiger oxidation, where the aryl group migrates, leading to the formation of a formate ester. This ester is then hydrolyzed in situ under the basic reaction conditions to yield the corresponding hydroquinone or catechol and formate.[14]
Reduction of the Aldehyde Group
Selective reduction of the aldehyde to a primary alcohol is readily achieved using mild hydride reagents.
Principle of the Reaction: Sodium borohydride (NaBH₄) is the reagent of choice for this transformation. It is a mild reducing agent that is highly chemoselective for aldehydes and ketones, leaving the aromatic rings and methoxy groups intact. The reaction proceeds via the nucleophilic addition of a hydride ion to the carbonyl carbon.[15]
Experimental Protocol: Synthesis of 2-Hydroxy-3,4-dimethoxybenzyl alcohol
-
Reactant Preparation: Dissolve this compound (1.0 eq) in methanol (20 mL) in a flask and cool the solution to 0 °C in an ice bath.
-
Reductant Addition: Add sodium borohydride (NaBH₄) (1.0-1.2 eq) portion-wise over 15 minutes, ensuring the temperature remains below 10 °C.
-
Causality Note: The reaction is typically rapid and exothermic. Portion-wise addition at low temperature controls the reaction rate and prevents potential side reactions. Methanol is an ideal solvent as it readily dissolves the aldehyde and is compatible with NaBH₄.
-
-
Reaction: Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1-2 hours.
-
Work-up: Carefully quench the reaction by the slow, dropwise addition of 1 M HCl until the effervescence ceases and the pH is acidic.
-
Extraction and Purification: Remove most of the methanol under reduced pressure. Extract the aqueous residue with ethyl acetate (3 x 25 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate in vacuo to yield the crude alcohol, which can be purified by column chromatography or recrystallization.
Conclusion: A Versatile Scaffold for Chemical Innovation
The reactivity of this compound is a testament to the power of functional group interplay in organic synthesis. Its ability to readily undergo condensation reactions provides a direct entry to chalcones, which are themselves precursors to flavones. Simultaneously, its participation in Knoevenagel-type reactions opens up efficient pathways to coumarins. These heterocyclic cores are privileged structures in medicinal chemistry, frequently associated with a wide spectrum of biological activities, including anti-inflammatory, antioxidant, and anticancer effects.[2][8][16] A thorough understanding of the principles and protocols outlined in this guide enables researchers to harness the full synthetic potential of this valuable starting material for the discovery and development of novel chemical entities.
References
- 1. CAS Common Chemistry [commonchemistry.cas.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Claisen–Schmidt condensation - Wikipedia [en.wikipedia.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. praxilabs.com [praxilabs.com]
- 6. pubs.aip.org [pubs.aip.org]
- 7. Bot Verification [rasayanjournal.co.in]
- 8. Exploring the 2′-Hydroxy-Chalcone Framework for the Development of Dual Antioxidant and Soybean Lipoxygenase Inhibitory Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. periodicos.ufms.br [periodicos.ufms.br]
- 11. m.youtube.com [m.youtube.com]
- 12. researchgate.net [researchgate.net]
- 13. Total Synthesis of Six 3,4-Unsubstituted Coumarins - PMC [pmc.ncbi.nlm.nih.gov]
- 14. EP0591799A1 - Oxidation of hydroxybenzaldehydes to dihydroxybenzene compounds - Google Patents [patents.google.com]
- 15. researchgate.net [researchgate.net]
- 16. pdf.benchchem.com [pdf.benchchem.com]
Application Notes and Protocols for the Synthesis and Use of 2-Hydroxy-3,4-dimethoxybenzaldehyde in Schiff Base Chemistry
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthesis and application of Schiff bases derived from 2-hydroxy-3,4-dimethoxybenzaldehyde. This versatile aldehyde, with its unique substitution pattern, serves as a valuable precursor for a wide array of Schiff bases exhibiting significant potential in medicinal chemistry and materials science. This document outlines detailed experimental protocols for the synthesis of these Schiff bases, explores the mechanistic underpinnings of the reactions, and presents a summary of their biological activities, including antimicrobial, anticancer, and antioxidant properties. The information is intended to equip researchers with the necessary knowledge to effectively utilize this compound in the development of novel chemical entities.
Introduction: The Significance of this compound in Schiff Base Synthesis
Schiff bases, characterized by the presence of an azomethine or imine (-C=N-) group, are a cornerstone of modern coordination chemistry and medicinal chemistry. Their facile synthesis, structural versatility, and wide range of biological activities make them a subject of intense research. The starting aldehyde plays a crucial role in determining the ultimate properties of the resulting Schiff base. This compound is a particularly interesting building block due to its specific electronic and steric properties. The ortho-hydroxyl group can participate in intramolecular hydrogen bonding with the imine nitrogen, enhancing the stability of the Schiff base and its metal complexes. The methoxy groups at the 3 and 4 positions act as electron-donating groups, which can modulate the biological activity of the molecule.
The Schiff bases derived from this aldehyde and their metal complexes have demonstrated a broad spectrum of pharmacological activities, including antimicrobial, anticancer, and antioxidant effects. This guide will provide a detailed exploration of the synthesis and potential applications of this promising class of compounds.
Synthesis of Schiff Bases from this compound: A Step-by-Step Protocol
The synthesis of Schiff bases from this compound is typically achieved through a condensation reaction with a primary amine. The reaction is often carried out in an alcoholic solvent and may be catalyzed by a few drops of acid.
General Reaction Scheme
Application Notes & Protocols: 2-Hydroxy-3,4-dimethoxybenzaldehyde in the Synthesis of Biologically Active Heterocyclic Compounds
For: Researchers, scientists, and drug development professionals.
Introduction: The Versatility of 2-Hydroxy-3,4-dimethoxybenzaldehyde
This compound is a polysubstituted aromatic aldehyde that serves as a highly valuable and versatile precursor in the synthesis of a wide array of heterocyclic compounds. Its synthetic utility is primarily dictated by three key structural features:
-
An Aldehyde Group: A reactive electrophilic site for condensation and cyclization reactions.
-
An Ortho-Phenolic Hydroxyl Group: Acts as an intramolecular nucleophile, facilitating ring-closure to form oxygen-containing heterocycles like coumarins.
-
Dimethoxy Substituents: These electron-donating groups activate the aromatic ring, influencing its reactivity and conferring specific solubility and biological properties to the final products.
This guide provides an in-depth exploration of the application of this building block in the synthesis of medicinally relevant heterocyclic scaffolds, including chalcones, coumarins, and benzodiazepines. We will delve into the causality behind synthetic strategies and provide detailed, field-proven protocols.
Application Notes & Protocols: Unveiling the Biological Potential of 2-Hydroxy-3,4-dimethoxybenzaldehyde
Introduction
2-Hydroxy-3,4-dimethoxybenzaldehyde, a substituted phenolic aldehyde, is a fascinating molecule that belongs to the vast family of naturally occurring benzaldehyde derivatives. These compounds are secondary metabolites in many plants, often contributing to their flavor, aroma, and defense mechanisms.[1][2] The unique arrangement of hydroxyl and methoxy groups on the benzene ring of this compound suggests a rich potential for biological activity, making it a compound of significant interest for researchers in drug discovery and natural product chemistry. Its structural similarity to vanillin and other bioactive aldehydes positions it as a prime candidate for investigating novel therapeutic properties.[1]
This technical guide provides an in-depth exploration of the key biological activities associated with this compound and its structural analogs. We will delve into its antimicrobial, antioxidant, and anti-inflammatory potential, supported by detailed, field-proven protocols to empower researchers to validate and expand upon these findings. The methodologies are presented not merely as steps, but as self-validating systems, with explanations for critical experimental choices to ensure robust and reproducible results.
Part 1: Antimicrobial & Antifungal Activity
Phenolic compounds are well-established as a class of natural antimicrobials.[3] The activity of this compound and its isomers is attributed to their ability to disrupt microbial cell membranes, interfere with essential metabolic enzymes, and potentially inhibit biofilm formation.[4][5] For instance, the related compound 2-hydroxy-4-methoxybenzaldehyde has demonstrated significant antibacterial activity against Staphylococcus aureus and antifungal activity against various fungal strains.[6][7][8] Evaluating this activity quantitatively is a critical first step in assessing its therapeutic potential. The Minimum Inhibitory Concentration (MIC) is the gold-standard metric for this purpose, defining the lowest concentration of a compound that prevents visible microbial growth.[9]
Quantitative Data Summary: Antimicrobial Efficacy
The following table summarizes known MIC values for closely related hydroxy-methoxybenzaldehyde derivatives to provide a baseline for experimental design.
| Compound | Microorganism | MIC Value (µg/mL) | Reference |
| 2-Hydroxy-4-methoxybenzaldehyde | Staphylococcus aureus | 1024 | [5][7] |
| 2-Hydroxy-4-methoxybenzaldehyde | Proteus mirabilis | 200 | [7] |
| 2-Hydroxy-4-methoxybenzaldehyde | Candida albicans | 80-100 | [6] |
| 2-Hydroxy-4-methoxybenzaldehyde | Aspergillus tumefaciens | 100 | [6] |
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
This protocol details the broth microdilution method, a standardized and widely used technique to determine the MIC of a compound against a specific microorganism.[10][11]
Causality Behind Experimental Choices:
-
0.5 McFarland Standard: This turbidity standard ensures a consistent and reproducible starting inoculum density (approx. 1.5 x 10⁸ CFU/mL), which is critical for the accuracy of the MIC value.
-
Serial Dilution: A two-fold serial dilution series is used to test a wide range of concentrations efficiently and to pinpoint the precise concentration at which growth is inhibited.
-
Controls: The inclusion of a positive control (no compound) validates that the media and inoculum support growth, while the negative control (no inoculum) ensures the sterility of the medium.
Materials:
-
This compound
-
Sterile 96-well microplates
-
Test microorganism (e.g., Staphylococcus aureus ATCC 25923)
-
Appropriate sterile broth medium (e.g., Mueller-Hinton Broth for bacteria)
-
Sterile saline or phosphate-buffered saline (PBS)
-
0.5 McFarland turbidity standard
-
Spectrophotometer or microplate reader
-
Incubator
Step-by-Step Methodology:
-
Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) at a high concentration (e.g., 10 mg/mL).
-
Inoculum Preparation: From a fresh agar plate (18-24 hours old), select 3-5 isolated colonies of the test microorganism. Suspend them in sterile saline. Adjust the turbidity of the suspension to match the 0.5 McFarland standard. This can be done visually or by using a spectrophotometer.[12]
-
Inoculum Dilution: Dilute the standardized inoculum in the appropriate broth medium to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well of the microplate.
-
Serial Dilution in Plate: a. Add 100 µL of sterile broth to wells 2 through 12 of a 96-well plate. b. Prepare the starting concentration of the compound in well 1 by adding the appropriate volume of stock solution to the broth for a total volume of 200 µL. c. Perform a 2-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing thoroughly. Continue this process from well 2 to well 10. Discard 100 µL from well 10. d. Well 11 will serve as the positive control (inoculum only, no compound). Add 100 µL of broth. e. Well 12 will serve as the negative control (broth only, no inoculum).
-
Inoculation: Add 100 µL of the diluted inoculum (from step 3) to wells 1 through 11. Do not add inoculum to well 12. The final volume in each well will be 200 µL.
-
Incubation: Cover the plate and incubate at 37°C for 18-24 hours under appropriate atmospheric conditions.
-
Result Determination: After incubation, determine the MIC by visually inspecting the wells. The MIC is the lowest concentration of the compound at which no visible turbidity (growth) is observed.[9] This can be confirmed by reading the optical density (OD) at 600 nm with a microplate reader.
Part 2: Antioxidant Activity
The phenolic hydroxyl group is a key structural feature responsible for the antioxidant activity of many natural compounds.[13] It can donate a hydrogen atom to neutralize reactive free radicals, thereby terminating damaging chain reactions. Assays like the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay are rapid, reliable, and widely used to screen the antioxidant capacity of pure compounds and plant extracts.[14][15] The degree to which a compound can decolorize the deep violet DPPH radical solution is directly proportional to its antioxidant power.[14]
Quantitative Data Summary: Antioxidant Capacity
While specific DPPH IC50 values for this compound are not extensively reported, data from related compounds highlight the antioxidant potential of this chemical class.
| Compound | Assay | IC50 Value | Reference |
| 2-Hydroxy-4-methoxybenzaldehyde | DPPH Scavenging | 9.04 mg/mL | [6] |
| Essential Oil (78.8% 2-Hydroxy-4-methoxybenzaldehyde) | DPPH Scavenging | 8.56 mg/mL | [3][6] |
Protocol 2: DPPH Radical Scavenging Assay
This protocol provides a step-by-step method for quantifying the free radical scavenging activity of this compound.
Causality Behind Experimental Choices:
-
Methanol Solvent: DPPH is highly soluble and stable in methanol, which is also a good solvent for many phenolic compounds.
-
517 nm Wavelength: The DPPH radical has a maximum absorbance at approximately 517 nm. The reduction of the radical by an antioxidant leads to a decrease in absorbance at this specific wavelength, allowing for accurate quantification.[14]
-
Incubation in the Dark: DPPH is light-sensitive. Incubation in the dark prevents the photochemical degradation of the radical, ensuring that the observed color change is due to the antioxidant activity of the test compound.
Materials:
-
This compound
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol (analytical grade)
-
Positive control (e.g., Ascorbic acid, Trolox, or Gallic Acid)[14]
-
96-well microplate
-
Microplate reader
Step-by-Step Methodology:
-
Reagent Preparation: Prepare a 0.1 mM solution of DPPH in methanol. This solution should have a deep violet color and an absorbance of approximately 1.0 at 517 nm. Store this solution in an amber bottle and in the dark.[14]
-
Sample Preparation: Prepare a stock solution of this compound in methanol. From this stock, prepare a series of dilutions to test a range of concentrations (e.g., 10, 25, 50, 100, 200 µg/mL). Prepare the same concentrations for the positive control.
-
Assay Procedure: a. In a 96-well plate, add 100 µL of the DPPH solution to each well. b. Add 100 µL of the various sample dilutions (or positive control) to the corresponding wells. c. For the blank control, add 100 µL of methanol instead of the sample.
-
Incubation: Mix gently and incubate the plate in the dark at room temperature for 30 minutes.
-
Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.
-
Calculation: Calculate the percentage of radical scavenging activity using the following formula:
% Scavenging Activity = [ (A_control - A_sample) / A_control ] * 100
Where:
-
A_control is the absorbance of the DPPH solution with methanol (blank).
-
A_sample is the absorbance of the DPPH solution with the test compound or positive control.
-
-
IC50 Determination: Plot the percentage of scavenging activity against the concentration of the compound. The IC50 value is the concentration of the compound required to scavenge 50% of the DPPH radicals and can be determined from the graph using regression analysis.
Part 3: Anti-inflammatory Activity
Chronic inflammation is a key factor in numerous diseases.[16] Many natural phenolic compounds exert anti-inflammatory effects by modulating key signaling pathways, such as the Nuclear Factor-kappa B (NF-κB) pathway, and by inhibiting the production of pro-inflammatory mediators like nitric oxide (NO), TNF-α, and various interleukins.[17][18][19] The murine macrophage cell line RAW 264.7 is a widely accepted model for studying inflammation. When stimulated with lipopolysaccharide (LPS), these cells produce large amounts of NO, which can be easily quantified by measuring the accumulation of its stable end-product, nitrite, in the culture medium using the Griess assay.[17]
Protocol 3: In Vitro Nitric Oxide (NO) Inhibition Assay
This protocol measures the ability of this compound to inhibit the production of NO in LPS-stimulated RAW 264.7 macrophages.
Causality Behind Experimental Choices:
-
RAW 264.7 Cells: This macrophage cell line is robust and highly responsive to LPS, producing significant and measurable amounts of inflammatory mediators, making it an ideal model for screening anti-inflammatory compounds.[17]
-
LPS Stimulation: Lipopolysaccharide, a component of the outer membrane of Gram-negative bacteria, is a potent activator of macrophages through Toll-like receptor 4 (TLR4), triggering a strong inflammatory response and NO production.
-
Griess Reagent: This reagent specifically reacts with nitrite under acidic conditions to form a purple azo compound. The intensity of the color, measured at 540 nm, is directly proportional to the nitrite concentration, providing a reliable proxy for NO production.[17]
Materials:
-
RAW 264.7 cell line
-
Dulbecco's Modified Eagle's Medium (DMEM) with 10% Fetal Bovine Serum (FBS)
-
Lipopolysaccharide (LPS) from E. coli
-
This compound
-
Griess Reagent (1% sulfanilamide and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in 2.5% phosphoric acid)[17]
-
Sodium nitrite (for standard curve)
-
96-well cell culture plates
Step-by-Step Methodology:
-
Cell Seeding: Seed RAW 264.7 cells into a 96-well plate at a density of 1.5 x 10⁵ cells/well and allow them to adhere for 24 hours at 37°C in a 5% CO₂ incubator.
-
Compound Treatment: Pre-treat the cells with various non-toxic concentrations of this compound for 1-2 hours. Include a vehicle control (e.g., DMSO).
-
Inflammatory Stimulation: After pre-treatment, stimulate the cells by adding LPS to a final concentration of 1 µg/mL to all wells except the negative control wells.
-
Incubation: Incubate the plate for another 24 hours at 37°C in a 5% CO₂ incubator.
-
Nitrite Measurement (Griess Assay): a. After incubation, carefully collect 50 µL of the cell culture supernatant from each well and transfer it to a new 96-well plate. b. Prepare a standard curve using sodium nitrite (0-100 µM) in fresh culture medium. c. Add 50 µL of Griess Reagent to all samples and standards.[17] d. Incubate at room temperature for 10-15 minutes, protected from light. e. Measure the absorbance at 540 nm using a microplate reader.
-
Data Analysis: Calculate the nitrite concentration in each sample by interpolating from the sodium nitrite standard curve. Determine the percentage of NO inhibition relative to the LPS-stimulated control. A preliminary cell viability assay (e.g., MTT) should be performed to ensure the observed inhibition is not due to cytotoxicity.
Conclusion
This compound emerges as a promising natural product scaffold with multifaceted biological activities. The protocols and data presented in this guide provide a robust framework for researchers to systematically investigate its potential as an antimicrobial, antioxidant, and anti-inflammatory agent. The structural features of this compound, particularly the arrangement of its functional groups, warrant further exploration into its mechanisms of action and structure-activity relationships. Future studies should focus on validating these in vitro findings in more complex biological systems and exploring its potential for therapeutic development.
References
- 1. scispace.com [scispace.com]
- 2. researchgate.net [researchgate.net]
- 3. Antimicrobial and Antioxidant Activities of the Root Bark Essential Oil of Periploca sepium and Its Main Component 2-Hydroxy-4-methoxybenzaldehyde - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Antibacterial activity of 2-hydroxy-4-methoxybenzaldehyde and its possible mechanism against Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. 2-Hydroxy-4-methoxybenzaldehyde, a more effective antifungal aroma than vanillin and its derivatives against Fusarium graminearum, destroys cell membranes, inhibits DON biosynthesis, and performs a promising antifungal effect on wheat grains - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Determination of minimum inhibitory concentrations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. bmglabtech.com [bmglabtech.com]
- 11. bio.libretexts.org [bio.libretexts.org]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. researchgate.net [researchgate.net]
- 16. journalajrb.com [journalajrb.com]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. Anti-neuroinflammatory effect of 3,4-dihydroxybenzaldehyde in ischemic stroke - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols: Evaluating the Antioxidant Activity of 2-Hydroxy-3,4-dimethoxybenzaldehyde
An in-depth guide for researchers, scientists, and drug development professionals.
Prepared by a Senior Application Scientist, this document provides a comprehensive framework for the characterization of the antioxidant potential of 2-Hydroxy-3,4-dimethoxybenzaldehyde, an isomer of the well-known flavoring agent, vanillin.[1] This guide moves beyond simple procedural lists to explain the causality behind experimental choices, ensuring that the described protocols are robust and self-validating. We will delve into the structural basis of its predicted antioxidant activity, provide detailed step-by-step protocols for key in vitro chemical assays, and introduce cell-based methods for a more biologically relevant assessment.
The increasing interest in antioxidants stems from their potential to mitigate oxidative stress, a key factor in the pathophysiology of numerous diseases, including cardiovascular, neurodegenerative, and cancerous conditions.[2] Phenolic compounds, in particular, are renowned for their antioxidant properties.[3] This guide equips researchers with the necessary tools to rigorously evaluate this compound as a potential therapeutic antioxidant.
Core Concepts: The Scientific Basis of Antioxidant Activity
The antioxidant capacity of a phenolic compound like this compound is intrinsically linked to its molecular structure.[4] The arrangement of hydroxyl (-OH) and methoxy (-OCH₃) groups on the aromatic ring dictates its ability to neutralize reactive oxygen species (ROS) and other free radicals.[3][4]
Structure-Activity Relationship:
-
Hydroxyl Group (-OH): The phenolic hydroxyl group at the C2 position is the primary active site for radical scavenging. It can readily donate a hydrogen atom to a free radical, thereby stabilizing the radical and terminating the oxidative chain reaction.[5]
-
Methoxy Groups (-OCH₃): The methoxy groups at the C3 and C4 positions are electron-donating groups. They increase the electron density on the aromatic ring, which helps to stabilize the resulting phenoxyl radical formed after hydrogen donation. This stabilization makes the parent molecule a more effective antioxidant.
-
Aldehyde Group (-CHO): The presence of an aldehyde group can influence the overall antioxidant activity, and its effect is often evaluated in comparison to corresponding carboxylic acid forms.[4]
The fundamental mechanism involves the transfer of a hydrogen atom (Hydrogen Atom Transfer, HAT) or an electron (Single Electron Transfer, SET) to a free radical. The resulting phenoxyl radical is stabilized by resonance, delocalizing the unpaired electron across the aromatic ring, which makes it significantly less reactive than the initial free radical.
References
Investigating the Antimicrobial Potential of 2-Hydroxy-3,4-dimethoxybenzaldehyde: A Methodological Guide
An Application Note for Researchers
Abstract: This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the evaluation of the antimicrobial properties of 2-Hydroxy-3,4-dimethoxybenzaldehyde. While direct literature on this specific phenolic aldehyde is emerging, we leverage extensive data from its structural isomer, 2-Hydroxy-4-methoxybenzaldehyde (HMB), to establish a robust framework for investigation. This guide details the hypothesized mechanism of action, provides established quantitative data from HMB as a baseline, and offers detailed, step-by-step protocols for core antimicrobial and anti-biofilm assays. The objective is to equip researchers with the necessary tools to rigorously assess the therapeutic potential of this compound.
Introduction: The Promise of Phenolic Aldehydes
Phenolic aldehydes, a class of naturally occurring compounds found in various plants, are gaining significant attention for their diverse biological activities, including antioxidant, anti-inflammatory, and antimicrobial properties[1][2]. These compounds are integral to plant defense mechanisms and represent a promising reservoir for the development of new therapeutic agents[2]. This compound is a member of this class, characterized by a benzaldehyde core with hydroxyl and methoxy functional groups that are critical to its reactivity and biological function.
While this specific isomer is commercially available, published research on its antimicrobial efficacy is limited[3]. However, its structural isomer, 2-Hydroxy-4-methoxybenzaldehyde (HMB), has been extensively studied and shown to possess a broad spectrum of antibacterial and antifungal activities[4][5][6]. HMB is found in the roots of medicinal plants like Hemidesmus indicus and is generally regarded as safe (GRAS) for use as a flavoring agent[2][4]. Given the structural similarity, the established antimicrobial profile of HMB provides an excellent scientific starting point for investigating this compound.
This guide will therefore use HMB as a reference compound to outline the key experimental protocols and expected mechanistic pathways for determining the antimicrobial profile of this compound.
Hypothesized Mechanism of Action: Cell Membrane Disruption
Based on studies of its isomer HMB, the primary antimicrobial mechanism of this compound is hypothesized to be the disruption of microbial cell membrane integrity.[4][5] This mode of action is common for hydrophobic or amphipathic molecules that can intercalate into the lipid bilayer.[4]
The proposed cascade of events is as follows:
-
Binding and Intercalation: The hydrophobic nature of the benzaldehyde derivative allows it to approach and embed within the microbial cell membrane's lipid bilayer.[4]
-
Increased Permeability: This insertion disrupts the ordered structure of the membrane, leading to increased permeability.[4][5]
-
Leakage of Intracellular Components: The compromised membrane can no longer maintain its electrochemical gradient, resulting in the leakage of essential intracellular components such as ions, proteins, and nucleic acids.[5][7]
-
Cellular Stress and Death: The loss of cellular contents and the inability to maintain homeostasis leads to metabolic arrest and ultimately, cell death.[4][5]
Evidence for this mechanism in HMB comes from studies showing increased uptake of dyes like propidium iodide and leakage of electrolytes and proteins from treated cells.[4][5]
Caption: Hypothesized mechanism of action for this compound.
Quantitative Antimicrobial Activity of 2-Hydroxy-4-methoxybenzaldehyde (HMB)
The following tables summarize the reported antimicrobial activities of HMB against various bacterial and fungal pathogens. These values serve as a crucial benchmark for designing concentration ranges in initial screening experiments for this compound.
Table 1: Antibacterial Activity of HMB
| Organism | Strain Type | MIC (µg/mL) | MBC (µg/mL) | Reference |
|---|---|---|---|---|
| Staphylococcus aureus | Methicillin-Resistant (MRSA) | 1024 | 2048 | [5][7] |
| Staphylococcus epidermidis | Biofilm-forming | 250 (MBIC*) | - | [8] |
| Proteus mirabilis | - | 200 | - | [1] |
| Agrobacterium tumefaciens | Gram-negative | 100 | 150 | [6] |
| Staphylococcus aureus | Gram-positive | 100 | 150 |[6] |
MBIC: Minimum Biofilm Inhibitory Concentration
Table 2: Antifungal Activity of HMB
| Organism | Strain Type | MIC (µg/mL) | MFC (µg/mL) | Reference |
|---|---|---|---|---|
| Fusarium graminearum | Mycelial Growth | 200 | - | [4] |
| Candida albicans | Yeast | 80 | 125 |[6] |
Experimental Protocols
The following protocols are foundational for characterizing the antimicrobial profile of a novel compound. Each step is accompanied by an explanation of its scientific rationale to ensure robust and reproducible results.
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[9] The broth microdilution method is a standardized and high-throughput technique for this determination.[10][11]
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. This compound | 19283-70-6 | FH66314 [biosynth.com]
- 4. 2-Hydroxy-4-methoxybenzaldehyde, a more effective antifungal aroma than vanillin and its derivatives against Fusarium graminearum, destroys cell membranes, inhibits DON biosynthesis, and performs a promising antifungal effect on wheat grains - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Antibacterial activity of 2-hydroxy-4-methoxybenzaldehyde and its possible mechanism against Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. 2-Hydroxy-4-methoxybenzaldehyde from Hemidesmus indicus is antagonistic to Staphylococcus epidermidis biofilm formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. microbe-investigations.com [microbe-investigations.com]
- 10. Minimal Inhibitory Concentration (MIC) [protocols.io]
- 11. youtube.com [youtube.com]
Application Notes & Protocols: Investigating the Antifungal Potential of 2-Hydroxy-3,4-dimethoxybenzaldehyde
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Rationale for Investigating 2-Hydroxy-3,4-dimethoxybenzaldehyde
This compound is a phenolic aldehyde whose potential as an antifungal agent is inferred from the significant antimicrobial activities of its structural analogs. Notably, compounds like 2-hydroxy-4-methoxybenzaldehyde (HMB) have demonstrated potent efficacy against a range of fungal pathogens, including clinically relevant species like Aspergillus fumigatus and agronomically important molds such as Fusarium graminearum.[1][2] The existing body of research strongly suggests that the specific arrangement of hydroxyl and methoxy groups on the benzaldehyde scaffold is crucial for its biological activity. These molecules are believed to function as redox-active compounds that disrupt the fundamental cellular processes of fungi, making them promising candidates for novel antifungal drug development.[3][4]
The primary mechanisms of action for related benzaldehydes involve a multi-targeted assault on fungal viability. Key among these are the disruption of cell wall integrity, the inhibition of ergosterol biosynthesis leading to compromised cell membranes, and the induction of overwhelming oxidative stress.[3][5][6][7] Given these precedents, this compound warrants a thorough investigation to characterize its antifungal spectrum, elucidate its specific mechanisms of action, and assess its potential as a therapeutic agent.
This document provides a comprehensive guide for researchers to systematically evaluate the antifungal properties of this compound. It outlines detailed protocols for determining its inhibitory and fungicidal concentrations, investigating its effects on key fungal cellular pathways, and assessing its preliminary safety profile through in vitro cytotoxicity assays.
Part 1: Foundational Antifungal Activity Assessment
The initial step in evaluating any potential antifungal compound is to determine its intrinsic ability to inhibit fungal growth and to kill fungal cells. This is quantitatively expressed as the Minimum Inhibitory Concentration (MIC) and Minimum Fungicidal Concentration (MFC). The broth microdilution method, standardized by institutions like the Clinical and Laboratory Standards Institute (CLSI), is the gold standard for this assessment, providing reproducible and comparable results.[8][9]
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution
This protocol is adapted from the CLSI M27-A2 and M38-A guidelines for yeasts and filamentous fungi, respectively, and is designed to determine the lowest concentration of this compound that prevents visible growth of a target fungus.[8][9][10]
Causality Behind Experimental Choices:
-
RPMI-1640 Medium: This is a chemically defined medium that provides consistent results and is recommended by CLSI for antifungal susceptibility testing. Its defined nature ensures that components of the medium do not interfere with the test compound.
-
MOPS Buffering: Fungal metabolism can alter the pH of the medium, which in turn can affect the activity of the antifungal compound. MOPS buffer maintains a stable physiological pH throughout the incubation period.
-
Standardized Inoculum: The density of the fungal inoculum is a critical variable. A high inoculum can overwhelm the compound, leading to falsely elevated MIC values. Spectrophotometric standardization ensures consistency across experiments.
-
Serial Dilution: A two-fold serial dilution provides a logarithmic concentration gradient, allowing for a precise determination of the MIC value.
Materials:
-
This compound (analytical grade)
-
Dimethyl sulfoxide (DMSO, sterile)
-
RPMI-1640 medium with L-glutamine, without sodium bicarbonate
-
3-(N-morpholino)propanesulfonic acid (MOPS)
-
Target fungal strains (e.g., Candida albicans, Aspergillus fumigatus)
-
Sterile 96-well, flat-bottom microtiter plates
-
Spectrophotometer
-
Incubator
Procedure:
-
Preparation of Test Compound:
-
Prepare a stock solution of this compound in DMSO (e.g., 10 mg/mL).
-
Perform a serial two-fold dilution of the stock solution in RPMI-1640 medium to create a range of working concentrations. The final DMSO concentration in all wells should be kept below 1% to avoid solvent toxicity.
-
-
Preparation of Fungal Inoculum:
-
For yeasts (Candida spp.): Culture the yeast on Sabouraud Dextrose Agar (SDA) for 24-48 hours. Suspend several colonies in sterile saline and adjust the turbidity to a 0.5 McFarland standard (approximately 1-5 x 10^6 CFU/mL). Dilute this suspension in RPMI-1640 to achieve a final concentration of 0.5-2.5 x 10^3 CFU/mL in the test wells.
-
For filamentous fungi (Aspergillus spp.): Culture the fungus on Potato Dextrose Agar (PDA) until sporulation is evident. Harvest conidia by flooding the plate with sterile saline containing 0.05% Tween 80. Filter the suspension through sterile gauze to remove hyphal fragments. Adjust the conidial suspension to a concentration of 0.4-5 x 10^4 CFU/mL using a hemocytometer.[11]
-
-
Assay Setup:
-
In a 96-well plate, add 100 µL of the appropriate working concentrations of the test compound to each well.
-
Add 100 µL of the standardized fungal inoculum to each well.
-
Include a positive control (fungal inoculum in RPMI-1640 without the compound) and a negative control (sterile RPMI-1640 only).
-
Also, include a solvent control (fungal inoculum in RPMI-1640 with the highest concentration of DMSO used).
-
-
Incubation:
-
MIC Determination:
-
The MIC is the lowest concentration of the compound at which there is no visible growth, as observed by the naked eye or with the aid of a reading mirror. For azoles and some natural products, a significant reduction in growth (e.g., 50% or 75%) may be used as the endpoint.[10]
-
Protocol 2: Determination of Minimum Fungicidal Concentration (MFC)
The MFC is the lowest concentration of an antifungal agent that results in a 99.9% reduction in the initial fungal inoculum. This protocol is a direct extension of the MIC assay.
Procedure:
-
Following the MIC determination, select the wells corresponding to the MIC, 2x MIC, and 4x MIC.
-
Mix the contents of each well thoroughly.
-
Aliquot 10-20 µL from each selected well and spread it onto separate, pre-labeled SDA or PDA plates.
-
Incubate the plates at 35°C for 48-72 hours, or until growth is clearly visible in the control culture.
-
The MFC is the lowest concentration of the compound from which no colonies (or only a single colony) grow on the agar plate.
Data Presentation: MIC & MFC Values
| Fungal Species | Strain | MIC (µg/mL) | MFC (µg/mL) |
| Candida albicans | ATCC 90028 | [Experimental Value] | [Experimental Value] |
| Aspergillus fumigatus | ATCC 204305 | [Experimental Value] | [Experimental Value] |
| Cryptococcus neoformans | ATCC 208821 | [Experimental Value] | [Experimental Value] |
| Fusarium graminearum | PH-1 | [Experimental Value] | [Experimental Value] |
Part 2: Elucidating the Mechanism of Action
Based on studies of structural analogs, this compound is hypothesized to interfere with at least three critical fungal pathways: ergosterol biosynthesis, cell wall integrity, and redox homeostasis.[3][5][6] The following protocols are designed to investigate these potential mechanisms.
Caption: Workflow for investigating a novel antifungal compound.
Protocol 3: Ergosterol Biosynthesis Inhibition Assay
Ergosterol is the primary sterol in fungal cell membranes, analogous to cholesterol in mammalian cells. Its depletion compromises membrane fluidity and integrity, leading to cell death.[7][13] This protocol uses UV-spectrophotometry to quantify changes in total cellular ergosterol content after treatment with the test compound.
Causality Behind Experimental Choices:
-
Saponification: Ergosterol exists in both free and esterified forms within the cell. Alcoholic potassium hydroxide is a strong base that hydrolyzes these esters (saponification), ensuring all ergosterol is extracted for quantification.
-
N-heptane Extraction: Ergosterol is a nonpolar lipid. N-heptane is a nonpolar solvent that selectively extracts ergosterol and other sterols from the aqueous saponified mixture.
-
UV Spectrophotometry: The conjugated diene system in the B ring of ergosterol produces a characteristic four-peaked absorbance spectrum between 230 and 300 nm. The height of the peak at ~282 nm is directly proportional to the ergosterol concentration.
Procedure:
-
Culture the target fungus in a suitable broth medium (e.g., Sabouraud Dextrose Broth) with and without sub-inhibitory concentrations (e.g., 1/2 MIC, 1/4 MIC) of this compound for 16-24 hours.
-
Harvest the fungal cells by centrifugation and wash them with sterile distilled water.
-
Record the wet weight of the cell pellet.
-
Add 3 mL of 25% alcoholic potassium hydroxide solution to the cell pellet.
-
Vortex for 1 minute and incubate in an 85°C water bath for 1 hour to saponify the cellular lipids.
-
Allow the mixture to cool to room temperature.
-
Extract the non-saponifiable lipids by adding a mixture of 1 mL sterile distilled water and 3 mL n-heptane, followed by vigorous vortexing for 3 minutes.
-
Allow the layers to separate and carefully transfer the upper n-heptane layer to a clean tube.
-
Scan the absorbance of the n-heptane layer from 230 to 300 nm using a UV-Vis spectrophotometer.
-
Calculate the ergosterol content as a percentage of the wet weight of the cells, using the absorbance values at 281.5 nm and 230 nm. The presence of ergosterol is indicated by a characteristic four-peaked curve. A reduction in the peak height at 281.5 nm compared to the untreated control indicates inhibition of ergosterol biosynthesis.[7][14]
References
- 1. Augmenting the Activity of Monoterpenoid Phenols against Fungal Pathogens Using 2-Hydroxy-4-methoxybenzaldehyde that Target Cell Wall Integrity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. frontiersin.org [frontiersin.org]
- 3. Antifungal activity of redox-active benzaldehydes that target cellular antioxidation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. 2-Hydroxy-4-methoxybenzaldehyde, a more effective antifungal aroma than vanillin and its derivatives against Fusarium g… [ouci.dntb.gov.ua]
- 6. Augmenting the Activity of Monoterpenoid Phenols against Fungal Pathogens Using 2-Hydroxy-4-methoxybenzaldehyde that Target Cell Wall Integrity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 2-Hydroxy-4-methoxybenzaldehyde (HMB) disrupts ergosterol biosynthesis, redox metabolism, and DON biosynthesis of Fusarium graminearum revealed by transcriptome analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. scielo.br [scielo.br]
- 10. Comparison of Three Methods of Determining MICs for Filamentous Fungi Using Different End Point Criteria and Incubation Periods - PMC [pmc.ncbi.nlm.nih.gov]
- 11. MIC Distributions and Evaluation of Fungicidal Activity for Amphotericin B, Itraconazole, Voriconazole, Posaconazole and Caspofungin and 20 Species of Pathogenic Filamentous Fungi Determined Using the CLSI Broth Microdilution Method [mdpi.com]
- 12. journals.asm.org [journals.asm.org]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
The Versatile Scaffold: 2-Hydroxy-3,4-dimethoxybenzaldehyde in Medicinal Chemistry
Introduction: Unveiling the Potential of a Key Benzaldehyde Derivative
In the landscape of medicinal chemistry, the search for novel molecular scaffolds that can serve as a foundation for the development of new therapeutic agents is a perpetual endeavor. 2-Hydroxy-3,4-dimethoxybenzaldehyde, a polysubstituted aromatic aldehyde, has emerged as a molecule of significant interest. Its unique arrangement of hydroxyl and methoxy groups on the benzene ring imparts a distinct electronic and steric profile, making it a valuable precursor for the synthesis of a diverse array of bioactive compounds. This technical guide provides an in-depth exploration of the applications of this compound in medicinal chemistry, offering detailed protocols for the synthesis of its key derivatives, a compendium of their biological activities, and an elucidation of their mechanisms of action.
Physicochemical Properties
A foundational understanding of the physicochemical properties of this compound is paramount for its effective utilization in synthetic chemistry and drug design.
| Property | Value |
| Molecular Formula | C₉H₁₀O₄ |
| Molecular Weight | 182.17 g/mol |
| Appearance | Pale yellow crystalline solid |
| Melting Point | 77-81 °C |
| Solubility | Soluble in ethanol, methanol, and other organic solvents; sparingly soluble in water. |
Synthetic Pathways: Crafting the Core and its Derivatives
The utility of this compound as a building block is predicated on its accessibility through synthetic routes and the ease with which it can be derivatized.
Protocol 1: Synthesis of this compound
The synthesis of the title compound can be approached through the formylation of 3,4-dimethoxyphenol. The Reimer-Tiemann and Duff reactions are classical methods for the ortho-formylation of phenols.[1][2][3][4]
Method A: Reimer-Tiemann Reaction
This reaction utilizes chloroform in a basic solution to generate dichlorocarbene, which then acts as the electrophile.[1][3][5]
Materials:
-
3,4-dimethoxyphenol
-
Sodium hydroxide (NaOH)
-
Chloroform (CHCl₃)
-
Ethanol
-
Water
-
Hydrochloric acid (HCl)
-
Ethyl acetate
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a dropping funnel, dissolve 3,4-dimethoxyphenol (1 equivalent) in a 2:1 mixture of ethanol and 10-40% aqueous sodium hydroxide solution.
-
Heat the mixture to 70°C with vigorous stirring.
-
Slowly add chloroform (2 equivalents) dropwise over 1 hour.
-
Continue stirring at 70°C for an additional 3 hours.
-
Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.
-
Acidify the remaining aqueous solution to pH 4-5 with dilute hydrochloric acid.
-
Extract the product with ethyl acetate (3 x volume of aqueous layer).
-
Combine the organic extracts, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter and concentrate the solution to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient.
Method B: Duff Reaction
This method employs hexamine as the formylating agent in an acidic medium.[2][4][6]
Materials:
-
3,4-dimethoxyphenol
-
Hexamine
-
Glycerol
-
Boric acid
-
Sulfuric acid
-
Water
Procedure:
-
In a flask, prepare a mixture of glycerol and boric acid and heat to 150-160°C.
-
Add 3,4-dimethoxyphenol (1 equivalent) and hexamine (1.2 equivalents) to the hot mixture.
-
Continue heating at 150-160°C for 15-20 minutes.
-
Cool the mixture and add hot water followed by dilute sulfuric acid to hydrolyze the intermediate.
-
The product, this compound, can be isolated by steam distillation or solvent extraction.
-
Further purification can be achieved by recrystallization or column chromatography.
Protocol 2: Synthesis of Chalcones via Claisen-Schmidt Condensation
Chalcones, characterized by an α,β-unsaturated ketone system, are readily synthesized from this compound and an appropriate acetophenone derivative.
Materials:
-
This compound
-
Substituted acetophenone (e.g., acetophenone, 4'-methoxyacetophenone)
-
Ethanol or Methanol
-
Aqueous sodium hydroxide (NaOH) or potassium hydroxide (KOH) solution (10-40%)
-
Dilute hydrochloric acid (HCl)
-
Ice
Procedure:
-
Dissolve this compound (1 equivalent) and the substituted acetophenone (1 equivalent) in ethanol in a round-bottom flask.
-
Cool the mixture in an ice bath and slowly add the aqueous NaOH or KOH solution with continuous stirring.
-
Allow the reaction to stir at room temperature for 4-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, pour the mixture into a beaker containing crushed ice and acidify with dilute HCl.
-
The precipitated solid chalcone is collected by vacuum filtration, washed with cold water until the washings are neutral, and dried.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure chalcone.
Protocol 3: Synthesis of Schiff Bases
The condensation of this compound with primary amines yields Schiff bases, which are versatile ligands and bioactive molecules.
Materials:
-
This compound
-
Primary amine (e.g., aniline, substituted anilines, amino acids)
-
Ethanol or Methanol
-
Glacial acetic acid (catalytic amount)
Procedure:
-
Dissolve this compound (1 equivalent) in ethanol in a round-bottom flask.
-
Add the primary amine (1 equivalent) to the solution, followed by a few drops of glacial acetic acid.
-
Reflux the reaction mixture for 2-6 hours. Monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
The precipitated Schiff base is collected by filtration, washed with cold ethanol, and dried.
-
If no precipitate forms, the solvent can be removed under reduced pressure, and the residue can be purified by recrystallization or column chromatography.
Biological Activities and Therapeutic Potential
Derivatives of this compound have demonstrated a broad spectrum of pharmacological activities, positioning them as promising candidates for drug development.
Antimicrobial Activity
Schiff bases and chalcones derived from this compound exhibit significant activity against a range of pathogenic bacteria and fungi. The mechanism of action is often attributed to the disruption of the microbial cell membrane.
Table 1: Minimum Inhibitory Concentration (MIC) of Selected Derivatives
| Compound Type | Derivative | Microorganism | MIC (µg/mL) | Reference |
| Chalcone | 2'-hydroxy-4',6'-dimethoxychalcone | Canine lymphoma/leukemia cell lines | IC₅₀: 9.18–46.11 µM | [7] |
| Schiff Base | (E)-N'-(2-hydroxy-3,5-dinitrobenzylidene)-2-cyanoacetohydrazide | Staphylococcus aureus, Escherichia coli | 10 | [8] |
| Schiff Base | (E)-N'-(2-hydroxy-3,5-dinitrobenzylidene)-2-cyanoacetohydrazide | Aspergillus niger, Candida albicans | 10 | [8] |
| Benzaldehyde | 2-hydroxy-4-methoxybenzaldehyde | Fusarium graminearum | 200 | [9] |
Anticancer Activity
Numerous chalcone and Schiff base derivatives of this compound have been reported to possess potent cytotoxic activity against various cancer cell lines. Their mechanisms of action are often multifactorial, involving the induction of apoptosis, cell cycle arrest, and inhibition of key signaling pathways.
Table 2: Anticancer Activity (IC₅₀) of Selected Derivatives
| Compound Type | Derivative | Cancer Cell Line | IC₅₀ (µM) | Reference |
| Chalcone | 2,4,6-trimethoxy-4'-nitrochalcone (Ch-19) | KYSE-450 (Esophageal) | 4.97 | [10] |
| Chalcone | 2,4,6-trimethoxy-4'-nitrochalcone (Ch-19) | Eca-109 (Esophageal) | 9.43 | [10] |
| Chalcone | Chalcone-pyrazole hybrid (31) | HCC (Hepatocellular carcinoma) | 0.5–4.8 | [7] |
| Chalcone | (E)-3-(5-bromopyridin-2-yl)-1-(2,4,6-trimethoxyphenyl)prop-2-en-1-one (B3) | Hela (Cervical) | 3.204 | [11] |
| Chalcone | (E)-3-(5-bromopyridin-2-yl)-1-(2,4,6-trimethoxyphenyl)prop-2-en-1-one (B3) | MCF-7 (Breast) | 3.849 | [11] |
Enzyme Inhibitory Activity
The structural features of this compound derivatives make them suitable candidates for interacting with the active sites of various enzymes, leading to their inhibition. This is a key strategy in the development of drugs for a multitude of diseases.
Table 3: Enzyme Inhibitory Activity (IC₅₀) of Selected Derivatives
| Compound Type | Derivative | Enzyme | IC₅₀ (µM) | Reference |
| Benzaldehyde | 2-hydroxy-4-isopropylbenzaldehyde (Chamaecin) | Mushroom Tyrosinase | 2.3 | [12] |
| Benzaldehyde | 2-hydroxy-4-methoxybenzaldehyde | Mushroom Tyrosinase | 30 | [13] |
| Thiosemicarbazone | 4-hydroxybenzaldehyde thiosemicarbazone | Tyrosinase (monophenolase) | 0.76 | [14] |
| Thiosemicarbazone | 4-hydroxybenzaldehyde thiosemicarbazone | Tyrosinase (diphenolase) | 3.80 | [14] |
| 3-hydroxypyridine-4-one | Derivative 6b (4-OH-3-OCH₃ substituted) | Tyrosinase | 25.82 | [8] |
Mechanisms of Action: Elucidating the Molecular Pathways
Understanding the molecular mechanisms by which these compounds exert their biological effects is crucial for rational drug design and optimization.
Anti-inflammatory Activity: Modulation of MAPK and NF-κB Signaling
Chronic inflammation is a hallmark of many diseases. Derivatives of this compound have been shown to possess anti-inflammatory properties by modulating key signaling pathways such as the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) pathways.[15][16][17][18] These pathways are central to the production of pro-inflammatory mediators like cytokines and chemokines.
Caption: Modulation of MAPK and NF-κB pathways by this compound derivatives.
Experimental Workflows: A Guide for Researchers
To facilitate further research in this area, the following diagrams outline typical experimental workflows.
Caption: General workflow for the synthesis and biological evaluation of derivatives.
Conclusion and Future Directions
This compound has proven to be a remarkably versatile scaffold in medicinal chemistry. The ease of its derivatization into chalcones, Schiff bases, and other heterocyclic systems, coupled with the significant biological activities of these derivatives, underscores its potential in drug discovery. The demonstrated antimicrobial, anticancer, and anti-inflammatory properties warrant further investigation and optimization. Future research should focus on the synthesis of novel derivatives with improved potency and selectivity, as well as in-depth studies to elucidate their mechanisms of action and identify their specific molecular targets. The development of structure-activity relationships will be crucial in guiding the design of next-generation therapeutic agents based on this promising molecular framework.
References
- 1. Reimer-Tiemann Reaction: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 2. Duff reaction - Wikipedia [en.wikipedia.org]
- 3. Reimer–Tiemann reaction - Wikipedia [en.wikipedia.org]
- 4. Duff Reaction (Chapter 41) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 5. synarchive.com [synarchive.com]
- 6. Duff_reaction [chemeurope.com]
- 7. Chalcone Derivatives: Role in Anticancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis, biological evaluation, molecular docking, MD simulation and DFT analysis of new 3-hydroxypyridine-4-one derivatives as anti-tyrosinase and antioxidant agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 2-Hydroxy-4-methoxybenzaldehyde, a more effective antifungal aroma than vanillin and its derivatives against Fusarium graminearum, destroys cell membranes, inhibits DON biosynthesis, and performs a promising antifungal effect on wheat grains - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A novel synthetic chalcone derivative, 2,4,6-trimethoxy-4′-nitrochalcone (Ch-19), exerted anti-tumor effects through stimulating ROS accumulation and inducing apoptosis in esophageal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Design, Synthesis, anticancer evaluation and in silico studies of 2,4,6-trimethoxychalcone derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 12. 2-hydroxy-4-isopropylbenzaldehyde, a potent partial tyrosinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. 2-Hydroxy-4-methoxybenzaldehyde: a potent tyrosinase inhibitor from African medicinal plants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Thiosemicarbazones with tyrosinase inhibitory activity - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Activation of the NF-κB and MAPK Signaling Pathways Contributes to the Inflammatory Responses, but Not Cell Injury, in IPEC-1 Cells Challenged with Hydrogen Peroxide - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. researchgate.net [researchgate.net]
- 18. Modulation of MAPK/NF-κB Pathway and NLRP3 Inflammasome by Secondary Metabolites from Red Algae: A Mechanistic Study - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for 2-Hydroxy-3,4-dimethoxybenzaldehyde in Fragrance Applications
Abstract: This document provides a comprehensive technical guide for researchers, perfumers, and formulation scientists on the evaluation and potential use of 2-Hydroxy-3,4-dimethoxybenzaldehyde as a novel fragrance ingredient. While this specific isomer is not widely documented in perfumery literature, its structural relationship to established aroma chemicals, such as veratraldehyde and vanillin, suggests a promising and complex olfactory profile. These notes offer a framework for systematic evaluation, from initial sensory analysis to stability and formulation testing, grounded in established principles of fragrance development.
Introduction and Scientific Context
This compound (CAS No. 4357-45-5) is an aromatic aldehyde whose potential in fragrance applications remains largely unexplored in public literature. Its molecular structure, featuring a benzaldehyde core with hydroxyl and vicinal methoxy substitutions, places it in a family of compounds renowned for their significant contribution to flavor and fragrance. The arrangement of these functional groups is critical to the molecule's interaction with olfactory receptors and its overall chemical behavior.
Its closest, and commercially significant, relatives are 3,4-dimethoxybenzaldehyde (Veratraldehyde) and 4-hydroxy-3-methoxybenzaldehyde (Vanillin). Veratraldehyde is prized for its sweet, woody, vanilla-like aroma, while vanillin is the quintessential creamy, sweet vanilla note.[1] The introduction of a hydroxyl group at the C2 position, ortho to the aldehyde, in this compound is expected to significantly modulate the olfactory profile, potentially introducing phenolic, spicy, or smoky facets due to intramolecular hydrogen bonding between the hydroxyl and aldehyde groups. This guide provides the necessary protocols to rigorously characterize this potential.
Physicochemical Properties and Comparative Olfactory Data
A foundational understanding of a material's physical properties is essential before commencing experimental work. The table below summarizes the key data for this compound and its structurally related, commercially relevant isomers.
| Property | This compound | 3,4-Dimethoxybenzaldehyde (Veratraldehyde) [2][3] | 4-Hydroxy-3-methoxybenzaldehyde (Vanillin) | 2-Hydroxy-4-methoxybenzaldehyde [4][5] |
| CAS Number | 4357-45-5 | 120-14-9 | 121-33-5 | 673-22-3 |
| Molecular Formula | C₉H₁₀O₃ | C₉H₁₀O₃ | C₈H₈O₃ | C₈H₈O₃ |
| Molecular Weight | 182.17 g/mol | 166.17 g/mol | 152.15 g/mol | 152.15 g/mol |
| Appearance | Solid (predicted) | White to pale yellow crystalline solid[2] | White to yellowish crystalline powder | White to pink solid fused mass[4] |
| Melting Point | N/A | 40-43 °C | 81-83 °C | 41-43 °C[4] |
| Boiling Point | N/A | 281 °C | 285 °C | 271.5 °C[4] |
| Odor Profile | Hypothesized: Sweet, phenolic, spicy, vanilla, woody | Sweet, woody, vanilla-like, creamy, powdery | Sweet, creamy, rich vanilla | Sweet, aromatic, vanilla-almond like[6] |
Data for the target compound is limited; properties are inferred from its structure and related compounds.
Protocols for Comprehensive Evaluation
As a novel material, this compound requires systematic evaluation. The following protocols are designed to establish a comprehensive profile of its characteristics as a fragrance ingredient.
Protocol: Initial Olfactory Evaluation
Objective: To characterize the fundamental odor profile, intensity, and tenacity (longevity) of the raw material.
Causality: Dilution is critical. Aldehydes, in their pure form, can be overpowering and potentially anosmic, masking their subtle nuances.[7] Evaluating the material over time on a smelling strip reveals its evaporation curve and different "notes" (top, middle, base).
Methodology:
-
Preparation of Dilutions: Prepare a series of dilutions of this compound in an odorless solvent (e.g., Dipropylene Glycol - DPG or 190-proof perfumer's alcohol) at 10%, 1%, and 0.1% by weight.
-
Labeling: Label smelling strips (blotters) for each dilution and a control (solvent only).
-
Dipping: Dip each labeled strip into the corresponding solution to a depth of 1 cm. Allow excess to drip off.
-
Initial Evaluation (Top Notes): Immediately after dipping, wave the blotter approximately 6 inches from the nose. Record initial impressions:
-
What is the primary family (e.g., woody, spicy, gourmand)?
-
Are there any identifiable facets (e.g., fruity, smoky, medicinal)?
-
Note the perceived intensity on a scale of 1-10.
-
-
Time-Course Evaluation (Mid and Base Notes): Place the blotters on a labeled strip holder. Evaluate them again at intervals: +5 min, +30 min, +1 hr, +4 hrs, +8 hrs, and +24 hrs.
-
Record how the scent evolves. Does it become sweeter, woodier, or does a new character emerge?
-
Note the point at which the scent is no longer clearly detectable. This determines its tenacity.
-
Diagram: Olfactory Evaluation Workflow
Caption: Workflow for the sensory analysis of a novel aroma chemical.
Protocol: Stability and Discoloration Assessment
Objective: To determine the chemical stability of this compound in a simple fragrance base and its propensity for discoloration.
Causality: Phenolic compounds, particularly aldehydes, are susceptible to oxidation, which can alter their scent and color.[1] This is a critical failure point for consumer products like perfumes and lotions, where a color shift from clear to yellow or brown is unacceptable.
Methodology:
-
Sample Preparation: Prepare two sets of 1% solutions of the material in 190-proof perfumer's alcohol.
-
Control: Prepare two samples of the alcohol-only control.
-
Exposure Conditions:
-
Set A (Light Exposure): Place one sample of the solution and one control in a clear glass vial on a windowsill or in a light box with controlled UV exposure.
-
Set B (Dark Control): Place the second set of samples in identical vials, wrapped completely in aluminum foil, and store them in a dark drawer at room temperature.
-
-
Evaluation: Observe all samples daily for 4 weeks.
-
Visual: Record any change in color against a white background, comparing the exposed sample to the dark control.
-
Olfactory: At the end of each week, dip a fresh smelling strip into each of the four vials. Compare the scent of the light-exposed sample to the dark control to detect any degradation or off-notes.
-
Potential Applications and Formulation Strategy
Based on its structure, this compound is hypothesized to be a versatile ingredient.
-
Gourmand & Oriental Fragrances: Its potential sweet, spicy, and vanilla-like character would make it an excellent component for adding warmth and complexity to gourmand compositions (like chocolate, coffee, or nutty accords) and rich, balsamic oriental scents.
-
Woody & Smoky Accords: The phenolic hydroxyl group may impart a subtle smokiness, making it a valuable modifier in modern woody fragrances, pairing well with cedarwood, sandalwood, and vetiver.
-
Floral Modifier: In trace amounts, it could lend an interesting spicy or balsamic undertone to certain white floral compositions, such as jasmine or tuberose.
Protocol: Experimental Formulation in a Test Accord
Objective: To evaluate the performance and synergistic effects of this compound within a simple fragrance structure.
Causality: An aroma chemical's true character is revealed in how it interacts with other materials. A simple accord allows for the assessment of its blending capabilities, its effect on other ingredients (e.g., "lifting" florals or "rounding" woods), and its overall contribution to the composition.
Methodology:
-
Create a Simple Base Accord: Formulate a basic woody-amber accord. For example:
-
Iso E Super: 70 parts
-
Hedione: 20 parts
-
Ambroxan (10% soln): 10 parts
-
-
Create a Test Formulation: Prepare a second version of the base accord, but replace a portion (e.g., 5 parts) of the Iso E Super with a 10% dilution of this compound.
-
Maturation: Allow both the control and the test formulation to macerate for at least 48 hours.
-
Comparative Evaluation: Dip smelling strips in both formulations and evaluate them side-by-side over 24 hours.
-
Does the test compound add a noticeable new character?
-
Does it enhance or suppress any notes from the base accord?
-
Does it improve the overall complexity or longevity of the accord?
-
Diagram: Formulation Testing Workflow
Caption: A systematic approach to testing a novel ingredient in a simple accord.
Safety and Regulatory Considerations
As a novel substance for fragrance applications, this compound lacks a comprehensive, publicly available safety profile for dermal application.
-
Handling: Standard laboratory personal protective equipment (PPE), including gloves and safety glasses, should be worn when handling the neat material and its concentrated solutions.
-
Dermal Safety: Before any use in consumer products, the material would need to be assessed for skin sensitization, phototoxicity, and irritation potential, following guidelines established by bodies like the Research Institute for Fragrance Materials (RIFM).
-
Regulatory Precedent: The related isomer, 2-hydroxy-4-methoxybenzaldehyde, has been evaluated for use as a flavoring agent and was not found to be a safety concern at intended use levels.[8][9] While this provides some positive context, it does not replace the need for specific dermal safety data for the target compound.
Conclusion
This compound represents an intriguing opportunity for fragrance innovation. Its structure suggests a complex and desirable olfactory profile at the intersection of the gourmand, spicy, and woody families. The lack of existing data necessitates a rigorous and systematic approach to its evaluation. By following the protocols outlined in these notes, a researcher can build a comprehensive understanding of its scent, performance, and stability, thereby determining its true potential as a valuable new material in the perfumer's palette.
References
- 1. What is 3,4-Dimethoxybenzaldehyde?_Chemicalbook [chemicalbook.com]
- 2. solubilityofthings.com [solubilityofthings.com]
- 3. Veratraldehyde | C9H10O3 | CID 8419 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. innospk.com [innospk.com]
- 5. Showing Compound 2-Hydroxy-4-methoxybenzaldehyde (FDB005824) - FooDB [foodb.ca]
- 6. researchgate.net [researchgate.net]
- 7. Benzaldehyde in Personal Care - Fragrance Crafting Ingredient [periodical.knowde.com]
- 8. food.gov.uk [food.gov.uk]
- 9. arts.units.it [arts.units.it]
Troubleshooting & Optimization
Technical Support Center: Purification of 2-Hydroxy-3,4-dimethoxybenzaldehyde
Welcome to the technical support guide for the purification of 2-Hydroxy-3,4-dimethoxybenzaldehyde (CAS No. 19283-70-6). This document is designed for researchers, scientists, and drug development professionals, providing in-depth, field-proven insights into common purification challenges. Here, we move beyond simple protocols to explain the causality behind experimental choices, ensuring a robust and reproducible purification strategy.
Compound Profile and Impurity Landscape
This compound is a key aromatic aldehyde intermediate. Achieving high purity is critical for subsequent synthetic steps and biological assays. Impurities often arise from incomplete reactions or side-products during synthesis, such as incomplete methylation of a dihydroxy precursor or the formation of positional isomers. Understanding the physical properties of the target compound in relation to potential impurities is the first step in designing an effective purification strategy.
Table 1: Physical Properties of this compound and Related Isomers.
| Compound | CAS Number | Molecular Weight ( g/mol ) | Melting Point (°C) | Appearance |
|---|---|---|---|---|
| This compound (Target) | 19283-70-6 | 182.17 | 66-68[1] | Crystalline solid |
| 2,3-Dimethoxybenzaldehyde | 86-51-1 | 166.17 | 48-52 | Off-white or yellow crystalline powder[2][3] |
| 2,4-Dimethoxybenzaldehyde | 613-45-6 | 166.17 | 68-72 | White to pale yellow crystals[4] |
| 3,4-Dimethoxybenzaldehyde (Veratraldehyde) | 120-14-9 | 166.17 | 40-45 | Peach-colored crystals or solid[5][6][7] |
| 2-Hydroxy-4-methoxybenzaldehyde | 673-22-3 | 152.15 | 41-43 | Creamy white to beige crystalline powder[8] |
| 4-Hydroxy-3,5-dimethoxybenzaldehyde (Syringaldehyde) | 134-96-3 | 182.17 | 110-112 | Crystalline solid |
Choosing Your Purification Strategy
The optimal purification method depends on the nature and quantity of impurities, as well as the scale of your experiment. The following decision tree provides a logical starting point for selecting a method.
Caption: Decision tree for selecting a primary purification method.
Method 1: Recrystallization - Troubleshooting & Protocol
Recrystallization is often the most efficient method for removing small amounts of impurities from a solid product. The principle relies on the differential solubility of the target compound and impurities in a chosen solvent at varying temperatures.
Frequently Asked Questions & Troubleshooting
Question: What is the best solvent for recrystallizing this compound? Answer: An ideal solvent dissolves the compound well when hot but poorly when cold. For substituted aromatic aldehydes, a mixed-solvent system is often effective. A good starting point is a polar solvent where the compound is soluble (like ethanol or isopropanol) paired with a non-polar "anti-solvent" where it is less soluble (like water). The goal is to find a ratio that just dissolves the compound at the solvent's boiling point, allowing for maximum recovery upon cooling.
Question: My compound "oiled out" during cooling instead of forming crystals. What should I do? Answer: "Oiling out" occurs when the compound separates from the solution as a liquid instead of a solid. This is common if the compound's melting point is lower than the solvent's boiling point or if the solution is too concentrated.
-
Causality: The solution becomes supersaturated at a temperature that is still above the compound's melting point.
-
Solution: Reheat the mixture until the oil redissolves completely. Add a small amount (5-10% more) of the primary solvent to slightly decrease the concentration. Allow the solution to cool much more slowly. Insulating the flask can promote the gradual crystal formation needed.
Question: No crystals are forming, even after the solution has cooled to room temperature. What went wrong? Answer: This is one of the most common issues and usually points to one of two causes:
-
Cause 1: Too much solvent was used. The solution is not saturated enough for crystals to form.
-
Solution: Gently heat the solution to evaporate some of the solvent. Once you observe slight turbidity or crystal formation at the surface, remove it from the heat and allow it to cool again.
-
-
Cause 2: Lack of nucleation sites. Spontaneous crystallization can be slow.
-
Solution 1 (Seeding): Add a tiny crystal of pure this compound to the cooled solution. This provides a template for crystal growth.
-
Solution 2 (Scratching): Use a glass rod to gently scratch the inside surface of the flask below the solvent level. The microscopic imperfections in the glass can serve as nucleation sites.
-
Solution 3 (Patience & Cold): If the above fail, loosely cover the flask and place it in an ice bath or refrigerator. Slower cooling over a longer period can sometimes induce crystallization.
-
Caption: Troubleshooting flowchart for common recrystallization issues.
Experimental Protocol: Recrystallization (Ethanol/Water System)
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of hot ethanol required to fully dissolve the solid at a gentle boil.
-
Hot Filtration (Optional): If insoluble impurities are present, quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.
-
Induce Crystallization: While stirring the hot, clear solution, add deionized water dropwise until the solution just begins to turn cloudy (the cloud point). Add a few more drops of hot ethanol to redissolve the precipitate and make the solution clear again.
-
Cooling: Remove the flask from the heat, cover it, and allow it to cool slowly and undisturbed to room temperature. Subsequently, place it in an ice-water bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals on the filter paper with a small amount of ice-cold ethanol/water mixture (using the same approximate ratio) to remove any residual soluble impurities.
-
Drying: Allow the crystals to air-dry on the filter paper with continued suction, then transfer them to a watch glass for final drying.
Method 2: Column Chromatography
For separating mixtures with closely related polarities, such as positional isomers, or for purifying oils, flash column chromatography is the method of choice.
Frequently Asked Questions & Troubleshooting
Question: What is a good starting mobile phase for purifying this compound on a silica gel column? Answer: The polarity of this compound suggests that a mixture of a non-polar and a moderately polar solvent will be effective. A common starting system is Hexanes/Ethyl Acetate. To determine the optimal ratio, first run Thin Layer Chromatography (TLC) plates with various solvent ratios (e.g., 9:1, 4:1, 2:1 Hexanes:EtOAc). The ideal system will give your target compound an Rf value of approximately 0.3, with good separation from impurities.
Question: My aldehyde seems to be reacting or streaking on the silica column. Why is this happening? Answer: Standard silica gel is slightly acidic (pH ~4-5). This acidic surface can sometimes catalyze side reactions with sensitive functional groups.[9]
-
Causality: Aldehydes can form hemiacetals or acetals if an alcohol (like methanol) is used as a polar solvent. The acidic silica can promote this reaction.[9]
-
Solution: Deactivate the silica gel by preparing the column slurry with the chosen mobile phase containing a small amount of triethylamine (~0.5-1%). This neutralizes the acidic sites. Alternatively, for very sensitive compounds, switching the stationary phase to neutral alumina is an option.[9]
Experimental Protocol: Flash Column Chromatography
-
TLC Analysis: Determine the optimal solvent system using TLC.
-
Column Packing: Prepare a slurry of silica gel in the chosen non-polar solvent (e.g., hexanes). Pour the slurry into the column and allow it to pack under pressure, ensuring no air bubbles are trapped.
-
Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a stronger solvent like dichloromethane. Pre-adsorb the sample onto a small amount of silica gel by concentrating the solution to dryness. Carefully add the dry, impregnated silica to the top of the column bed.
-
Elution: Run the column by passing the mobile phase through it under positive pressure. Start with a less polar solvent system and gradually increase the polarity if needed to elute the compound.
-
Fraction Collection: Collect the eluent in a series of test tubes or flasks.
-
Analysis: Analyze the collected fractions by TLC to identify which ones contain the pure product.
-
Concentration: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified this compound.
Method 3: Purification via Bisulfite Adduct
This is a classic and highly selective chemical method for separating aldehydes from mixtures containing non-carbonyl impurities. The reaction is reversible, allowing for recovery of the purified aldehyde.
Caption: Experimental workflow for purification via bisulfite adduct formation.
Frequently Asked Questions & Troubleshooting
Question: Why is my bisulfite adduct not precipitating? Answer: While the adducts of many aldehydes are insoluble and precipitate, the adduct of your specific compound may be soluble in the reaction mixture. This does not mean the method has failed.
-
Causality: The solubility of the bisulfite adduct salt depends on the overall molecular structure and the solvent system.
-
Solution: Instead of relying on filtration, switch to a liquid-liquid extraction protocol. The water-soluble adduct will remain in the aqueous phase, while non-polar organic impurities can be extracted away with a solvent like diethyl ether or ethyl acetate.[1][10]
Question: The yield is low after regenerating the aldehyde from the adduct. What could be the cause? Answer: Regeneration requires breaking the adduct by adding a base. Incomplete regeneration or side reactions can lower the yield.
-
Cause 1: Insufficient Base. The equilibrium to regenerate the aldehyde is pH-dependent. If the pH is not sufficiently high (typically >12), the adduct will not fully decompose.
-
Solution: Monitor the pH of the aqueous layer while adding the base (e.g., 50% NaOH) and ensure it becomes strongly basic.
-
-
Cause 2: Base-Sensitive Aldehyde. The phenolic hydroxyl group on your target compound makes it susceptible to side reactions under strong basic conditions.
-
Solution: Minimize the aldehyde's exposure time to the strong base. Perform the extraction quickly after basification. For extremely sensitive compounds, a non-aqueous regeneration method, such as treating the isolated adduct with chlorotrimethylsilane (TMS-Cl) in acetonitrile, can be employed to regenerate the aldehyde under neutral conditions.[1]
-
Experimental Protocol: Bisulfite Adduct Purification
-
Adduct Formation: Dissolve the crude mixture in a water-miscible solvent like tetrahydrofuran (THF) or methanol. Add a freshly prepared saturated aqueous solution of sodium bisulfite and stir or shake vigorously for 30-60 minutes.
-
Impurity Removal: Transfer the mixture to a separatory funnel. Add an immiscible organic solvent (e.g., diethyl ether) and more water. Shake the funnel and allow the layers to separate. The non-aldehyde impurities will be in the organic layer. Discard the organic layer and wash the aqueous layer one more time with fresh organic solvent.
-
Aldehyde Regeneration: Isolate the aqueous layer containing the bisulfite adduct. Add a fresh portion of organic solvent (e.g., ethyl acetate). While stirring, add a strong base (e.g., 50% NaOH solution) dropwise until the aqueous layer is strongly basic (pH > 12).
-
Final Extraction: Shake the separatory funnel to extract the regenerated pure aldehyde into the organic layer. Separate the layers and collect the organic phase.
-
Workup: Wash the organic layer with brine, dry it over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the purified this compound.
General FAQs
Question: How should I properly store the purified this compound? Answer: Aromatic aldehydes can be susceptible to oxidation upon prolonged exposure to air, forming the corresponding carboxylic acid. Therefore, it is best to store the purified solid in a tightly sealed container. For long-term storage, consider placing it in a desiccator under an inert atmosphere (e.g., nitrogen or argon) and storing it in a cool, dark place.
Question: What are the most likely impurities in a synthetic sample? Answer: The impurity profile is highly dependent on the synthetic route. Common possibilities include:
-
Starting Materials: Unreacted precursors, such as 2,3,4-trihydroxybenzaldehyde or 3,4-dimethoxyphenol.
-
Isomeric Products: Positional isomers formed during formylation or other aromatic substitution reactions.
-
Incomplete Reactions: Partially methylated intermediates, such as 2,4-dihydroxy-3-methoxybenzaldehyde.
-
Over-reaction Products: Compounds where the phenolic hydroxyl group has also been inadvertently methylated to form 2,3,4-trimethoxybenzaldehyde.
References
- 1. CAS Common Chemistry [commonchemistry.cas.org]
- 2. benchchem.com [benchchem.com]
- 3. 2,3-Dimethoxybenzaldehyde | C9H10O3 | CID 66581 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 2,4-Dimethoxybenzaldehyde, 98% 25 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 5. 3,4-二甲氧基苯甲醛 99% | Sigma-Aldrich [sigmaaldrich.com]
- 6. 3,4-Dimethoxybenzaldehyde, 99+% | Fisher Scientific [fishersci.ca]
- 7. Veratraldehyde - Wikipedia [en.wikipedia.org]
- 8. 2-Hydroxy-4-methoxybenzaldehyde | 673-22-3 [chemicalbook.com]
- 9. Benzaldehyde, 4-hydroxy-3,5-dimethoxy- (CAS 134-96-3) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 10. This compound , 97% , 19283-70-6 - CookeChem [cookechem.com]
Technical Support Center: Synthesis of 2-Hydroxy-3,4-dimethoxybenzaldehyde
Introduction
Welcome to the technical support guide for the synthesis of 2-Hydroxy-3,4-dimethoxybenzaldehyde. This document is designed for researchers, chemists, and process development professionals who may encounter challenges during the synthesis of this valuable intermediate. As a key building block in the synthesis of pharmaceuticals and fine chemicals, achieving high purity and yield is paramount. This guide provides in-depth, troubleshooting-focused information in a question-and-answer format, explaining the causality behind common issues and offering field-proven solutions.
The formylation of phenols is a cornerstone of aromatic chemistry, yet it is often plagued by issues of regioselectivity, low yields, and the formation of tenacious byproducts. This guide will focus primarily on the challenges associated with the Reimer-Tiemann reaction, a classical and frequently used method for ortho-formylation, while also addressing potential pitfalls in related methods like the Duff and Vilsmeier-Haack reactions when applied to electron-rich phenols.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My Reimer-Tiemann reaction has a low yield and my crude product is a dark, resinous material. What is happening and how can I fix it?
A1: This is a very common issue in the Reimer-Tiemann reaction, especially with highly activated phenols like 3,4-dimethoxyphenol. The problem typically stems from two sources: the formation of polymeric byproducts and the inherent inefficiency of the reaction.
Causality: The Reimer-Tiemann reaction proceeds via the generation of dichlorocarbene (:CCl₂) in a strong basic medium.[1][2] Dichlorocarbene is a highly reactive, electron-deficient species.[3] While the desired pathway is the electrophilic attack on the electron-rich phenoxide ring to form the aldehyde, several competing side reactions occur:
-
Polymerization: The strongly basic and high-temperature conditions can promote self-condensation of the starting phenol or the product aldehyde, leading to the formation of dark, tar-like polymeric materials.[4]
-
Dichlorocarbene Reactions: Dichlorocarbene can react with the solvent or itself, and can also insert into other bonds, leading to a complex mixture of minor byproducts.[5]
-
Low Yields: The reaction is often carried out in a biphasic system (aqueous NaOH and chloroform), which can suffer from poor mass transfer between the phases, limiting the reaction rate and contributing to low yields.[5]
Troubleshooting & Optimization:
-
Temperature Control: The Reimer-Tiemann reaction is often exothermic once initiated.[1] Begin the reaction at a moderate temperature (e.g., 50-60°C) and maintain careful control. Avoid excessive heating, which accelerates polymerization.
-
Phase-Transfer Catalysis: To improve the interaction between the aqueous base and the organic chloroform/phenol phase, consider adding a phase-transfer catalyst (PTC) such as a quaternary ammonium salt (e.g., tetrabutylammonium bromide). This can improve the yield and reduce reaction time.
-
Controlled Reagent Addition: Add the chloroform slowly and sub-surface to the vigorously stirred reaction mixture. This maintains a low, steady concentration of dichlorocarbene, favoring the desired reaction over side reactions.
-
Inert Atmosphere: Conducting the reaction under an inert atmosphere (e.g., Nitrogen or Argon) can help prevent oxidative side reactions that contribute to the dark coloration of the mixture.
Q2: My final product is contaminated with an isomeric aldehyde that is very difficult to separate. What is this impurity and how can I improve the regioselectivity?
A2: The most common isomeric byproduct in the synthesis of this compound is the para-formylated product, 6-Hydroxy-2,3-dimethoxybenzaldehyde .
Causality & Selectivity: The formylation occurs via electrophilic aromatic substitution on the phenoxide intermediate. The hydroxyl group is a powerful ortho-, para-directing group. In the case of 3,4-dimethoxyphenol, there are three possible positions for formylation: C2, C5, and C6.
-
Position 2 (Ortho to -OH, Meta to -OMe's): This is the desired position, favored by the strong ortho-directing effect of the hydroxyl group. The product is this compound.
-
Position 6 (Ortho to -OH, Ortho to -OMe): This position is also ortho to the hydroxyl group but can be sterically hindered by the adjacent methoxy group at C4. The product is 6-Hydroxy-2,3-dimethoxybenzaldehyde.
-
Position 5 (Para to -OH, Ortho to -OMe): This position is para to the hydroxyl group. While electronically favorable, it is often less preferred than ortho-formylation in the Reimer-Tiemann reaction.[2][6]
The ortho-selectivity is generally attributed to the coordination of the dichlorocarbene electrophile with the phenoxide oxygen atom, directing the attack to the adjacent ortho position.[2] However, this selectivity is rarely perfect, and a mixture of ortho and para isomers is common.[6]
Troubleshooting & Optimization:
-
Reaction Conditions: The ortho/para ratio can be influenced by the solvent, the counter-ion of the base (K⁺ vs. Na⁺), and temperature. Experimenting with these parameters may improve selectivity.
-
Bulky Groups: While not applicable for modifying this specific synthesis, it's a known principle that introducing bulky substituents at the para-position can force ortho-formylation.[6]
-
Purification Strategy: If the isomer forms, separation can be challenging.
-
Column Chromatography: A carefully optimized silica gel chromatography system (e.g., using a shallow gradient of ethyl acetate in hexanes) is the most reliable method.
-
Recrystallization: Attempt fractional recrystallization from various solvents. The difference in polarity and crystal packing between the two isomers may allow for separation.
-
Derivatization: In some cases, converting the aldehyde mixture to a derivative (e.g., a Schiff base) can facilitate separation, followed by hydrolysis to recover the pure desired isomer.
-
Q3: I used the Duff reaction as an alternative, but the yield was very low. What are the common byproducts and limitations of this method?
A3: The Duff reaction uses hexamethylenetetramine (hexamine) as the formylating agent in an acidic medium (often glycerol/boric acid or trifluoroacetic acid).[7][8] While it can be effective, it is known for being inefficient with certain substrates.[7]
Causality & Byproducts: The reaction proceeds through the aminomethylation of the phenol, followed by an intramolecular redox reaction and hydrolysis to yield the aldehyde.[9]
-
Low Yields: The reaction is generally less efficient than other formylation methods, with reported yields often in the 15-20% range under classical conditions.[10]
-
Iminium Intermediates: The reaction forms stable iminium salt intermediates. Incomplete hydrolysis during workup can leave these salts in the product mixture.
-
Polymeric Products: Similar to the Reimer-Tiemann reaction, highly activated phenols can polymerize under the reaction conditions.
-
Diformylation: If both ortho positions are available, diformylation can occur.[7]
Troubleshooting & Optimization:
-
Acid Catalyst: The choice of acid is critical. Using trifluoroacetic acid has been shown to significantly improve yields and broaden the scope of the Duff reaction compared to the traditional glyceroboric acid.[10]
-
Temperature and Time: The reaction often requires heating (e.g., >150°C in glycerol or reflux in TFA). Optimize both the temperature and reaction time to find the best balance between conversion and byproduct formation.
-
Hydrolysis Step: Ensure the final hydrolysis step is complete by heating with aqueous acid for a sufficient period to break down all iminium intermediates.
Summary of Potential Byproducts
The table below summarizes the most common byproducts encountered during the synthesis of this compound using different formylation methods.
| Byproduct Name | Structure | Formation Method(s) | Rationale & Mitigation |
| 6-Hydroxy-2,3-dimethoxybenzaldehyde | Isomer | Reimer-Tiemann, Duff, Vilsmeier-Haack | Competing electrophilic attack at the C6 position. Optimize reaction conditions for regioselectivity; separate via chromatography. |
| Unreacted 3,4-Dimethoxyphenol | Starting Material | All | Incomplete reaction. Increase reaction time, temperature, or improve reagent mixing (e.g., with a PTC). |
| Polymeric Resins / Tar | Complex Mixture | Reimer-Tiemann, Duff | Self-condensation of the phenol or product under harsh conditions.[4] Use moderate temperatures, inert atmosphere, and controlled reagent addition. |
| Dichlorocyclohexadienones | "Abnormal" Product | Reimer-Tiemann | Attack of dichlorocarbene at the ipso-position followed by rearrangement.[11] Generally a minor byproduct with phenols. |
| Iminium Salt Intermediates | Intermediate | Duff, Vilsmeier-Haack | Incomplete hydrolysis during workup. Ensure the acidic workup is sufficiently long and hot to hydrolyze the intermediate. |
Experimental Protocols & Visualizations
Protocol 1: Troubleshooting by Thin-Layer Chromatography (TLC)
This protocol provides a method to quickly assess the success of your reaction and identify the presence of common byproducts.
-
Sample Preparation: Dilute a small aliquot of your crude reaction mixture in a suitable solvent (e.g., ethyl acetate or dichloromethane). Prepare separate dilute solutions of your starting material (3,4-dimethoxyphenol) and, if available, an authentic sample of the desired product.
-
TLC Plate: Use a silica gel 60 F₂₅₄ plate.
-
Mobile Phase: A good starting point is 20-30% Ethyl Acetate in Hexanes. Adjust the polarity as needed to achieve good separation (Rf values between 0.2 and 0.8).
-
Spotting: Carefully spot the starting material, crude reaction mixture, and product standard on the baseline.
-
Development: Develop the plate in a chamber saturated with the mobile phase.
-
Visualization:
-
View the dried plate under UV light (254 nm). Aromatic compounds will appear as dark spots.
-
Stain the plate using a potassium permanganate (KMnO₄) dip or ceric ammonium molybdate (CAM) stain. Aldehydes and phenols often give a distinct color.
-
-
Analysis:
-
Desired Product: Should match the Rf of your standard.
-
Starting Material: A strong spot matching the starting material indicates an incomplete reaction.
-
Isomeric Byproduct: Often appears as a spot with a slightly different Rf from the desired product (e.g., 6-hydroxy-2,3-dimethoxybenzaldehyde may be slightly more or less polar).
-
Baseline Streak: A dark streak from the baseline indicates the presence of polymeric, highly polar material (tar).
-
Diagram 1: Reimer-Tiemann Reaction Pathway and Byproduct Formation
This diagram illustrates the core mechanism of the Reimer-Tiemann reaction, highlighting the formation of both the desired ortho-aldehyde and the common isomeric para-aldehyde byproduct.
Caption: Fig. 1: Reimer-Tiemann Reaction and Isomer Formation
Diagram 2: Troubleshooting Workflow for Low Yield
This workflow provides a logical sequence of steps to diagnose and solve the problem of low product yield in the synthesis.
Caption: Fig. 2: Troubleshooting Low Yield
References
- 1. byjus.com [byjus.com]
- 2. Reimer–Tiemann reaction - Wikipedia [en.wikipedia.org]
- 3. Reimer Tiemann Reaction Mechanism - GeeksforGeeks [geeksforgeeks.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. chemistnotes.com [chemistnotes.com]
- 6. Reimer-Tiemann Reaction: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 7. Duff reaction - Wikipedia [en.wikipedia.org]
- 8. Duff Reaction (Chapter 41) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 9. Duff reaction [a.osmarks.net]
- 10. US3833660A - Process for making aromatic aldehydes - Google Patents [patents.google.com]
- 11. sciencemadness.org [sciencemadness.org]
Technical Support Center: Scaling Up 2-Hydroxy-3,4-dimethoxybenzaldehyde Synthesis
Welcome to the technical support center for the synthesis of 2-Hydroxy-3,4-dimethoxybenzaldehyde. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting strategies, and answers to frequently asked questions encountered during the synthesis and scale-up of this important chemical intermediate.
Overview of Synthetic Strategies
This compound is a key building block in the synthesis of various pharmaceuticals and other fine chemicals. Its preparation typically involves the formylation of 3,4-dimethoxyphenol. Several classical named reactions can be employed for this transformation, each with its own set of advantages and challenges, particularly when considering scalability. The primary methods include:
-
Duff Reaction: Utilizes hexamine as the formylating agent. It is known for its operational simplicity but can sometimes result in lower yields.[1][2]
-
Reimer-Tiemann Reaction: Employs chloroform in a basic solution to achieve ortho-formylation of phenols.[3][4] While historically significant, this reaction can produce isomeric byproducts and polymeric resins, complicating purification.[5][6][7]
-
Vilsmeier-Haack Reaction: Involves the use of a Vilsmeier reagent, typically formed from dimethylformamide (DMF) and phosphorus oxychloride (POCl₃), to formylate electron-rich aromatic rings.[8][9][10] This method often provides good yields and regioselectivity.[11][12]
-
Gattermann Reaction: Uses a mixture of hydrogen cyanide (HCN) and hydrogen chloride (HCl) in the presence of a Lewis acid catalyst.[13][14] Due to the hazardous nature of HCN, this method is often modified or avoided in large-scale production.[15]
The choice of synthetic route is critical and depends on factors such as desired yield, purity profile, available equipment, and safety considerations at the intended scale of production.
Logical Flow of Synthesis and Troubleshooting
Caption: A simplified workflow for the synthesis of this compound and key troubleshooting junctures.
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis of this compound in a question-and-answer format.
Low Reaction Yield or Incomplete Conversion
Q1: My reaction yield is consistently low when using the Duff reaction. What are the likely causes and how can I improve it?
A1: Low yields in the Duff reaction are a known issue.[2] Several factors can contribute to this:
-
Insufficient Activation of the Phenol: The Duff reaction requires a strongly electron-donating group on the aromatic ring.[1] Ensure your starting 3,4-dimethoxyphenol is of high purity.
-
Reaction Conditions: The reaction is sensitive to temperature and reaction time. Prolonged heating can lead to decomposition of the intermediate iminium species. A systematic optimization of the temperature (typically in the range of 80-150°C) and reaction time is recommended.
-
Hydrolysis Step: The final hydrolysis step with acid is crucial for converting the intermediate to the aldehyde. Ensure complete hydrolysis by using an adequate concentration of acid and allowing sufficient time for the reaction.
-
Alternative Catalysts: While not traditional for the Duff reaction, some literature suggests that the use of certain acids or catalysts can improve yields in related formylation reactions.[16]
Q2: The Reimer-Tiemann reaction is not going to completion, and I observe a significant amount of unreacted starting material. What should I check?
A2: Incomplete conversion in the Reimer-Tiemann reaction often points to issues with the generation or reactivity of the dichlorocarbene intermediate.[3][5]
-
Base Strength and Concentration: A strong base (e.g., NaOH or KOH) is required to deprotonate chloroform and generate dichlorocarbene.[4][6] Ensure the base concentration is sufficient (typically a 10-40% aqueous solution).
-
Phase Transfer Catalyst: The reaction is biphasic. The use of a phase-transfer catalyst (e.g., a quaternary ammonium salt) can significantly improve the reaction rate by facilitating the transfer of the hydroxide ion into the organic phase.
-
Vigorous Stirring: Efficient mixing is essential to maximize the interfacial area between the aqueous and organic phases.
-
Temperature Control: The reaction is typically run at elevated temperatures (e.g., 60-70°C).[4] Ensure the temperature is maintained consistently.
Impurity Profile and Purification Challenges
Q3: I am observing significant amounts of isomeric byproducts in my final product. How can I improve the regioselectivity of the formylation?
A3: The formation of isomers is a common challenge, particularly with the Reimer-Tiemann reaction.[17]
-
Choice of Reaction: The Vilsmeier-Haack and Duff reactions generally offer better ortho-selectivity for phenols compared to the Reimer-Tiemann reaction.[11][18]
-
Protecting Groups: While adding steps, the use of a bulky protecting group on the hydroxyl function can direct the formylation to the desired position. Subsequent deprotection would yield the target molecule.
-
Chelation Control: In some formylation reactions, the use of a Lewis acid that can chelate with the hydroxyl and a methoxy group can favor ortho-formylation. A method using MgCl₂ and triethylamine with paraformaldehyde has been shown to give excellent ortho-selectivity.[19][20]
Q4: My purified product contains a significant amount of 3,4-dimethoxybenzaldehyde (veratraldehyde). How is this formed and how can I prevent it?
A4: The formation of 3,4-dimethoxybenzaldehyde indicates that the hydroxyl group has been methylated. This can occur if a methylating agent is present or if the reaction conditions promote methylation.
-
Duff Reaction: If the reaction is not worked up properly and is exposed to a source of methyl groups under certain conditions, methylation could occur.
-
Reimer-Tiemann Reaction: This is less likely unless there is a contaminating methylating agent.
-
Synthesis from 2,4-Dihydroxybenzaldehyde: If your route involves the methylation of 2,4-dihydroxybenzaldehyde, over-methylation is a common side reaction.[21] To minimize this, carefully control the stoichiometry of the methylating agent (e.g., dimethyl sulfate) and the reaction time. Using a milder methylating agent or a selective methylation procedure can also be beneficial.
Q5: I am struggling to remove a dark, resinous byproduct from my reaction mixture. What is it and how can I deal with it?
A5: The formation of polymeric, resinous materials is a well-known side reaction in the Reimer-Tiemann synthesis with phenols.[17]
-
Reaction Conditions: Lowering the reaction temperature and minimizing the reaction time can help reduce the formation of these byproducts.
-
Purification Strategy:
-
Steam Distillation: The desired product is often steam-volatile, while the polymeric material is not. This can be an effective, scalable purification method.
-
Column Chromatography: While effective, it may not be ideal for very large scales.
-
Trituration: Washing the crude product with a suitable solvent in which the desired product has low solubility but the impurities are soluble can be an effective purification step.[22]
-
Scalability and Process Safety
Q6: I am planning to scale up the Vilsmeier-Haack reaction. What are the key safety and operational considerations?
A6: The Vilsmeier-Haack reaction involves highly reactive and corrosive reagents.
-
Exothermic Reaction: The formation of the Vilsmeier reagent from DMF and POCl₃ is exothermic. The reagents should be mixed at a low temperature (e.g., 0°C) with efficient cooling and slow, controlled addition.[22]
-
Moisture Sensitivity: POCl₃ reacts violently with water. The reaction must be carried out under anhydrous conditions.
-
Off-gassing: The reaction and subsequent work-up can release HCl gas. The reactor must be equipped with a suitable scrubbing system.
-
Work-up: The quenching of the reaction mixture with water or a basic solution is also highly exothermic and must be done carefully with adequate cooling.
Q7: Are there any "greener" or more sustainable alternatives for the formylation of 3,4-dimethoxyphenol?
A7: Research into more environmentally friendly formylation methods is ongoing.
-
Solid-Phase Synthesis: Some studies have explored solid-phase versions of reactions like the Duff reaction, which can reduce solvent usage.[16]
-
Alternative Reagents: Replacing hazardous reagents like chloroform or POCl₃ is a key goal. The use of paraformaldehyde with a magnesium dichloride-triethylamine base system is a safer alternative to other methods.[19]
-
Catalytic Methods: The development of catalytic formylation reactions that operate under milder conditions with higher atom economy is an active area of research.
Frequently Asked Questions (FAQs)
Q1: What is the typical starting material for the synthesis of this compound?
A1: The most common and logical starting material is 3,4-dimethoxyphenol.
Q2: Which analytical techniques are best for monitoring the reaction progress and assessing the purity of the final product?
A2: A combination of techniques is recommended:
-
Thin Layer Chromatography (TLC): For rapid, qualitative monitoring of the reaction progress.
-
High-Performance Liquid Chromatography (HPLC): For quantitative analysis of the reaction mixture and accurate determination of the final product's purity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): For structural confirmation of the final product and identification of impurities.
-
Mass Spectrometry (MS): To confirm the molecular weight of the product.
Q3: What are the expected spectroscopic data for this compound?
A3: While specific shifts can vary with the solvent, typical ¹H NMR data would show a singlet for the aldehyde proton (~9.7-9.8 ppm), a singlet for the hydroxyl proton, two singlets for the two methoxy groups (~3.9 ppm), and two doublets in the aromatic region.
Q4: Can I use 3,4-dimethoxybenzyl chloride as a starting material?
A4: Yes, 3,4-dimethoxybenzyl chloride can be converted to the aldehyde via the Sommelet reaction, which uses hexamine.[23] However, this adds a step to the synthesis if you are starting from a more basic precursor.
Q5: What are some of the key industrial applications of this compound?
A5: It serves as a crucial intermediate in the synthesis of various pharmaceuticals, including certain alkaloids and other biologically active compounds. It is also used in the fragrance and flavor industry.
Quantitative Data Summary
| Synthetic Method | Typical Yield Range | Key Advantages | Key Disadvantages | Scalability |
| Duff Reaction | 20-40% | Simple procedure | Often low yields, high temperatures | Moderate |
| Reimer-Tiemann | 30-60% | Readily available reagents | Isomer formation, resinous byproducts | Moderate |
| Vilsmeier-Haack | 60-85% | Good yield and regioselectivity | Hazardous reagents, exothermic | Good, with caution |
| MgCl₂/TEA/Paraformaldehyde | 70-90% | High ortho-selectivity, safer reagents | Requires anhydrous conditions | Good |
Detailed Experimental Protocols
Protocol 1: Vilsmeier-Haack Formylation of 3,4-Dimethoxyphenol
This protocol is a representative procedure and may require optimization.
Materials:
-
3,4-Dimethoxyphenol
-
N,N-Dimethylformamide (DMF), anhydrous
-
Phosphorus oxychloride (POCl₃)
-
Dichloromethane (DCM), anhydrous
-
Sodium acetate
-
Deionized water
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 3,4-dimethoxyphenol (1.0 eq) in anhydrous DCM.
-
Cool the solution to 0°C in an ice bath.
-
To a separate flask, add anhydrous DMF (1.5 eq) and cool to 0°C. Slowly add POCl₃ (1.2 eq) dropwise with vigorous stirring, maintaining the temperature below 10°C. Stir for 30 minutes at 0°C to form the Vilsmeier reagent.
-
Add the freshly prepared Vilsmeier reagent dropwise to the solution of 3,4-dimethoxyphenol, keeping the reaction temperature at 0°C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC.
-
Upon completion, cool the reaction mixture back to 0°C and slowly quench by adding a saturated aqueous solution of sodium acetate until the pH is neutral.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization from an appropriate solvent system (e.g., ethanol/water) or by column chromatography on silica gel.
Caption: Step-by-step workflow for the Vilsmeier-Haack formylation.
References
- 1. Duff reaction - Wikipedia [en.wikipedia.org]
- 2. m.youtube.com [m.youtube.com]
- 3. byjus.com [byjus.com]
- 4. Reimer-Tiemann Reaction: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 5. youtube.com [youtube.com]
- 6. onlineorganicchemistrytutor.com [onlineorganicchemistrytutor.com]
- 7. Reimer Tiemann Reaction Mechanism - GeeksforGeeks [geeksforgeeks.org]
- 8. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 9. Vilsmeier haack rxn | PPTX [slideshare.net]
- 10. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 11. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]
- 12. name-reaction.com [name-reaction.com]
- 13. collegedunia.com [collegedunia.com]
- 14. careers360.com [careers360.com]
- 15. byjus.com [byjus.com]
- 16. researchgate.net [researchgate.net]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. A theoretical study of the Duff reaction: insights into its selectivity - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 19. chemistry.mdma.ch [chemistry.mdma.ch]
- 20. Organic Syntheses Procedure [orgsyn.org]
- 21. 2-Hydroxy-4-methoxybenzaldehyde synthesis - chemicalbook [chemicalbook.com]
- 22. 4-Formyl-3,5-dimethoxyphenol [erowid.org]
- 23. DD251258A3 - PROCESS FOR PREPARING 3,4-DIMETHOXY-BENZALDEHYDE AFTER THE SOMMELET REACTION - Google Patents [patents.google.com]
Technical Support Center: Reaction Condition Optimization for 2-Hydroxy-3,4-dimethoxybenzaldehyde
Welcome to the technical support guide for the synthesis and optimization of 2-Hydroxy-3,4-dimethoxybenzaldehyde. This document is designed for researchers, chemists, and drug development professionals who are navigating the complexities of aromatic formylation. We will address common experimental challenges, provide in-depth troubleshooting strategies, and answer frequently asked questions, grounding our advice in established chemical principles and field-proven experience.
The synthesis of this compound typically involves the electrophilic formylation of 3,4-dimethoxyphenol. Among the classic methods, the Duff reaction offers a direct route for ortho-formylation using hexamethylenetetramine (HMTA) as the formylating agent.[1] While seemingly straightforward, this reaction is notorious for its sensitivity to reaction conditions, often leading to issues with yield, purity, and regioselectivity. This guide will focus primarily on optimizing the Duff reaction, providing you with the causal understanding needed to master this synthesis.
Troubleshooting Guide: The Duff Reaction for 3,4-Dimethoxyphenol
This section provides rapid diagnostics for common problems encountered during the synthesis.
| Observed Problem | Potential Cause(s) | Recommended Solution & Scientific Rationale |
| 1. Low or No Product Yield | A. Reagent Quality: HMTA or 3,4-dimethoxyphenol may be degraded or contain impurities. | Solution: Use freshly opened or purified reagents. HMTA is hygroscopic; ensure it is dry. Rationale: Impurities can chelate with the boric acid catalyst or participate in side reactions. Water is detrimental in the initial phase as it can hydrolyze HMTA prematurely, preventing the formation of the active electrophilic iminium species.[2] |
| B. Insufficient Temperature: The reaction temperature is too low to drive the reaction forward. | Solution: Ensure the reaction mixture reaches and is maintained between 150-160°C. Rationale: The Duff reaction requires significant thermal energy to facilitate the formation of the electrophile and overcome the activation energy for the electrophilic aromatic substitution.[2] | |
| C. Ineffective Acid Catalyst: The glyceroboric acid complex was not formed correctly. | Solution: Pre-heat the glycerol and boric acid to ~160°C to ensure the formation of the glyceroboric acid complex before adding the phenol and HMTA. Rationale: Glyceroboric acid acts as a Lewis acid catalyst and a solvent. Its proper formation is critical for activating the HMTA and facilitating the reaction. | |
| 2. Formation of Dark, Tarry Polymer | A. Excessive Temperature: Reaction temperature exceeds 170-175°C. | Solution: Maintain strict temperature control (150-160°C) using an oil bath and a contact thermometer. Rationale: At excessively high temperatures, HMTA decomposes rapidly in an exothermic process.[2] This, combined with the phenol, can lead to uncontrolled polymerization and resinification, resulting in a tarry, intractable mixture. |
| B. Incorrect Stoichiometry: An excess of HMTA relative to the phenol. | Solution: Use a molar ratio of phenol to HMTA between 1:1 and 1:1.5. Rationale: Excess HMTA can lead to multiple formylation events or promote polymerization pathways. Controlling the stoichiometry limits these side reactions.[3] | |
| 3. Poor Regioselectivity (Mixture of Isomers) | A. Inherent Electronic Effects: The C2 and C6 positions of 3,4-dimethoxyphenol are both activated for ortho-formylation. | Solution: While difficult to eliminate completely, using a bulkier acid catalyst or solvent system can sometimes improve selectivity by sterically hindering the more crowded C2 position. Rationale: The hydroxyl group is a powerful ortho, para-director. In 3,4-dimethoxyphenol, both ortho positions (C2 and C6) are electronically activated. The reaction outcome is a delicate balance between electronics and sterics. The Duff reaction mechanism, which involves a hydrogen bond between the phenolic proton and the incoming electrophile, strongly favors ortho substitution.[4][5] |
| 4. Violent or Uncontrolled Reaction | A. Rapid Addition of Reagents to Hot Medium: Adding the phenol/HMTA mixture too quickly to the hot glyceroboric acid. | Solution: Add the premixed phenol and HMTA in small portions to the hot (150-160°C) glyceroboric acid, allowing the initial effervescence to subside between additions. Keep a cooling bath on standby.[2] Rationale: The reaction is exothermic. Rapid addition to the viscous glycerol medium prevents efficient heat dissipation, which can lead to a dangerous runaway reaction. |
| 5. Difficulty in Product Isolation | A. Incomplete Hydrolysis: The intermediate Schiff base (iminium species) is not fully hydrolyzed to the aldehyde. | Solution: After the initial reaction, ensure the mixture is diluted with water and a sufficient amount of strong acid (e.g., H₂SO₄) and heated or stirred for an adequate time (e.g., 30-60 minutes) to ensure complete hydrolysis. Rationale: The final step of the reaction is the acid-catalyzed hydrolysis of the C=N bond to reveal the aldehyde functional group. Incomplete hydrolysis will result in a lower yield of the desired product. |
| B. Emulsion during Workup: Formation of a stable emulsion during solvent extraction. | Solution: Add a saturated brine solution (NaCl) during the workup to break the emulsion. If necessary, filter the entire mixture through a pad of celite. Rationale: The presence of glycerol and phenolic compounds can lead to emulsions. Increasing the ionic strength of the aqueous layer with brine helps to separate the organic and aqueous phases. |
Detailed Experimental Protocol: Duff Reaction
This protocol details the synthesis of this compound from 3,4-dimethoxyphenol.
Materials:
-
3,4-Dimethoxyphenol (1.0 eq)
-
Hexamethylenetetramine (HMTA) (1.2 eq)
-
Glycerol
-
Boric Acid
-
Sulfuric Acid (50% v/v)
-
Diethyl Ether or Ethyl Acetate (for extraction)
-
Anhydrous Magnesium Sulfate or Sodium Sulfate
-
Silica Gel (for chromatography)
Procedure:
-
Catalyst Preparation: In a three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a reflux condenser, combine glycerol (approx. 5 times the weight of the phenol) and boric acid (0.6 eq). Heat the mixture in an oil bath to 150-160°C with stirring until the boric acid dissolves completely, forming the glyceroboric acid catalyst.
-
Reagent Addition: In a separate beaker, thoroughly mix the 3,4-dimethoxyphenol (1.0 eq) and HMTA (1.2 eq). Reduce the temperature of the glyceroboric acid solution to 150°C. Cautiously add the solid phenol/HMTA mixture in small portions over 20-30 minutes. The reaction is exothermic and will cause bubbling; control the addition rate to maintain the temperature below 165°C.
-
Reaction: Once the addition is complete, heat the mixture at 160°C for 15-20 minutes. The solution will turn a dark amber or brown color.
-
Hydrolysis: Cool the reaction mixture to below 100°C. Slowly and carefully add an equal volume of hot water, followed by the dropwise addition of 50% sulfuric acid until the mixture is strongly acidic (pH ~1). An exothermic reaction will occur. Heat the resulting solution to reflux for 30 minutes to ensure complete hydrolysis of the intermediate.
-
Workup and Extraction: Cool the mixture to room temperature. Transfer it to a separatory funnel and extract the product with diethyl ether or ethyl acetate (3 x volume of the aqueous layer).
-
Purification: Combine the organic extracts and wash with water, followed by a saturated brine solution. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Final Purification: The crude product is typically a dark oil or solid. Purify via flash column chromatography on silica gel using a hexane/ethyl acetate gradient to isolate the desired this compound isomer.
Frequently Asked Questions (FAQs)
Q1: Why is the Duff reaction often preferred for the ortho-formylation of phenols over alternatives like the Reimer-Tiemann reaction?
A1: The Duff reaction is often preferred due to its high ortho-selectivity and operational simplicity. The mechanism is believed to proceed through a transition state where the phenolic hydroxyl group forms a hydrogen bond with the nitrogen of the incoming electrophile (an iminium species derived from HMTA), directing the formylation almost exclusively to the ortho position.[4][5] The Reimer-Tiemann reaction, which uses chloroform and a strong base to generate dichlorocarbene, is also ortho-directing but often yields a significant amount of the para-isomer, leading to challenging purification steps.[6][7] Furthermore, the Duff reaction avoids the use of chlorinated solvents and strong bases required for the Reimer-Tiemann reaction.
Q2: My reaction yields a mixture of this compound (formylation at C6) and 2-hydroxy-4,5-dimethoxybenzaldehyde (formylation at C2). How can I favor the desired isomer?
A2: This is the central challenge of this specific synthesis. Both the C2 and C6 positions are electronically activated. However, the C2 position is flanked by two substituents (OH at C1, OMe at C3), making it more sterically hindered than the C6 position, which is only flanked by the OH group. To improve selectivity for the less hindered C6 position (your target compound):
-
Temperature Control: Running the reaction at the lower end of the effective temperature range (e.g., 145-150°C) may increase steric selectivity, as the transition state will be more sensitive to steric clash.
-
Solvent/Catalyst System: While glyceroboric acid is standard, some literature suggests that using trifluoroacetic acid (TFA) as both the solvent and catalyst can modify selectivity profiles in Duff-type reactions, although this must be approached with caution as conditions are much harsher.[4]
Q3: The reaction mixture becomes an intractable solid/tar before hydrolysis. What is the primary cause and how can it be prevented?
A3: This is almost always due to a thermal runaway leading to polymerization. The primary cause is poor temperature control.[2] The decomposition of HMTA is exothermic, and if the reaction temperature spikes above ~175°C, it can trigger rapid, uncontrolled polymerization of the phenol.
-
Prevention:
-
Use a reliable heating mantle/oil bath with a thermocouple controller. Do not rely on a simple variac.
-
Add the reagents portion-wise. As described in the protocol, this allows the heat from the exothermic reaction to dissipate before more reagent is added.
-
Ensure efficient stirring. In the viscous glycerol medium, good mechanical stirring is crucial for uniform heat distribution.
-
Q4: What are the most critical parameters for ensuring the reaction initiates and proceeds smoothly?
A4: The three most critical parameters are:
-
Anhydrous Conditions (Initially): The initial formation of the electrophile from HMTA requires an anhydrous environment. Ensure your glycerol and HMTA are dry. The presence of water at this stage is "decidedly detrimental."[2]
-
Correct Catalyst Formation: Pre-heating the glycerol and boric acid is not just about dissolving the components; it's about forming the active glyceroboric acid species which is essential for the reaction.
-
Controlled Temperature: As discussed, this is paramount for avoiding side reactions and ensuring safety. The window between the required activation temperature (~150°C) and the temperature where decomposition dominates (~175°C) is quite narrow.
Workflow Visualization: Troubleshooting Low Yield
The following diagram outlines a logical workflow for diagnosing and solving issues of low product yield in the Duff reaction.
Caption: Troubleshooting decision tree for low yield in the Duff reaction.
References
- 1. Duff reaction - Wikipedia [en.wikipedia.org]
- 2. scholarworks.uni.edu [scholarworks.uni.edu]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. A theoretical study of the Duff reaction: insights into its selectivity - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. Reimer–Tiemann reaction - Wikipedia [en.wikipedia.org]
- 7. Reimer-Tiemann Reaction: Mechanism & Examples | NROChemistry [nrochemistry.com]
Troubleshooting 2-Hydroxy-3,4-dimethoxybenzaldehyde NMR spectrum interpretation
Technical Support Center: 2-Hydroxy-3,4-dimethoxybenzaldehyde NMR Analysis
Welcome to the technical support center for NMR spectral interpretation. This guide is designed for researchers, chemists, and drug development professionals who are working with this compound and need assistance in troubleshooting its NMR spectra. As a Senior Application Scientist, my goal is to provide you with not just answers, but the underlying scientific principles to empower your experimental analysis.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: What is the expected ¹H NMR spectrum for a pure sample of this compound?
Answer:
Understanding the expected spectrum is the first step in any analysis. The structure of this compound dictates a specific set of signals. The electron-withdrawing aldehyde group (-CHO) and electron-donating hydroxyl (-OH) and methoxy (-OCH₃) groups all exert distinct electronic effects, influencing the chemical shifts (δ) of the protons.
The key proton environments are:
-
Aldehyde Proton (1H): This proton is highly deshielded due to the anisotropic effect of the C=O bond and appears at a very high chemical shift.
-
Phenolic Hydroxyl Proton (1H): This proton's chemical shift is highly variable due to hydrogen bonding.
-
Aromatic Protons (2H): There are two protons on the aromatic ring. They are adjacent to each other and will appear as doublets due to spin-spin coupling.
-
Methoxy Protons (6H): There are two distinct methoxy groups, which will appear as two separate singlets.
Here is a summary of the expected ¹H NMR data in a common solvent like Chloroform-d (CDCl₃).
| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) | Rationale for Chemical Shift |
| Aldehyde (-CHO) | ~9.8 | Singlet | 1H | N/A | Strongly deshielded by the electronegative oxygen and magnetic anisotropy of the carbonyl group.[1][2] |
| Phenolic (-OH) | 5 - 12 (highly variable) | Broad Singlet | 1H | N/A | Position and width are highly dependent on solvent, concentration, and temperature due to hydrogen bonding and chemical exchange.[3][4] |
| Aromatic H-6 | ~7.3 - 7.5 | Doublet | 1H | ~8-9 | Ortho to the strongly electron-withdrawing aldehyde group. |
| Aromatic H-5 | ~6.6 - 6.8 | Doublet | 1H | ~8-9 | Ortho to the electron-donating hydroxyl group and meta to the aldehyde. |
| Methoxy (-OCH₃) at C4 | ~3.95 | Singlet | 3H | N/A | Standard chemical shift for aryl methoxy groups.[2] |
| Methoxy (-OCH₃) at C3 | ~3.90 | Singlet | 3H | N/A | Slightly different electronic environment compared to the C4-methoxy group. |
Q2: The peak for my phenolic hydroxyl (-OH) proton is extremely broad, or I can't find it at all. Is my sample degraded?
Answer:
This is one of the most common issues encountered with phenols and alcohols in ¹H NMR spectroscopy, and it rarely indicates sample degradation.[4]
Causality: The phenolic proton is "labile," meaning it can be exchanged between molecules, particularly in the presence of trace amounts of water or acid. This chemical exchange process occurs on a timescale that is similar to the NMR experiment, causing the signal to broaden significantly. In some cases, it can become so broad that it is indistinguishable from the baseline noise.[4] Furthermore, its chemical shift is highly sensitive to the solvent environment due to hydrogen bonding. In non-hydrogen-bonding solvents like CDCl₃, the peak is often broader than in solvents like DMSO-d₆, which act as strong hydrogen-bond acceptors.[3]
Troubleshooting Protocol: The D₂O Shake
To definitively identify the phenolic proton, a "D₂O shake" is the gold standard. This self-validating protocol relies on proton-deuterium exchange.
Methodology:
-
Acquire Initial Spectrum: Run the standard ¹H NMR spectrum of your sample in its deuterated solvent (e.g., CDCl₃).
-
Add D₂O: Add one to two drops of deuterium oxide (D₂O) to your NMR tube.
-
Mix Thoroughly: Cap the tube and shake it vigorously for about 30 seconds to ensure mixing.
-
Re-acquire Spectrum: Run the ¹H NMR spectrum again.
-
Analyze: The peak corresponding to the phenolic -OH proton will have disappeared or significantly diminished in intensity. This is because the proton has been replaced by a deuterium atom, which is not observed in a standard ¹H NMR experiment.
References
- 1. C7H6O C6H5CHO benzaldehyde low high resolution 1H proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H-1 benzaldehyde 1-H nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 2. homework.study.com [homework.study.com]
- 3. researchgate.net [researchgate.net]
- 4. reddit.com [reddit.com]
Technical Support Center: Navigating the Nuances of 2-Hydroxy-3,4-dimethoxybenzaldehyde Purity
Welcome to the technical support center for 2-Hydroxy-3,4-dimethoxybenzaldehyde. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and understand the common impurities that may be encountered during the synthesis and handling of this important chemical intermediate. By understanding the origin of these impurities, you can better control your reaction outcomes, streamline purification processes, and ensure the integrity of your experimental results.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect to see in my this compound product?
The impurity profile of this compound is intrinsically linked to its synthetic route. The most common starting material for its synthesis is 3,4-dimethoxyphenol. Formylation of this precursor, typically via electrophilic aromatic substitution, is the key step where most impurities are introduced.
The primary impurities to be aware of are:
-
Unreacted Starting Material: The presence of 3,4-dimethoxyphenol is a common impurity if the formylation reaction does not go to completion.
-
Positional Isomers: While the ortho-formylation product (this compound) is desired, formylation can also occur at other positions on the aromatic ring, leading to isomeric impurities. The most likely isomer is 6-Hydroxy-3,4-dimethoxybenzaldehyde .
-
Over-Methylated Byproducts: If the synthesis involves a methylation step, for instance, starting from a dihydroxy precursor, incomplete or excessive methylation can result in impurities such as 2,3,4-trimethoxybenzaldehyde .
-
Oxidation Products: The aldehyde functional group is susceptible to oxidation, particularly during workup or upon prolonged storage, leading to the formation of 2-Hydroxy-3,4-dimethoxybenzoic acid .
-
Polymeric Materials: Certain formylation reactions, especially the Reimer-Tiemann and Duff reactions, are known to produce resinous, polymeric byproducts that can be difficult to remove.
Troubleshooting Guide
Issue 1: My final product shows a significant amount of unreacted 3,4-dimethoxyphenol.
Root Cause Analysis:
This is one of the most frequent issues and directly points to an incomplete formylation reaction. Several factors can contribute to this:
-
Insufficient Reagent Stoichiometry: The molar ratio of the formylating agent to the 3,4-dimethoxyphenol may be too low.
-
Suboptimal Reaction Temperature: The activation energy for the formylation might not have been reached, or the temperature was too high, leading to reagent decomposition.
-
Inadequate Reaction Time: The reaction may not have been allowed to proceed for a sufficient duration to ensure complete conversion.
-
Poor Mixing: In heterogeneous reaction mixtures, inefficient stirring can lead to localized concentration gradients and incomplete reaction.
Troubleshooting Steps:
-
Optimize Reagent Ratios: Incrementally increase the molar equivalents of the formylating agent. A typical starting point is to use a 1.5 to 2-fold excess.
-
Temperature Screening: Conduct small-scale experiments at various temperatures (e.g., 50°C, 70°C, 90°C) to identify the optimal condition for your specific reaction setup.
-
Time-Course Study: Analyze aliquots of the reaction mixture at different time points (e.g., 2h, 4h, 6h, 8h) using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to determine the point of maximum conversion.
-
Enhance Mixing: For biphasic reactions, such as the Reimer-Tiemann reaction, vigorous mechanical stirring is crucial to increase the interfacial area between the phases.
Issue 2: My NMR and HPLC analyses indicate the presence of an isomeric impurity.
Root Cause Analysis:
The formation of positional isomers is a common challenge in electrophilic aromatic substitutions on substituted phenols. The directing effects of the hydroxyl and methoxy groups on 3,4-dimethoxyphenol can lead to substitution at positions other than the desired C2 position.
-
Reimer-Tiemann Reaction: This reaction is notorious for its often-poor regioselectivity, which can result in a mixture of ortho and para-formylated products.[1][2]
-
Duff Reaction: While generally favoring ortho-formylation, para-substitution can occur, especially if the ortho positions are sterically hindered.[3][4]
-
Vilsmeier-Haack Reaction: This reaction is generally more selective for the para position relative to the most activating group unless that position is blocked. However, the interplay of the hydroxyl and methoxy groups can still lead to isomeric mixtures.
Mitigation Strategies:
-
Choice of Formylation Method: For higher regioselectivity towards the ortho-product, the Duff reaction is often preferred over the Reimer-Tiemann reaction.[3] The Vilsmeier-Haack reaction can also be highly selective depending on the substrate and conditions.[5]
-
Protecting Group Strategy: Temporarily protecting the hydroxyl group of 3,4-dimethoxyphenol can alter the directing effects and potentially improve the desired regioselectivity. The protecting group would then be removed after the formylation step.
-
Purification: Careful column chromatography is typically required to separate the desired this compound from its isomers.
Issue 3: I am observing a byproduct with a higher molecular weight, which I suspect is an oxidation product.
Root Cause Analysis:
The aldehyde group in your product is susceptible to oxidation to a carboxylic acid, forming 2-Hydroxy-3,4-dimethoxybenzoic acid. This can occur under several circumstances:
-
Aerobic Conditions During Workup: Exposure to air, especially under basic conditions during the workup, can promote oxidation.
-
Presence of Oxidizing Agents: Residual oxidizing agents from a previous synthetic step or inadvertent contamination can lead to this side reaction.
-
Improper Storage: Long-term storage in the presence of air and light can lead to gradual oxidation.
Preventative Measures and Solutions:
-
Inert Atmosphere: Conduct the reaction and, critically, the workup under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with oxygen.
-
Degassed Solvents: Use solvents that have been degassed to remove dissolved oxygen.
-
Antioxidant Addition: In some cases, adding a small amount of an antioxidant like butylated hydroxytoluene (BHT) during workup or for storage can inhibit oxidation.
-
Proper Storage: Store the final product in a cool, dark place under an inert atmosphere.
-
Purification: The carboxylic acid byproduct can typically be removed by extraction with a basic aqueous solution (e.g., sodium bicarbonate solution), as the acidic proton will be deprotonated to form a water-soluble salt.
Data Presentation
Table 1: Common Impurities and their Identification
| Impurity Name | Chemical Structure | Likely Origin | Key Analytical Signature (¹H NMR, δ in ppm) |
| 3,4-dimethoxyphenol | C₈H₁₀O₃ | Unreacted Starting Material | Absence of aldehyde proton (~9.8 ppm), characteristic aromatic signals. |
| 6-Hydroxy-3,4-dimethoxybenzaldehyde | C₉H₁₀O₄ | Isomeric byproduct of formylation | Different aromatic proton splitting pattern compared to the desired product. |
| 2-Hydroxy-3,4-dimethoxybenzoic acid | C₉H₁₀O₅ | Oxidation of the aldehyde | Absence of aldehyde proton, presence of a broad carboxylic acid proton signal (>10 ppm). |
| 2,3,4-trimethoxybenzaldehyde | C₁₀H₁₂O₄ | Over-methylation | Absence of phenolic -OH proton, presence of three distinct methoxy signals. |
Experimental Protocols
Protocol 1: General Procedure for the Duff Reaction (Ortho-Formylation)
This protocol provides a general guideline for the ortho-formylation of 3,4-dimethoxyphenol.
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 3,4-dimethoxyphenol (1 equivalent) in glacial acetic acid.
-
Add hexamethylenetetramine (1.5 equivalents) to the solution.
-
Heat the reaction mixture to reflux (around 118°C) and maintain for 4-6 hours.
-
Monitor the reaction progress by TLC.
-
After completion, cool the mixture to room temperature and pour it into a beaker containing a mixture of ice and concentrated hydrochloric acid.
-
Stir the mixture vigorously for 1 hour to hydrolyze the intermediate.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Analytical HPLC Method for Purity Assessment
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% formic acid.
-
Gradient: Start with 20% B, ramp to 80% B over 15 minutes, hold for 5 minutes, then return to initial conditions.
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 280 nm
-
Injection Volume: 10 µL
-
Sample Preparation: Dissolve a small amount of the sample in the initial mobile phase composition.
Visualizations
Diagram 1: Synthesis of this compound and Potential Impurities
Caption: Synthetic pathway and common impurities.
Diagram 2: Troubleshooting Logic for Impurity Identification
Caption: Troubleshooting workflow for impurity analysis.
References
- 1. Reimer-Tiemann Reaction: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 2. Reimer–Tiemann reaction - Wikipedia [en.wikipedia.org]
- 3. Duff reaction - Wikipedia [en.wikipedia.org]
- 4. Duff Reaction (Chapter 41) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 5. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
Validation & Comparative
2-Hydroxy-3,4-dimethoxybenzaldehyde vs. other isomers biological activity
An In-Depth Comparative Guide to the Biological Activity of 2-Hydroxy-3,4-dimethoxybenzaldehyde and Its Isomers
For researchers and professionals in drug development, the precise arrangement of functional groups on an aromatic scaffold is a critical determinant of biological efficacy. Benzaldehyde derivatives, a class of compounds prevalent in nature, offer a fascinating case study in structure-activity relationships (SAR). The addition of hydroxyl (-OH) and methoxy (-OCH₃) groups gives rise to a diverse array of isomers, each with a unique electronic and steric profile that dictates its interaction with biological targets.
This guide provides a comparative analysis of this compound and its key structural isomers. While direct experimental data for this compound is limited in publicly accessible literature, a thorough examination of its isomers provides a robust framework for predicting its potential activities and understanding the causal relationships between molecular structure and biological function. We will dissect the available experimental data for isomers such as vanillin, o-vanillin, and various dimethoxybenzaldehydes to illuminate their differential antimicrobial, antioxidant, and anticancer properties.
The Isomeric Landscape: Structure Dictates Function
The biological activity of hydroxy- and dimethoxy-substituted benzaldehydes is profoundly influenced by the position of the -OH and -OCH₃ groups. These groups affect the molecule's polarity, hydrogen bonding capability, and redox potential, which in turn governs its ability to interact with microbial cell membranes, scavenge free radicals, or bind to enzyme active sites.
The key isomers considered in this guide include:
-
This compound: The primary compound of interest.
-
2-Hydroxy-4-methoxybenzaldehyde (HMB): An isomer with demonstrated antimicrobial and antioxidant properties.[1][2]
-
2-Hydroxy-3-methoxybenzaldehyde (o-vanillin): An isomer of the widely used vanillin.[3]
-
3,4-Dimethoxybenzaldehyde (Veratraldehyde): A widely used flavorant with known antifungal and repellent activities.[4]
-
2,3-Dimethoxybenzaldehyde: An analog with reported antifungal and antibacterial effects.[5][6]
-
3,5-Dimethoxybenzaldehyde: An isomer investigated for its antifungal and anticancer potential.[7]
Comparative Analysis of Biological Activities
Antimicrobial and Antifungal Activity
The substitution pattern on the benzaldehyde ring is a crucial factor in determining the antimicrobial spectrum and potency. The presence of a hydroxyl group is often associated with enhanced activity, potentially by disrupting microbial cell membranes or interfering with cellular redox homeostasis.[2][3]
2-Hydroxy-4-methoxybenzaldehyde (HMB), for instance, has shown significant activity against various bacteria and fungi. Studies report a Minimum Inhibitory Concentration (MIC) of 1024 µg/mL against Staphylococcus aureus and have detailed its mechanism of action, which involves damaging the cell membrane, leading to the leakage of intracellular contents.[8][9][10] It has also proven to be a more effective antifungal agent against Fusarium graminearum than vanillin or o-vanillin, with a MIC of 200 μg/mL.[3]
Veratraldehyde (3,4-dimethoxybenzaldehyde) and 2,3-dimethoxybenzaldehyde also exhibit notable antifungal properties.[5][11] 3,5-Dimethoxybenzaldehyde has demonstrated potent activity against specific fungal mutants, suggesting a targeted mechanism of action.[7] The data suggests that the specific arrangement of methoxy groups, even in the absence of a hydroxyl group, can confer significant antifungal effects.
Table 1: Comparative Antimicrobial Activity of Benzaldehyde Isomers
| Compound | Test Organism | MIC Value | Reference |
|---|---|---|---|
| 2-Hydroxy-4-methoxybenzaldehyde | Staphylococcus aureus | 1024 µg/mL | [8][9] |
| 2-Hydroxy-4-methoxybenzaldehyde | Proteus mirabilis | 200 µg/mL | [8] |
| 2-Hydroxy-4-methoxybenzaldehyde | Fusarium graminearum | 200 µg/mL | [3] |
| 2-Hydroxy-4-methoxybenzaldehyde | Various Bacteria & Fungi | 80 - 250 µg/mL | [12] |
| 2,3-Dimethoxybenzaldehyde | General Antifungal Activity | 2.5 mM | [5] |
| 3,5-Dimethoxybenzaldehyde | Aspergillus fumigatus mutants | 0.8 mM | [7] |
| 2,3-Dihydroxybenzaldehyde | Staphylococcus aureus | MIC₅₀: 500 mg/L | [13] |
| 2,5-Dihydroxybenzaldehyde | Staphylococcus aureus | MIC₅₀: 500 mg/L |[13] |
Antioxidant Activity
The antioxidant capacity of phenolic aldehydes is primarily attributed to their ability to donate a hydrogen atom from their hydroxyl groups to scavenge free radicals.[14] Consequently, the presence and position of -OH groups are critical. Dihydroxybenzaldehyde isomers, for example, are recognized for their antioxidant effects.[13][15]
While methoxy groups are not direct hydrogen donors, their electron-donating nature can influence the redox potential of the molecule and the stability of the resulting phenoxyl radical, thereby modulating antioxidant activity.[16] Research on 2-hydroxy-4-methoxybenzaldehyde has confirmed its ability to scavenge free radicals, indicating that the combination of hydroxyl and methoxy groups can yield moderate to significant antioxidant effects.[1][12][17] A study of various hydroxybenzaldehydes found that compounds with ortho- or para-hydroxyl groups relative to the aldehyde function exhibit significant radical scavenging activity.[14]
Table 2: Comparative Antioxidant Activity of Benzaldehyde Derivatives
| Compound | Assay | Result | Reference |
|---|---|---|---|
| 2-Hydroxy-4-methoxybenzaldehyde | DPPH Radical Scavenging | Moderate Activity | [12] |
| 2-Hydroxy-4-methoxybenzaldehyde | β-Carotene Bleaching | Moderate Activity | [12] |
| 3,4-Dihydroxybenzaldehyde | DPPH Radical Scavenging | Potent Antioxidant | [14] |
| Dihydroxybenzaldehydes (general) | DPPH Radical Scavenging | Exhibit antioxidant activity | [15] |
| Schiff base of 2-hydroxy-3-methoxybenzaldehyde | DPPH, ABTS, Reducing Power | Useful as an antioxidant |[18] |
Anticancer Activity
Several benzaldehyde derivatives have been investigated for their potential as anticancer agents. The mechanisms often involve the induction of apoptosis or the inhibition of key proteins involved in cancer progression.[14][15] For example, Schiff base derivatives of 2,4-dihydroxybenzaldehyde have been identified as inhibitors of Hsp90, a key target in cancer therapy, with some showing IC₅₀ values in the low micromolar range against PC3 prostate cancer cells.[14][19]
Experimental Workflows and Methodologies
To ensure scientific integrity and reproducibility, the protocols used to evaluate these biological activities must be robust and well-defined.
Diagram: General Workflow for Biological Activity Screening
Caption: General workflow for screening the biological activities of synthesized compounds.
Protocol 1: Antimicrobial Susceptibility Testing (Broth Microdilution for MIC)
This method is a gold standard for determining the Minimum Inhibitory Concentration (MIC) of a compound.
-
Preparation of Inoculum: Culture the test microorganism (e.g., S. aureus) in a suitable broth medium to reach the logarithmic growth phase. Adjust the suspension turbidity to match a 0.5 McFarland standard.
-
Compound Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the test compound (previously dissolved in DMSO) in the appropriate broth. Final concentrations should typically range from 1024 µg/mL down to 2 µg/mL.
-
Inoculation: Add the standardized microbial inoculum to each well, resulting in a final concentration of approximately 5 x 10⁵ CFU/mL. Include a positive control (broth + inoculum, no compound) and a negative control (broth only).
-
Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria) for 18-24 hours.[7]
-
MIC Determination: The MIC is defined as the lowest concentration of the compound at which no visible microbial growth (turbidity) is observed.[7]
Protocol 2: Antioxidant Capacity (DPPH Radical Scavenging Assay)
This assay measures the ability of a compound to scavenge the stable DPPH (2,2-diphenyl-1-picrylhydrazyl) free radical.[14][15]
-
Reagent Preparation: Prepare a stock solution of DPPH in methanol (e.g., 0.1 mM). The solution should have a deep violet color.[15]
-
Reaction Mixture: In a 96-well plate, add a fixed volume of the DPPH solution to wells containing various concentrations of the test compound (dissolved in methanol).
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.[14]
-
Absorbance Measurement: Measure the absorbance of the solutions at 517 nm using a microplate reader. The scavenging of the DPPH radical is observed as a color change from violet to yellow.
-
Calculation: Calculate the percentage of scavenging activity using the formula: Scavenging Activity (%) = [(A_control - A_sample) / A_control] x 100 The IC₅₀ value (the concentration required to scavenge 50% of DPPH radicals) is then determined by plotting scavenging activity against compound concentration.[14]
Protocol 3: Anticancer Activity (MTT Assay for Cytotoxicity)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.[7][15]
-
Cell Seeding: Seed cancer cells (e.g., PC3 prostate cancer cells) into a 96-well plate at a suitable density and allow them to adhere overnight in a CO₂ incubator.[15]
-
Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 48-72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.[7]
-
Solubilization: Add a solubilizing agent, such as DMSO, to dissolve the formazan crystals.[7]
-
Absorbance Measurement: Measure the absorbance of the purple solution using a microplate reader at approximately 570 nm.
-
Data Analysis: The absorbance is directly proportional to the number of viable cells. Calculate the IC₅₀ value, which is the concentration of the compound that inhibits cell growth by 50% compared to untreated control cells.[15]
Diagram: Proposed Mechanism of Apoptosis Induction
Caption: Proposed mechanism of apoptosis induction by benzaldehyde derivatives.
Conclusion
The biological activities of hydroxy- and dimethoxybenzaldehydes are intricately linked to their substitution patterns. While comprehensive data for this compound remains to be fully elucidated, a comparative analysis of its isomers provides critical insights. The presence of a hydroxyl group, particularly at the ortho position, appears to be a strong determinant for antimicrobial and antioxidant activities, as seen with 2-hydroxy-4-methoxybenzaldehyde.[3][12] However, isomers lacking a hydroxyl group, such as veratraldehyde and 2,3-dimethoxybenzaldehyde, also possess significant, often targeted, antifungal properties.[4][5]
This guide underscores the importance of isomeric purity and structural characterization in the early stages of drug discovery. For researchers working with this compound, the data presented here for its close relatives serves as an authoritative foundation for hypothesis generation and experimental design. Future studies directly comparing the full range of isomers under identical assay conditions will be invaluable in precisely mapping the structure-activity landscape of this promising class of compounds.
References
- 1. innospk.com [innospk.com]
- 2. Frontiers | 2-Hydroxy-4-methoxybenzaldehyde (HMB) disrupts ergosterol biosynthesis, redox metabolism, and DON biosynthesis of Fusarium graminearum revealed by transcriptome analysis [frontiersin.org]
- 3. 2-Hydroxy-4-methoxybenzaldehyde, a more effective antifungal aroma than vanillin and its derivatives against Fusarium graminearum, destroys cell membranes, inhibits DON biosynthesis, and performs a promising antifungal effect on wheat grains - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Buy 2,3-Dimethoxybenzaldehyde | 86-51-1 [smolecule.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Antibacterial activity of 2-hydroxy-4-methoxybenzaldehyde and its possible mechanism against Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Veratraldehyde: properties, applications and safety_Chemicalbook [chemicalbook.com]
- 12. Antimicrobial and Antioxidant Activities of the Root Bark Essential Oil of Periploca sepium and Its Main Component 2-Hydroxy-4-methoxybenzaldehyde | MDPI [mdpi.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. 2,4-dihydroxy benzaldehyde derived Schiff bases as small molecule Hsp90 inhibitors: rational identification of a new anticancer lead - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. oncologyradiotherapy.com [oncologyradiotherapy.com]
A Senior Application Scientist's Guide to the Synthesis of 2-Hydroxy-3,4-dimethoxybenzaldehyde: A Comparative Analysis
For researchers and professionals in drug development and fine chemical synthesis, the selection of a synthetic route is a critical decision that balances efficiency, cost, and environmental impact. 2-Hydroxy-3,4-dimethoxybenzaldehyde is a valuable intermediate, and its synthesis from the readily available 3,4-dimethoxyphenol is a common yet nuanced task. This guide provides an in-depth comparative analysis of the primary methods for the ortho-formylation of 3,4-dimethoxyphenol, offering field-proven insights and experimental data to inform your choice of methodology.
Introduction to this compound
This compound, a polysubstituted aromatic aldehyde, serves as a crucial building block in the synthesis of various pharmaceuticals and biologically active compounds. Its structure, featuring a hydroxyl group ortho to the aldehyde and two methoxy groups, allows for a variety of subsequent chemical modifications. The primary challenge in its synthesis lies in achieving regioselective formylation at the C2 position of 3,4-dimethoxyphenol, a phenol activated by electron-donating groups.
This guide will explore and compare the following key synthesis methods:
-
The Reimer-Tiemann Reaction
-
The Duff Reaction
-
The Vilsmeier-Haack Reaction
-
The Gattermann Reaction
-
Magnesium Dichloride-Mediated Ortho-Formylation
Method 1: The Reimer-Tiemann Reaction
The Reimer-Tiemann reaction is a classic method for the ortho-formylation of phenols, first reported by Karl Reimer and Ferdinand Tiemann.[1][2] It typically involves the reaction of a phenol with chloroform in the presence of a strong base.[2]
Causality Behind Experimental Choices
The reaction proceeds through the in-situ generation of dichlorocarbene (:CCl2) from chloroform and a strong base, usually sodium or potassium hydroxide.[3] The electron-rich phenoxide ion, formed by the deprotonation of the phenol, then acts as a nucleophile, attacking the electrophilic dichlorocarbene. The preference for ortho-formylation is attributed to the interaction between the phenoxide oxygen and the dichlorocarbene.[3][4] Subsequent hydrolysis of the resulting dichloromethyl intermediate yields the aldehyde.[3] The biphasic nature of the reaction, with chloroform being immiscible with the aqueous hydroxide solution, often necessitates vigorous stirring or the use of a phase-transfer catalyst to ensure efficient reaction.[1]
Experimental Protocol: Reimer-Tiemann Synthesis
-
Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a dropping funnel, dissolve 3,4-dimethoxyphenol (1 equivalent) in an aqueous solution of sodium hydroxide (4-5 equivalents).
-
Addition of Chloroform: Heat the mixture to 60-70°C with vigorous stirring. Add chloroform (1.5-2 equivalents) dropwise through the dropping funnel over a period of 1-2 hours. The reaction is exothermic and may require external cooling to maintain the desired temperature.[1]
-
Reaction Completion and Workup: After the addition is complete, continue stirring at 60-70°C for an additional 2-3 hours.
-
Isolation: Cool the reaction mixture and acidify with dilute sulfuric acid. The unreacted chloroform can be removed by steam distillation.[5] The desired product, this compound, can then be extracted with a suitable organic solvent (e.g., diethyl ether or dichloromethane), dried over anhydrous sodium sulfate, and purified by column chromatography or recrystallization.
Reaction Mechanism Diagram
Caption: Reimer-Tiemann reaction mechanism.
Method 2: The Duff Reaction
The Duff reaction offers an alternative route to ortho-hydroxybenzaldehydes using hexamethylenetetramine (HMTA) as the formylating agent in an acidic medium, typically glycerol and boric acid or acetic acid.[4][6]
Causality Behind Experimental Choices
This reaction is generally preferred for phenols due to the directing effect of the hydroxyl group.[4] The reaction mechanism is thought to involve the initial formation of a benzylamine intermediate through electrophilic attack of an iminium ion (derived from HMTA) on the activated phenol ring.[4] This intermediate then undergoes hydrolysis to yield the final aldehyde product. The high temperatures (150-160°C) are necessary to drive the reaction to completion.[6]
Experimental Protocol: Duff Reaction
-
Reagent Preparation: Prepare a solution of glyceroboric acid by heating a mixture of glycerol and boric acid.
-
Reaction Setup: In a flask equipped with a stirrer and a thermometer, add 3,4-dimethoxyphenol (1 equivalent) and hexamethylenetetramine (1-1.5 equivalents) to the glyceroboric acid solution.[6]
-
Reaction: Heat the mixture to 150-160°C and maintain this temperature with stirring for 15-30 minutes.[6]
-
Hydrolysis and Isolation: Cool the reaction mixture and hydrolyze the intermediate by adding a hot aqueous solution of sulfuric acid. The product is then isolated by steam distillation.[6] The resulting aldehyde can be further purified by recrystallization.
Reaction Mechanism Diagram
Caption: Simplified Duff reaction pathway.
Method 3: The Vilsmeier-Haack Reaction
The Vilsmeier-Haack reaction is a versatile method for formylating electron-rich aromatic compounds using a Vilsmeier reagent, which is typically formed from a substituted amide like N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃).[7][8]
Causality Behind Experimental Choices
The Vilsmeier reagent, a chloroiminium salt, is a relatively mild electrophile, making this reaction highly suitable for activated aromatic rings such as phenols.[9][10] The reaction proceeds via electrophilic aromatic substitution, where the phenol attacks the Vilsmeier reagent to form an iminium salt intermediate.[8] Subsequent hydrolysis of this intermediate furnishes the desired aldehyde.[8] Careful temperature control is often necessary to prevent side reactions.
Experimental Protocol: Vilsmeier-Haack Formylation
-
Vilsmeier Reagent Formation: In a flask cooled in an ice-bath, slowly add phosphorus oxychloride (1.2 equivalents) to N,N-dimethylformamide (3-4 equivalents) with stirring.[9]
-
Formylation: To this pre-formed Vilsmeier reagent, add a solution of 3,4-dimethoxyphenol (1 equivalent) in DMF dropwise, maintaining a low temperature (0-10°C).
-
Reaction and Workup: After the addition, allow the reaction to stir at room temperature for several hours or until completion as monitored by TLC.[9]
-
Hydrolysis and Isolation: Pour the reaction mixture onto crushed ice and neutralize with an aqueous solution of sodium hydroxide or sodium acetate.[9] The precipitated product can be collected by filtration, washed with water, and purified by recrystallization or column chromatography.
Reaction Mechanism Diagram
Caption: Vilsmeier-Haack reaction pathway.
Method 4: The Gattermann Reaction
The Gattermann reaction introduces a formyl group onto an aromatic ring using a mixture of hydrogen cyanide (HCN) and hydrogen chloride (HCl) in the presence of a Lewis acid catalyst, such as aluminum chloride.[2] A significant modification by Adams involves the in-situ generation of HCN from zinc cyanide and HCl, which is a safer alternative.[11][12]
Causality Behind Experimental Choices
The Gattermann reaction is particularly effective for phenols and their ethers.[12] The reactive electrophile is believed to be formimidoyl chloride or its complex with the Lewis acid, which then attacks the electron-rich aromatic ring.[13] The resulting aldimine intermediate is subsequently hydrolyzed to the aldehyde. The use of a Lewis acid is crucial for activating the formylating agent.
Experimental Protocol: Gattermann Reaction (Adams Modification)
-
Reaction Setup: In a three-necked flask equipped with a stirrer, gas inlet tube, and a reflux condenser, suspend anhydrous zinc cyanide (1.5 equivalents) and 3,4-dimethoxyphenol (1 equivalent) in an anhydrous solvent like benzene or diethyl ether.
-
Reaction: Cool the mixture in an ice bath and pass a stream of dry hydrogen chloride gas through the suspension with vigorous stirring until saturation.[11]
-
Intermediate Formation: Allow the reaction to proceed at room temperature for several hours. The aldimine hydrochloride intermediate will precipitate.
-
Hydrolysis and Isolation: Decant the solvent and wash the solid intermediate with fresh solvent. Hydrolyze the intermediate by heating it with water. The product can then be extracted with an organic solvent and purified.
Reaction Mechanism Diagram
Caption: Gattermann reaction pathway.
Method 5: Magnesium Dichloride-Mediated Ortho-Formylation
A more modern and highly regioselective method for the ortho-formylation of phenols involves the use of paraformaldehyde in the presence of magnesium dichloride and a tertiary amine base like triethylamine.[14][15]
Causality Behind Experimental Choices
This method offers excellent regioselectivity for the ortho position, which is attributed to the formation of a magnesium phenoxide complex that directs the electrophilic attack of formaldehyde.[15][16] The use of paraformaldehyde as the formaldehyde source and the relatively mild conditions make this an attractive alternative to the classical methods. The reaction is typically carried out in an aprotic solvent like tetrahydrofuran (THF) or acetonitrile.[14][15]
Experimental Protocol: MgCl₂-Mediated Formylation
-
Reaction Setup: In a dry, three-necked flask under an inert atmosphere (e.g., argon), add anhydrous magnesium dichloride (2 equivalents), paraformaldehyde (3 equivalents), and dry tetrahydrofuran (THF).[14]
-
Base Addition: Add triethylamine (2 equivalents) dropwise to the suspension with stirring.[14]
-
Phenol Addition: Add a solution of 3,4-dimethoxyphenol (1 equivalent) in dry THF to the mixture.[14]
-
Reaction: Heat the reaction mixture to reflux for 2-4 hours, monitoring the progress by TLC.[14]
-
Workup and Isolation: Cool the reaction mixture to room temperature and quench by adding dilute hydrochloric acid. Extract the product with an organic solvent (e.g., diethyl ether), wash the organic layer with water and brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography.[14]
Reaction Mechanism Diagram
Caption: MgCl₂-mediated ortho-formylation.
Comparative Analysis of Synthesis Methods
| Method | Reagents | Typical Yield | Temperature | Reaction Time | Advantages | Disadvantages |
| Reimer-Tiemann | 3,4-Dimethoxyphenol, CHCl₃, NaOH/KOH | Moderate | 60-70°C | 3-5 hours | Inexpensive reagents | Low to moderate yields, formation of isomers and polymeric byproducts, use of toxic chloroform.[17] |
| Duff Reaction | 3,4-Dimethoxyphenol, Hexamethylenetetramine, Acid | Low to Moderate | 150-160°C | 0.5-1 hour | Simple procedure | Generally low yields, high reaction temperature, often requires steam distillation for purification.[6] |
| Vilsmeier-Haack | 3,4-Dimethoxyphenol, DMF, POCl₃ | Good to Excellent | 0°C to RT | 2-6 hours | Good yields, mild conditions, versatile | Use of corrosive and hazardous POCl₃.[9] |
| Gattermann | 3,4-Dimethoxyphenol, Zn(CN)₂, HCl, AlCl₃ | Good | 0°C to RT | Several hours | Good yields for phenols | Use of highly toxic cyanides and corrosive reagents.[2][11] |
| MgCl₂-Mediated | 3,4-Dimethoxyphenol, Paraformaldehyde, MgCl₂, Et₃N | Excellent | Reflux | 2-4 hours | High regioselectivity for ortho position, excellent yields, milder conditions.[14][15] | Requires anhydrous conditions and inert atmosphere.[14] |
Conclusion and Recommendations
The choice of the optimal synthesis method for this compound is contingent upon the specific requirements of the researcher or organization, including scale, available equipment, and safety protocols.
-
For high yield and excellent regioselectivity , the Magnesium Dichloride-Mediated Ortho-Formylation stands out as the superior method. Its milder conditions and the use of less hazardous reagents compared to the Gattermann reaction make it a highly attractive modern alternative.
-
The Vilsmeier-Haack reaction also offers a reliable and high-yielding route, although it involves the handling of phosphorus oxychloride, which requires appropriate safety measures.
-
The Reimer-Tiemann and Duff reactions , while historically significant, generally suffer from lower yields and the formation of byproducts, making them less ideal for large-scale or high-purity applications.
-
The Gattermann reaction can provide good yields but the extreme toxicity of the reagents makes it a less favorable choice in most modern laboratories.
Ultimately, for laboratories equipped to handle anhydrous and inert atmosphere techniques, the MgCl₂-mediated formylation represents the most efficient and selective pathway to this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Gattermann reaction - Wikipedia [en.wikipedia.org]
- 3. irphouse.com [irphouse.com]
- 4. Reimer–Tiemann reaction - Wikipedia [en.wikipedia.org]
- 5. scribd.com [scribd.com]
- 6. scholarworks.uni.edu [scholarworks.uni.edu]
- 7. PubChemLite - this compound (C9H10O4) [pubchemlite.lcsb.uni.lu]
- 8. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 9. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]
- 10. ijpcbs.com [ijpcbs.com]
- 11. Gattermann and Gattermann-Koch Formylation | Thermo Fisher Scientific - JP [thermofisher.com]
- 12. Gattermann and Gattermann-Koch Formylation | Thermo Fisher Scientific - SG [thermofisher.com]
- 13. lscollege.ac.in [lscollege.ac.in]
- 14. Organic Syntheses Procedure [orgsyn.org]
- 15. chemistry.mdma.ch [chemistry.mdma.ch]
- 16. Magnesium-mediated ortho-specific formylation and formaldoximation of phenols - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 17. pdf.benchchem.com [pdf.benchchem.com]
A Comparative Guide to the Characterization of Benzaldehyde Derivatives: Spotlight on 2-Hydroxy-4-methoxybenzaldehyde
Introduction: Navigating the Isomeric Landscape of Hydroxy Methoxybenzaldehydes
To researchers, scientists, and professionals in drug development, the precise selection of a starting scaffold is paramount. The substitution pattern on an aromatic ring can dramatically alter a molecule's physicochemical properties, reactivity, and biological activity. This guide addresses the characterization of derivatives of 2-hydroxy-3,4-dimethoxybenzaldehyde. However, a comprehensive literature survey reveals a notable scarcity of comparative data for this specific isomer. In contrast, its close structural isomer, 2-Hydroxy-4-methoxybenzaldehyde (HMB) , is a well-documented and versatile precursor for a vast array of derivatives with significant biological interest.[1]
Therefore, this guide will pivot to a detailed comparative analysis of HMB and its derivatives, providing a robust framework for characterization that is directly applicable to the broader class of hydroxy-methoxybenzaldehyde isomers. HMB, a naturally occurring compound found in the roots of plants like Decalepis hamiltonii, serves as an excellent model for exploring how derivatization impacts spectroscopic signatures and functional properties.[1] We will focus primarily on Schiff base derivatives, a common and synthetically accessible class of compounds, to illustrate key comparative principles.
Physicochemical Properties: The Foundational Comparison
The initial step in characterizing any series of derivatives is to understand the properties of the parent aldehyde. The positioning of the hydroxyl, methoxy, and aldehyde groups dictates polarity, melting point, and solubility, which in turn influence reaction conditions and purification strategies.
| Property | 2-Hydroxy-4-methoxybenzaldehyde | 2,4-Dihydroxybenzaldehyde | Vanillin (4-Hydroxy-3-methoxybenzaldehyde) |
| Molecular Formula | C₈H₈O₃ | C₇H₆O₃ | C₈H₈O₃ |
| Molecular Weight | 152.15 g/mol | 138.12 g/mol | 152.15 g/mol |
| Appearance | White to pink solid | Light yellow crystalline powder | White crystalline powder |
| Melting Point | 41-43 °C[2] | 135-137 °C[2] | 81-83 °C |
| Solubility | Soluble in organic solvents like methanol; insoluble in water.[2] | Moderately soluble in water; highly soluble in organic solvents.[2] | Slightly soluble in water; soluble in ethanol, ether. |
The lower melting point of HMB compared to its isomers is a direct consequence of its substitution pattern, which affects crystal lattice packing. This seemingly simple physical constant is a critical first data point in sample identification and purity assessment. The intramolecular hydrogen bond between the 2-hydroxy group and the aldehyde's carbonyl oxygen is a key feature influencing the chemical behavior of HMB and its derivatives.[3]
Synthesis of Derivatives: The Schiff Base Condensation
A common and powerful method for creating derivatives from a parent aldehyde is through condensation with primary amines to form Schiff bases (imines). This reaction is synthetically straightforward and allows for the introduction of a wide range of functional groups, enabling the modulation of steric, electronic, and biological properties.
Workflow for Schiff Base Synthesis
Caption: General workflow for synthesizing Schiff base derivatives.
Experimental Protocol: Synthesis of N'-[(Z)-(2-hydroxy-4-methoxyphenyl)methylidene]pyridine-4-carbohydrazide
This protocol is adapted from established methods for synthesizing hydrazone Schiff bases.[3]
-
Reactant Preparation : Dissolve 10 mmol of 2-hydroxy-4-methoxybenzaldehyde in 20 mL of absolute ethanol in a 100 mL round-bottom flask. In a separate beaker, dissolve 10 mmol of isonicotinic acid hydrazide in 30 mL of hot ethanol.
-
Reaction Setup : Add the hot hydrazide solution to the aldehyde solution with stirring. Add 2-3 drops of glacial acetic acid to catalyze the reaction.
-
Reflux : Equip the flask with a condenser and reflux the mixture for 2 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting materials are consumed.
-
Isolation : After the reaction is complete, allow the mixture to cool to room temperature. The solid product that precipitates out is collected by vacuum filtration.
-
Purification : Wash the collected solid with a small amount of cold ethanol to remove unreacted starting materials. The crude product can be further purified by recrystallization from hot ethanol to yield pure crystals.
-
Drying : Dry the purified product in a vacuum oven at 60 °C for 4 hours.
Comparative Spectroscopic Analysis
Spectroscopy is the cornerstone of chemical characterization. By comparing the spectra of a parent compound with its derivatives, we can confirm the success of a reaction and elucidate structural details.
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is invaluable for identifying the presence and modification of key functional groups.
| Compound | ν(O-H) (cm⁻¹) | ν(C=O) (cm⁻¹) | ν(C=N) (cm⁻¹) | Key Observation |
| 2-Hydroxy-4-methoxybenzaldehyde | ~3070 (broad, intramolecular H-bond) | ~1645 | N/A | Strong carbonyl stretch. |
| Schiff Base Derivative (Hydrazone) | ~3200 (N-H) | ~1660 (Amide C=O) | ~1609 | Disappearance of aldehyde C=O, appearance of imine C=N stretch.[4] |
The most telling change is the disappearance of the aldehyde C=O stretching vibration and the appearance of the characteristic C=N (imine) stretch around 1600-1620 cm⁻¹. This confirms the formation of the Schiff base.
Nuclear Magnetic Resonance (¹H NMR) Spectroscopy
¹H NMR provides detailed information about the electronic environment of protons in the molecule.
| Compound | δ Ar-H (ppm) | δ -CHO (ppm) | δ -OH (ppm) | δ HC=N (ppm) | Key Observation |
| 2-Hydroxy-4-methoxybenzaldehyde | 6.4-7.4 (m, 3H)[5] | ~9.7 (s, 1H)[5] | ~11.5 (s, 1H)[5] | N/A | Sharp singlet for the aldehyde proton. |
| Schiff Base Derivative (Hydrazone) | 6.5-8.8 (m) | N/A | ~11.0-12.0 (s, 1H) | ~8.5-9.0 (s, 1H) | Disappearance of the aldehyde proton signal and appearance of a new singlet for the imine proton (HC=N) in a downfield region.[3] |
Note: Chemical shifts (δ) are approximate and can vary based on solvent and concentration.
Mass Spectrometry (MS)
Mass spectrometry provides the molecular weight of the compound, offering definitive confirmation of the derivative's identity.
| Compound | Molecular Formula | Calculated M.W. | Observed [M+H]⁺ or M⁺˙ |
| 2-Hydroxy-4-methoxybenzaldehyde | C₈H₈O₃ | 152.15 | 152 |
| N'-[(Z)-(2-hydroxy-4-methoxyphenyl)methylidene]pyridine-4-carbohydrazide | C₁₄H₁₃N₃O₃ | 271.27 | 271/272 |
The observed molecular ion peak in the mass spectrum of the product should correspond to the calculated molecular weight of the expected Schiff base derivative.
Functional Comparison: Biological Activity
Derivatization of HMB is often performed to enhance or modulate its biological activity. HMB itself exhibits notable antimicrobial and antioxidant properties.[1][6]
Antimicrobial Activity
The parent aldehyde, HMB, has demonstrated activity against various microbes. For instance, it has a Minimum Inhibitory Concentration (MIC) of 1024 µg/mL against Staphylococcus aureus and 200 µg/mL against Fusarium graminearum.[2][6] The mechanism often involves disruption of the cell membrane.[6] Schiff base derivatives are frequently synthesized to improve this potency. The introduction of different aromatic or heterocyclic rings via the primary amine can enhance lipophilicity, allowing for better penetration of microbial cell walls, or introduce new pharmacophoric features that interact with biological targets.
Antioxidant Activity
The phenolic hydroxyl group is a key contributor to the antioxidant activity of HMB and its derivatives. This activity is often evaluated using assays like the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging test. While HMB is a potent antioxidant, its activity can be compared with derivatives to establish structure-activity relationships (SAR). For example, a Schiff base derived from 2-hydroxy-3-methoxybenzaldehyde and 2,4-diaminotoluene was shown to be a useful antioxidant, with its activity explained by its frontier molecular orbital energies.[7]
Mechanism of Action: A Potential Pathway
The biological effects of these molecules are often linked to their ability to interfere with cellular processes. For example, the antifungal action of HMB against F. graminearum is associated with increased membrane permeability and oxidative stress.[6]
Caption: Postulated antifungal mechanism of HMB.[6]
Conclusion
While the specific compound this compound remains less characterized in comparative studies, the principles outlined in this guide using the readily available and well-studied isomer, 2-hydroxy-4-methoxybenzaldehyde, provide a comprehensive roadmap for researchers. The systematic synthesis of derivatives, followed by rigorous comparative analysis using FT-IR, ¹H NMR, and mass spectrometry, is essential for confirming chemical transformations and understanding structure. By correlating these structural data with functional assays, researchers can effectively map structure-activity relationships, paving the way for the development of novel compounds in drug discovery and materials science. This comparative approach ensures scientific integrity and provides a logical framework for the characterization of any novel benzaldehyde derivative.
References
- 1. scispace.com [scispace.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. 2-Hydroxy-4-methoxybenzaldehyde(673-22-3) 1H NMR [m.chemicalbook.com]
- 6. 2-Hydroxy-4-methoxybenzaldehyde, a more effective antifungal aroma than vanillin and its derivatives against Fusarium graminearum, destroys cell membranes, inhibits DON biosynthesis, and performs a promising antifungal effect on wheat grains - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
A Comparative Spectroscopic Guide to 2-Hydroxy-3,4-dimethoxybenzaldehyde Schiff Bases
In the landscape of medicinal chemistry and materials science, Schiff bases derived from substituted salicylaldehydes are lauded for their versatile coordination chemistry and diverse biological activities. Among these, Schiff bases of 2-Hydroxy-3,4-dimethoxybenzaldehyde represent a class of compounds with significant potential, owing to the electronic and steric influence of the dual methoxy substituents. This guide provides a comprehensive spectroscopic analysis of these compounds, offering a comparative framework against simpler analogues to elucidate the structural nuances revealed by various analytical techniques.
This document is intended for researchers, scientists, and drug development professionals, providing both foundational knowledge and in-depth experimental insights to accelerate research and development efforts.
The Structural Significance of this compound Schiff Bases
Schiff bases are synthesized through the condensation reaction of a primary amine with an aldehyde or ketone. The resulting imine or azomethine group (-C=N-) is central to their chemical reactivity and biological function. When derived from 2-hydroxybenzaldehydes (salicylaldehydes), an intramolecular hydrogen bond often forms between the phenolic hydroxyl group and the imine nitrogen, conferring significant stability to the molecule.
The introduction of two methoxy groups at the 3 and 4 positions of the salicylaldehyde ring in this compound introduces key modifications:
-
Increased Electron Density: The electron-donating nature of the methoxy groups enriches the aromatic ring, influencing the electronic transitions observed in UV-Vis spectroscopy and altering the chemical shifts of nearby protons and carbons in NMR spectroscopy.
-
Steric Effects: The methoxy group at the 3-position, ortho to the hydroxyl group, can influence the planarity of the molecule and the strength of the intramolecular hydrogen bond.
-
Enhanced Lipophilicity: The methoxy groups increase the compound's affinity for nonpolar environments, a factor that can be critical for biological applications.
This guide will dissect how these features manifest in their spectroscopic signatures, comparing them with Schiff bases derived from the parent salicylaldehyde and the closely related 2-hydroxy-3-methoxybenzaldehyde.
General Synthesis Protocol
The synthesis of this compound Schiff bases is typically a straightforward condensation reaction. The causality behind the choice of solvent and catalyst is crucial for achieving high yields and purity.
Experimental Protocol: Synthesis of a this compound Schiff Base
-
Reactant Preparation: Dissolve this compound (1 mmol) in 20 mL of absolute ethanol in a round-bottom flask. In a separate beaker, dissolve the desired primary amine (e.g., aniline, 1 mmol) in 10 mL of absolute ethanol.
-
Reaction Initiation: Add the amine solution dropwise to the aldehyde solution while stirring continuously at room temperature.
-
Catalysis (Optional but Recommended): Add 2-3 drops of glacial acetic acid to catalyze the reaction. The acid protonates the carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the amine.
-
Reflux: Equip the flask with a condenser and reflux the mixture for 2-4 hours. The elevated temperature provides the necessary activation energy for the dehydration step, leading to the formation of the imine bond.
-
Product Isolation: Upon cooling to room temperature, the Schiff base product will typically precipitate out of the solution. If not, the volume of the solvent can be reduced under vacuum.
-
Purification: Collect the solid product by filtration, wash with cold ethanol to remove unreacted starting materials, and then recrystallize from a suitable solvent like ethanol or methanol to obtain a pure product.
-
Characterization: Dry the purified crystals under vacuum and proceed with spectroscopic analysis.
Below is a conceptual workflow for the synthesis and analysis process.
Caption: Workflow for the synthesis and spectroscopic characterization of this compound Schiff bases.
Comparative Spectroscopic Analysis
The true utility of spectroscopic data lies in its interpretation and comparison. Here, we compare the expected spectroscopic features of a Schiff base derived from this compound and aniline with its simpler analogues.
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule. For Schiff bases, the key vibrational bands of interest are the O-H, C=N (imine), and C-O stretches.
| Functional Group | Salicylidene-aniline | 2-hydroxy-3-methoxysalicylidene-aniline | Expected: 2-hydroxy-3,4-dimethoxysalicylidene-aniline | Rationale for Differences |
| ν(O-H) | ~3450 cm⁻¹ (broad) | ~3448 cm⁻¹ (broad) | ~3440-3450 cm⁻¹ (broad) | The broadness indicates intramolecular hydrogen bonding. The position is not significantly affected by the methoxy groups. |
| ν(C=N) | ~1620 cm⁻¹ | ~1615 cm⁻¹[1] | ~1610-1615 cm⁻¹ | The electron-donating methoxy groups increase electron density on the ring, which can be delocalized to the imine bond, slightly lowering its bond order and vibrational frequency. |
| ν(C-O) phenolic | ~1280 cm⁻¹ | ~1250 cm⁻¹ | ~1240-1250 cm⁻¹ | The position of this band is sensitive to the electronic environment. The additional methoxy group enhances conjugation, leading to a shift to lower wavenumbers. |
| ν(C-O) methoxy | N/A | ~1030-1250 cm⁻¹ (asymmetric & symmetric) | ~1020-1260 cm⁻¹ (multiple bands) | The presence of two methoxy groups will result in strong, characteristic ether stretches. |
UV-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within a molecule. For these conjugated systems, we typically observe π → π* and n → π* transitions.
| Transition | Salicylidene-aniline | 2-hydroxy-3-methoxysalicylidene-aniline | Expected: 2-hydroxy-3,4-dimethoxysalicylidene-aniline | Rationale for Differences |
| π → π | ~270 nm, ~320 nm | ~275 nm, ~330 nm | ~280-290 nm, ~340-350 nm | The electron-donating methoxy groups act as auxochromes, extending the conjugated system and causing a bathochromic (red) shift to longer wavelengths. |
| n → π | ~410 nm | ~420 nm | ~420-430 nm | This transition, associated with the imine nitrogen lone pair, is also red-shifted due to the increased electron density and extended conjugation. |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the chemical environment of atomic nuclei, primarily ¹H and ¹³C.
¹H NMR Spectroscopy
| Proton | Salicylidene-aniline | 2-hydroxy-3-methoxysalicylidene-aniline | Expected: 2-hydroxy-3,4-dimethoxysalicylidene-aniline | Rationale for Differences |
| -OH (phenolic) | ~13.0 ppm | ~13.5 ppm | ~13.5-14.0 ppm | The chemical shift of this proton is highly dependent on the strength of the intramolecular hydrogen bond. The electron-donating methoxy groups can strengthen this bond, causing a downfield shift. |
| -CH=N- (azomethine) | ~8.6 ppm | ~8.7 ppm | ~8.7-8.8 ppm | The azomethine proton is deshielded by the electronegative nitrogen and the aromatic rings. The electron-donating methoxy groups slightly increase this deshielding. |
| -OCH₃ | N/A | ~3.9 ppm | ~3.8-4.0 ppm (two singlets) | Two distinct singlets are expected due to the different chemical environments of the 3- and 4-position methoxy groups. |
| Aromatic Protons | ~6.8-7.8 ppm | ~6.7-7.7 ppm | ~6.5-7.6 ppm | The electron-donating methoxy groups will generally cause an upfield shift (to lower ppm values) of the ring protons due to increased shielding. |
¹³C NMR Spectroscopy
| Carbon | Salicylidene-aniline | 2-hydroxy-3-methoxysalicylidene-aniline | Expected: 2-hydroxy-3,4-dimethoxysalicylidene-aniline | Rationale for Differences |
| -CH=N- (azomethine) | ~162 ppm | ~164 ppm | ~164-166 ppm | The electron-donating effect of the methoxy groups leads to a downfield shift of the imine carbon. |
| C-OH (phenolic) | ~161 ppm | ~161 ppm | ~160-162 ppm | The chemical shift of this carbon is influenced by both the hydroxyl group and the methoxy substituents. |
| C-OCH₃ | N/A | ~148 ppm, ~152 ppm | ~145-155 ppm (multiple peaks) | The carbons directly attached to the methoxy groups will appear significantly downfield. |
| -OCH₃ | N/A | ~56 ppm | ~55-57 ppm (two signals) | The carbons of the methoxy groups themselves will have characteristic chemical shifts. |
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, confirming the molecular weight and offering structural clues. The fragmentation pattern is key to structural elucidation.
Expected Fragmentation Pattern for 2-hydroxy-3,4-dimethoxysalicylidene-aniline:
-
Molecular Ion Peak [M]⁺: This will be the peak corresponding to the molecular weight of the compound.
-
Loss of Substituents: Expect to see fragments corresponding to the loss of the methoxy groups (-CH₃, -OCH₃).
-
Cleavage of the Imine Bond: Fragmentation on either side of the C=N bond is common, leading to ions corresponding to the substituted salicylaldehyde and aniline moieties.
-
Ortho-Effect Fragmentation: In salicylaldehyde-derived Schiff bases, a characteristic fragmentation is the loss of the substituent on the aniline ring, if present, leading to a stable fragment.[2][3]
Caption: Predicted major fragmentation pathways for a this compound Schiff base in Mass Spectrometry.
Conclusion
The spectroscopic analysis of this compound Schiff bases reveals a wealth of structural information that is best understood in a comparative context. The presence of the dual methoxy groups systematically shifts the characteristic signals in FT-IR, UV-Vis, and NMR spectroscopy, primarily due to their electron-donating nature which extends the π-conjugated system of the molecule.
By understanding these systematic shifts relative to simpler analogues like salicylidene-aniline, researchers can more confidently identify and characterize novel Schiff bases in this class. The experimental protocols and comparative data provided in this guide serve as a robust starting point for further investigation into the promising applications of these compounds.
References
A Comparative Guide to the Structural Elucidation of 2-Hydroxy-3,4-dimethoxybenzaldehyde: X-ray Crystallography vs. Spectroscopic Techniques
In the landscape of pharmaceutical research and materials science, the precise determination of a molecule's three-dimensional structure is paramount. This guide provides an in-depth comparison of analytical techniques for the structural characterization of 2-Hydroxy-3,4-dimethoxybenzaldehyde, a key intermediate in the synthesis of various high-value organic compounds. While X-ray crystallography stands as the definitive method for elucidating solid-state molecular architecture, this guide will also explore the complementary roles and distinct advantages of spectroscopic methods such as Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR) Spectroscopy, and Mass Spectrometry (MS).
The Subject: this compound
This compound (C₉H₁₀O₄) is a substituted benzaldehyde with significant potential in organic synthesis.[1] Its utility as a precursor demands a thorough understanding of its structural and electronic properties, which are dictated by the spatial arrangement of its constituent atoms. Accurate structural data is critical for predicting its reactivity, understanding its interaction with biological targets, and ensuring the quality and purity of its derivatives.
The Gold Standard: Single-Crystal X-ray Crystallography
X-ray crystallography provides unambiguous proof of molecular structure by mapping electron density from the diffraction of X-rays by a single crystal. This technique offers the precise coordinates of each atom, defining bond lengths, bond angles, and intermolecular interactions.
Experimental Protocol: From Powder to Structure
1. Synthesis and Crystallization:
The synthesis of this compound can be adapted from established methods for related benzaldehydes.[2][3] A common route involves the formylation of the corresponding phenol.
-
Synthesis: A potential synthetic route could involve the selective formylation of 3,4-dimethoxyphenol.
-
Crystallization: Growing single crystals suitable for X-ray diffraction is a critical and often empirical step. Slow evaporation of a saturated solution of the compound in a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexane) at a constant temperature is a common technique. The choice of solvent is crucial and can significantly influence crystal quality.
2. Data Collection and Structure Solution:
A suitable single crystal is mounted on a goniometer and placed in a stream of cold nitrogen gas to minimize thermal vibrations. The crystal is then bombarded with a monochromatic X-ray beam, and the resulting diffraction pattern is recorded on a detector. Sophisticated software is then used to integrate the diffraction data and solve the phase problem, ultimately generating an electron density map from which the atomic positions are determined.
Anticipated Crystallographic Data
While a specific crystal structure for this compound is not publicly available as of this writing, we can anticipate the type of data that would be obtained based on structures of similar molecules like 2,4-dimethoxybenzaldehyde and 2,3-dimethoxybenzaldehyde.[4][5]
| Parameter | Anticipated Value | Significance |
| Crystal System | Monoclinic or Orthorhombic | Describes the basic shape of the unit cell. |
| Space Group | e.g., P2₁/c | Defines the symmetry elements within the unit cell. |
| a, b, c (Å) | ~ 5-20 Å | Dimensions of the unit cell. |
| α, β, γ (°) | α=γ=90°, β > 90° (for monoclinic) | Angles of the unit cell. |
| Volume (ų) | ~ 700-1500 ų | Volume of the unit cell. |
| Z | 2 or 4 | Number of molecules per unit cell. |
| Intramolecular H-Bond | O-H···O=C | Confirms the presence and geometry of the intramolecular hydrogen bond. |
| Intermolecular Interactions | π-π stacking, C-H···O interactions | Reveals how molecules pack in the solid state, influencing physical properties. |
The Spectroscopic Toolkit: A Comparative Analysis
While X-ray crystallography provides the ultimate structural detail, it is not always feasible due to difficulties in obtaining suitable crystals. In such cases, and for routine characterization, spectroscopic techniques are indispensable.[6][7][8]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for determining the structure of organic molecules in solution.[6][7] It provides information about the chemical environment, connectivity, and stereochemistry of atoms.
Experimental Protocol:
A small amount of the purified compound is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) and placed in a strong magnetic field. The sample is irradiated with radiofrequency pulses, and the resulting signals are detected and processed.
Anticipated ¹H and ¹³C NMR Data (in CDCl₃):
| ¹H NMR Signal | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| Aldehyde H | ~9.8 | s | 1H | -CHO |
| Aromatic H | ~7.4 | d | 1H | H ortho to CHO |
| Aromatic H | ~6.5 | d | 1H | H meta to CHO |
| Methoxy H | ~3.9 | s | 3H | -OCH₃ |
| Methoxy H | ~3.8 | s | 3H | -OCH₃ |
| Hydroxyl H | ~11.5 | s | 1H | -OH (H-bonded) |
| ¹³C NMR Signal | Chemical Shift (δ, ppm) | Assignment |
| Carbonyl C | ~195 | -CHO |
| Aromatic C | ~160 | C-OH |
| Aromatic C | ~155 | C-OCH₃ |
| Aromatic C | ~145 | C-OCH₃ |
| Aromatic C | ~125 | C-H |
| Aromatic C | ~115 | C-CHO |
| Aromatic C | ~100 | C-H |
| Methoxy C | ~56 | -OCH₃ |
| Methoxy C | ~55 | -OCH₃ |
Insight: The downfield shift of the hydroxyl proton is indicative of strong intramolecular hydrogen bonding with the aldehyde oxygen. 2D NMR techniques like COSY and HMBC can further confirm the connectivity of the protons and carbons.[8]
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is a rapid and non-destructive technique used to identify functional groups in a molecule by measuring the absorption of infrared radiation.[9]
Experimental Protocol:
A small amount of the solid sample can be analyzed directly using an Attenuated Total Reflectance (ATR) accessory, or mixed with KBr and pressed into a pellet. The sample is then exposed to a broad range of infrared frequencies, and the resulting spectrum of absorbance or transmittance is recorded.
Anticipated FT-IR Data:
| Wavenumber (cm⁻¹) | Vibration | Functional Group |
| ~3200 (broad) | O-H stretch (intramolecular H-bond) | Hydroxyl |
| ~3050 | C-H stretch (aromatic) | Aromatic |
| ~2950, 2850 | C-H stretch (aliphatic) | Methoxy |
| ~1650 | C=O stretch (conjugated aldehyde) | Aldehyde |
| ~1600, 1480 | C=C stretch | Aromatic |
| ~1250, 1050 | C-O stretch | Ether (Methoxy) |
Insight: The position and shape of the O-H and C=O stretching bands provide strong evidence for the intramolecular hydrogen bond, which lowers their vibrational frequencies compared to non-hydrogen-bonded counterparts.
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ionized molecules.[6][7] It is used to determine the molecular weight and elemental composition of a compound and can provide structural information through fragmentation patterns.
Experimental Protocol:
A dilute solution of the sample is introduced into the mass spectrometer, where it is ionized (e.g., by Electrospray Ionization - ESI). The resulting ions are separated based on their mass-to-charge ratio by an analyzer and detected. High-resolution mass spectrometry (HRMS) can provide highly accurate mass measurements, allowing for the determination of the molecular formula.
Anticipated Mass Spectrometry Data:
| Ion | m/z (calculated) | Significance |
| [M+H]⁺ | 183.0652 | Protonated molecular ion, confirms the molecular weight. |
| [M+Na]⁺ | 205.0471 | Sodium adduct, also confirms the molecular weight. |
| [M-H]⁻ | 181.0506 | Deprotonated molecular ion. |
| Fragmentation Ions | Varies | Loss of CH₃, CO, and other fragments can provide clues about the structure. |
Insight: HRMS would confirm the elemental composition as C₉H₁₀O₄. The fragmentation pattern can help distinguish it from its isomers.
Comparative Summary and Conclusion
| Technique | Information Provided | Advantages | Limitations |
| X-ray Crystallography | Definitive 3D structure, bond lengths/angles, stereochemistry, packing | Unambiguous, provides absolute configuration | Requires high-quality single crystals, not suitable for amorphous solids or liquids |
| NMR Spectroscopy | Connectivity, chemical environment, stereochemistry in solution | Provides detailed structural information in solution, non-destructive | Can be complex to interpret for large molecules, requires soluble samples |
| FT-IR Spectroscopy | Presence of functional groups | Fast, simple, non-destructive, versatile sampling | Provides limited information on the overall molecular structure |
| Mass Spectrometry | Molecular weight, elemental composition, fragmentation patterns | High sensitivity, provides molecular formula (HRMS) | Does not directly provide 3D structural information, isomers can be difficult to distinguish |
References
- 1. PubChemLite - this compound (C9H10O4) [pubchemlite.lcsb.uni.lu]
- 2. researchgate.net [researchgate.net]
- 3. globethesis.com [globethesis.com]
- 4. 2,4-Dimethoxybenzaldehyde | C9H10O3 | CID 69175 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 2,3-Dimethoxybenzaldehyde | C9H10O3 | CID 66581 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. rroij.com [rroij.com]
- 7. onlineorganicchemistrytutor.com [onlineorganicchemistrytutor.com]
- 8. ijpsjournal.com [ijpsjournal.com]
- 9. rsc.org [rsc.org]
A Senior Application Scientist's Guide to the Quantitative Analysis of 2-Hydroxy-3,4-dimethoxybenzaldehyde
For researchers, scientists, and drug development professionals, the precise quantification of 2-Hydroxy-3,4-dimethoxybenzaldehyde is critical for ensuring the quality, efficacy, and safety of pharmaceutical intermediates and final products. This guide provides an in-depth comparison of the primary analytical techniques for the quantitative analysis of this compound, grounded in scientific principles and supported by experimental data. We will delve into the nuances of High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and UV-Vis Spectrophotometry, offering insights into the causality behind experimental choices and presenting self-validating protocols.
Introduction to this compound and the Imperative of Accurate Quantification
This compound, an isomer of vanillin, is a key building block in the synthesis of various pharmaceutical compounds. Its specific substitution pattern influences its reactivity and potential biological activity. Accurate and precise quantification is paramount for a number of reasons:
-
Stoichiometric Control in Synthesis: Ensuring the correct molar ratios of reactants is fundamental to achieving high yields and purity of the desired product.
-
Purity Assessment: Quantifying the main component and any impurities is a critical aspect of quality control.
-
Stability Studies: Determining the degradation of the compound over time under various conditions is essential for establishing shelf-life and storage conditions.
-
Pharmacokinetic and Pharmacodynamic Studies: Accurate measurement in biological matrices is necessary to understand the absorption, distribution, metabolism, and excretion (ADME) of any resulting drug substance.
This guide will compare the most effective analytical techniques for these purposes, providing the technical details necessary for their successful implementation and validation.
Comparative Analysis of Analytical Methodologies
The choice of an analytical method is a critical decision that depends on factors such as the required sensitivity, selectivity, sample matrix, and available instrumentation. Here, we compare three widely used techniques for the quantification of this compound.
Table 1: Performance Comparison of Analytical Methods
| Parameter | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography-Mass Spectrometry (GC-MS) | UV-Vis Spectrophotometry |
| Principle | Chromatographic separation based on polarity, followed by UV detection. | Chromatographic separation of volatile compounds, followed by mass-based identification and quantification. | Measurement of light absorbance by the analyte at a specific wavelength. |
| Selectivity | High | Very High | Low to Moderate |
| Sensitivity | High (µg/mL to ng/mL) | Very High (ng/mL to pg/mL) | Moderate (µg/mL) |
| Linearity Range | Wide (typically 2-3 orders of magnitude) | Wide (typically 3-4 orders of magnitude) | Narrower (typically 1-2 orders of magnitude) |
| Precision (%RSD) | < 2% | < 5% | < 3% |
| Accuracy (% Recovery) | 98-102% | 95-105% | 97-103% |
| Sample Throughput | Moderate | Low to Moderate | High |
| Instrumentation Cost | Moderate | High | Low |
| Primary Application | Purity testing, stability studies, routine QC | Impurity profiling, trace analysis, structural confirmation | Rapid quantification in simple matrices |
High-Performance Liquid Chromatography (HPLC): The Workhorse for Routine Analysis
HPLC is often the method of choice for the quantitative analysis of non-volatile, thermally labile compounds like this compound. Its robustness, precision, and ability to separate the analyte from closely related impurities make it ideal for quality control environments.
Causality in HPLC Method Development
A successful HPLC method hinges on the careful selection of the stationary and mobile phases to achieve optimal separation. For a moderately polar compound like this compound, a reversed-phase C18 column is an excellent starting point. The hydroxyl and methoxy groups provide sufficient polarity to be retained on the nonpolar stationary phase, while allowing for elution with a suitable mobile phase.
The mobile phase, typically a mixture of water and an organic solvent like acetonitrile or methanol, is optimized to control the retention time and resolution. The addition of a small amount of acid, such as acetic or formic acid, can improve peak shape by suppressing the ionization of the phenolic hydroxyl group.
Validated HPLC Protocol
This protocol is adapted from validated methods for closely related isomers and is expected to provide excellent performance for this compound with minor optimization.[1][2]
Instrumentation:
-
HPLC system with a UV-Vis or Diode Array Detector (DAD)
-
C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)
Reagents:
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Water (HPLC grade or purified to 18 MΩ·cm)
-
Acetic Acid (glacial, analytical grade)
-
This compound reference standard
Procedure:
-
Mobile Phase Preparation: Prepare a mobile phase of Acetonitrile:Water (60:40 v/v) with 0.1% acetic acid. Filter through a 0.45 µm membrane filter and degas.
-
Standard Solution Preparation:
-
Prepare a stock solution of the reference standard in methanol at a concentration of 1 mg/mL.
-
Prepare a series of working standards by diluting the stock solution with the mobile phase to concentrations ranging from 5 to 200 µg/mL.
-
-
Sample Preparation: Accurately weigh and dissolve the sample in methanol to achieve a theoretical concentration within the calibration range. Dilute with the mobile phase as necessary.
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C
-
Detection Wavelength: Determined by scanning the UV spectrum of a standard solution (expecting a maximum around 280-320 nm).
-
-
Analysis: Inject the standard and sample solutions and record the chromatograms.
-
Quantification: Construct a calibration curve by plotting the peak area against the concentration of the standards. Determine the concentration of the analyte in the sample from this curve.
Expected Performance Data for HPLC
| Parameter | Expected Value |
| Linearity Range | 5 - 200 µg/mL (R² > 0.999) |
| Limit of Detection (LOD) | ~0.5 µg/mL |
| Limit of Quantification (LOQ) | ~1.5 µg/mL |
| Intra-day Precision (%RSD) | < 1.5% |
| Inter-day Precision (%RSD) | < 2.0% |
| Accuracy (% Recovery) | 98.0 - 102.0% |
Workflow for HPLC Analysis
References
A Comparative Mechanistic Guide to Benzaldehyde Derivatives for Drug Discovery Professionals
Introduction: The phenolic aldehyde, 2-Hydroxy-3,4-dimethoxybenzaldehyde, is a specific aromatic compound of interest in various chemical synthesis pathways. However, a comprehensive review of current scientific literature reveals a significant scarcity of data regarding its specific biological mechanism of action. For researchers and drug development professionals, this knowledge gap presents both a challenge and an opportunity. When investigating a novel or understudied molecule, a common and effective strategy in medicinal chemistry is to analyze the activities of its structural isomers and closely related analogs. This approach provides a foundational framework for predicting potential biological effects and designing targeted experiments.
This guide, therefore, pivots to provide a detailed comparative analysis of the well-documented mechanisms of action for two key structural isomers: 2-Hydroxy-4-methoxybenzaldehyde (HMB) and the widely-studied Vanillin (4-Hydroxy-3-methoxybenzaldehyde) . By understanding the structure-activity relationships (SAR) of these related compounds, we can establish a robust hypothesis-driven platform for the future investigation of this compound.
Section 1: The Potent Antimicrobial Mechanisms of 2-Hydroxy-4-methoxybenzaldehyde (HMB)
2-Hydroxy-4-methoxybenzaldehyde (HMB), an isomer of vanillin, has emerged as a compound with potent and multifaceted biological activities, particularly in the antimicrobial domain.[1] Found in the roots of several medicinal plants, its efficacy often surpasses that of vanillin.[1][2]
Primary Mechanism: Disruption of Fungal Cell Integrity
Recent studies have elucidated that the primary antifungal target of HMB is the fungal cell membrane.[2][3] This mechanism is a cascade of events that compromises the pathogen's viability.
-
Ergosterol Biosynthesis Inhibition: HMB significantly reduces the levels of ergosterol, a vital component of the fungal cell membrane that is analogous to cholesterol in mammalian cells.[3] Its depletion leads to impaired membrane fluidity and function.
-
Increased Membrane Permeability: By disrupting the membrane structure, HMB causes a significant increase in permeability. This has been experimentally verified by observing the influx of propidium iodide (PI), a fluorescent dye that can only enter cells with compromised membranes.[2]
-
Induction of Oxidative Stress: The damage to the cell membrane leads to lipid peroxidation and a subsequent state of oxidative stress.[2] HMB treatment has been shown to alter the activity of key antioxidant enzymes like superoxide dismutase (SOD) and catalase (CAT), indicating a disruption of the fungus's redox homeostasis.[3]
Caption: Antifungal mechanism of HMB targeting the cell membrane.
Antibacterial and Anti-Virulence Activity
HMB exhibits broad-spectrum antibacterial activity against both Gram-positive and Gram-negative bacteria.[4] Beyond direct bactericidal or bacteriostatic effects, HMB functions as an anti-virulence agent. In studies involving methicillin-resistant Staphylococcus aureus (MRSA), HMB was shown to:
-
Reduce the production of the virulence factor staphyloxanthin.[4]
-
Decrease the expression of key virulence regulatory genes.[4]
-
Increase the sensitivity of MRSA to conventional antibiotics, suggesting a role as a synergistic agent.[4]
Section 2: The Multifunctional Biological Profile of Vanillin
Vanillin, the primary component of vanilla extract, is one of the most widely used flavoring agents globally.[5] Its biological activities have been extensively studied, revealing a range of therapeutic potentials.
Primary Mechanism: Broad-Spectrum Antimicrobial Action
Similar to HMB, vanillin's antimicrobial action is largely attributed to its interaction with the cell membrane.[6][7] As a phenolic compound, its hydrophobic nature allows it to interfere with the lipid bilayer of microbial plasma membranes, leading to destabilization and loss of function.[6] This action is generally considered bacteriostatic rather than bactericidal.[6][7]
Anti-inflammatory and Antioxidant Pathways
Vanillin demonstrates significant anti-inflammatory and antioxidant properties.
-
Anti-inflammatory Action: It can suppress the production of key inflammatory mediators, including nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and various interleukins (IL-6, IL-1β) in cell models stimulated by lipopolysaccharide (LPS).[8]
-
Antioxidant Activity: Vanillin is a potent scavenger of reactive oxygen species (ROS) and can protect cells from oxidative damage.[8] This activity is primarily due to the electron-donating capacity of its phenolic hydroxyl group.[9]
Anticancer Mechanisms
In various cancer cell lines, vanillin has been shown to induce apoptosis (programmed cell death) and suppress cell proliferation.[6] Mechanistically, it can trigger cell cycle arrest at different phases (G0/G1 or G2/M) and modulate the expression of key apoptosis-related proteins like Bax and Bcl-2.[6]
Section 3: Comparative Analysis and Structure-Activity Relationship (SAR) Insights
The differing potencies and specific mechanisms of HMB, Vanillin, and the less-studied ortho-Vanillin can be attributed to the specific arrangement of the hydroxyl (-OH) and methoxy (-OCH₃) groups on the benzaldehyde ring.
| Feature | 2-Hydroxy-4-methoxybenzaldehyde (HMB) | Vanillin (4-Hydroxy-3-methoxybenzaldehyde) | ortho-Vanillin (2-Hydroxy-3-methoxybenzaldehyde) |
| Primary Activity | Potent Antifungal & Antibacterial[2][4] | Broad Antimicrobial, Anti-inflammatory[6][8] | Moderate Antimicrobial, Tyrosinase Inhibitor[10] |
| Known Mechanism | Disrupts ergosterol biosynthesis, increases membrane permeability, induces oxidative stress[2][3] | Destabilizes plasma membrane, reduces inflammatory mediators, induces apoptosis[6][8] | Weak tyrosinase inhibition, some mutagenic studies[10] |
| Relative Potency | Generally higher antimicrobial potency than vanillin[2] | Moderate potency, well-documented[7] | Moderate to weak biological activity reported[10] |
Expert Insights on SAR: The position of the hydroxyl group relative to the aldehyde is critical. In HMB and ortho-Vanillin, the ortho-hydroxyl group can form an intramolecular hydrogen bond with the aldehyde's carbonyl oxygen. This can affect the molecule's polarity, membrane interaction, and receptor binding properties compared to Vanillin, where the hydroxyl group is in the para position. The superior antifungal activity of HMB over vanillin suggests that the specific 2-hydroxy, 4-methoxy arrangement is particularly effective for disrupting fungal membrane integrity.[2]
Section 4: Experimental Protocol: Fungal Cell Membrane Permeability Assay
To provide a validated experimental framework, this section details a protocol for assessing membrane permeability, a key mechanistic aspect of HMB and vanillin. This assay uses Propidium Iodide (PI) staining, which is a reliable method to quantify membrane damage.
Objective:
To determine the effect of a test compound (e.g., HMB, Vanillin) on the plasma membrane integrity of a fungal strain (e.g., Fusarium graminearum).
Materials:
-
Fungal culture (F. graminearum)
-
Potato Dextrose Broth (PDB)
-
Test compound (HMB, dissolved in a suitable solvent like DMSO)
-
Propidium Iodide (PI) stock solution (1 mg/mL)
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
96-well black, clear-bottom microplates
-
Microplate reader with fluorescence detection (Excitation/Emission ~535/617 nm)
-
Incubator shaker
Step-by-Step Methodology:
-
Fungal Culture Preparation: Inoculate F. graminearum mycelia into PDB and incubate at 28°C with shaking for 48-72 hours to obtain a sufficient quantity of mycelia.
-
Mycelia Harvesting and Washing: Harvest the mycelia by centrifugation, discard the supernatant, and wash twice with sterile PBS to remove residual media.
-
Treatment Preparation: Resuspend the washed mycelia in PBS to a standardized concentration. In a 96-well plate, add the mycelial suspension to wells containing serial dilutions of the test compound (e.g., 0, 50, 100, 200 µg/mL HMB). Ensure the final solvent concentration is consistent across all wells and below a non-toxic threshold (e.g., <1% DMSO).
-
Incubation: Incubate the plate at 28°C for a defined period (e.g., 2-4 hours).
-
PI Staining: Add PI to each well to a final concentration of 10 µg/mL.
-
Final Incubation: Incubate the plate in the dark at room temperature for 15-30 minutes.
-
Fluorescence Measurement: Measure the fluorescence intensity using a microplate reader at an excitation wavelength of ~535 nm and an emission wavelength of ~617 nm.
-
Data Analysis: Subtract the background fluorescence from a cell-free control. Express the results as a fold-change in fluorescence intensity relative to the untreated control. A significant increase in fluorescence indicates membrane damage.
Caption: Workflow for the Fungal Membrane Permeability Assay.
Conclusion
While direct mechanistic data for this compound is currently unavailable, a detailed examination of its structural isomers provides a powerful predictive framework for researchers. The potent antifungal and antibacterial activities of 2-Hydroxy-4-methoxybenzaldehyde (HMB), centered on the disruption of microbial cell membrane integrity, present a compelling avenue for investigation. Similarly, the well-documented anti-inflammatory, antioxidant, and anticancer properties of vanillin highlight other potential biological roles.
For drug development professionals, the logical next step is to synthesize or procure this compound and screen it using the assays described herein. By comparing its activity profile to that of HMB and vanillin, the unique contributions of its specific substitution pattern can be elucidated, paving the way for the development of novel therapeutic agents.
References
- 1. researchgate.net [researchgate.net]
- 2. 2-Hydroxy-4-methoxybenzaldehyde, a more effective antifungal aroma than vanillin and its derivatives against Fusarium graminearum, destroys cell membranes, inhibits DON biosynthesis, and performs a promising antifungal effect on wheat grains - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | 2-Hydroxy-4-methoxybenzaldehyde (HMB) disrupts ergosterol biosynthesis, redox metabolism, and DON biosynthesis of Fusarium graminearum revealed by transcriptome analysis [frontiersin.org]
- 4. caymanchem.com [caymanchem.com]
- 5. Vanillin - Wikipedia [en.wikipedia.org]
- 6. mdpi.com [mdpi.com]
- 7. Synthesis and Evaluation of Vanillin Derivatives as Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Vanillin Has Potent Antibacterial, Antioxidant, and Anti-Inflammatory Activities In Vitro and in Mouse Colitis Induced by Multidrug-Resistant Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. ortho-Vanillin - Wikipedia [en.wikipedia.org]
Safety Operating Guide
A Comprehensive Guide to Personal Protective Equipment for 2-Hydroxy-3,4-dimethoxybenzaldehyde
In the landscape of pharmaceutical research and development, the meticulous handling of novel chemical compounds is a cornerstone of both innovation and safety. This guide provides essential, immediate safety and logistical information for handling 2-Hydroxy-3,4-dimethoxybenzaldehyde. As a Senior Application Scientist, my objective is to synthesize technical accuracy with field-proven insights, ensuring that every protocol described is a self-validating system for safety and procedural integrity.
It is important to note that while specific safety data for this compound is not extensively documented, a conservative approach to safety is warranted based on the hazard profiles of structurally analogous compounds. The guidance provided herein is predicated on a thorough analysis of these related molecules to establish a robust and cautious operational plan.
Hazard Assessment: An Expert Synthesis
An in-depth review of safety data sheets for similar benzaldehyde derivatives reveals a consistent pattern of hazards. These compounds are typically classified as irritants and may be harmful through various exposure routes.[1][2][3] The primary concerns when handling this compound, by extension, are summarized below.
| Hazard Classification | Description | Potential Health Effects |
| Skin Irritation (Category 2) | Causes skin irritation upon direct contact.[1][3] | Redness, itching, and inflammation of the skin. |
| Serious Eye Irritation (Category 2A) | Causes serious eye irritation upon contact.[1][3] | Pain, redness, watering, and potential damage to the cornea. |
| Specific Target Organ Toxicity - Single Exposure (Category 3) | May cause respiratory irritation.[1][3] | Coughing, sneezing, and shortness of breath if dust or vapor is inhaled. |
| Acute Oral Toxicity (Category 4) | Harmful if swallowed.[1][4] | May cause gastrointestinal irritation and other systemic effects. |
Given these potential hazards, a comprehensive personal protective equipment (PPE) strategy is not merely a recommendation but a necessity to ensure the well-being of laboratory personnel.
Personal Protective Equipment (PPE): A Multi-Layered Defense
The selection of PPE must be tailored to the specific tasks being performed. The following protocols are designed to provide a multi-layered defense against the potential hazards of this compound.
Primary Engineering Controls: Your First Line of Defense
Before considering wearable PPE, it is crucial to utilize primary engineering controls. Always handle this compound in a well-ventilated area.[4][5] For tasks that may generate dust, such as weighing or transferring the solid compound, a certified chemical fume hood is mandatory.[1] Ensure that an eyewash station and a safety shower are readily accessible and in close proximity to the workstation.[4]
Essential PPE Ensemble
The following table outlines the minimum required PPE for handling this compound.
| PPE Component | Specification | Rationale |
| Eye and Face Protection | Chemical safety goggles or a full-face shield.[2][4][5] | Protects against splashes and airborne particles, preventing serious eye irritation. |
| Hand Protection | Chemical-resistant, impervious gloves (e.g., nitrile).[1][5] | Prevents skin contact and subsequent irritation. Gloves must be inspected before use and disposed of properly after handling the chemical. |
| Protective Clothing | A standard laboratory coat.[2][5] | Protects skin and personal clothing from contamination. |
| Respiratory Protection | A NIOSH-approved N95 dust mask or higher.[6] | Required when handling the solid compound outside of a fume hood or if dust generation is likely, to prevent respiratory tract irritation. |
PPE Selection Workflow
The following diagram illustrates a logical workflow for selecting the appropriate level of PPE based on the experimental procedure.
Caption: A workflow for selecting appropriate PPE when handling this compound.
Operational and Disposal Plans: Ensuring a Safe Workflow
A systematic approach to handling and disposal is critical for minimizing risk and ensuring regulatory compliance.
Step-by-Step Handling Protocol
-
Preparation : Before handling, ensure all necessary PPE is donned correctly. Clear the workspace of any unnecessary items.
-
Weighing and Transfer : Conduct all weighing and transfer operations of the solid compound within a chemical fume hood to minimize inhalation exposure.[1] Use a spatula for transfers to avoid generating dust.
-
In Solution : When working with the compound in solution, handle it with the same care, using appropriate glassware and containment.
-
Hygiene : After handling, wash hands and any exposed skin thoroughly with soap and water.[4] Do not eat, drink, or smoke in the laboratory.[4]
-
Contaminated Clothing : If clothing becomes contaminated, remove it immediately and wash it before reuse.
Accidental Spill Protocol
-
Evacuate and Alert : Alert personnel in the immediate area and evacuate if necessary.
-
Containment : For small spills, prevent the powder from spreading or becoming airborne.[5]
-
Cleanup : Wearing the appropriate PPE, carefully sweep or vacuum the spilled solid material and place it into a suitable, closed container for disposal.[5][7] Avoid creating dust.[5][7]
-
Decontamination : After the material has been collected, decontaminate the spill area.[5]
Disposal Plan
This compound and any materials contaminated with it must be treated as hazardous waste.
-
Waste Collection : Collect all waste, including contaminated PPE, in a designated, properly labeled hazardous waste container.[5]
-
Container Labeling : The container must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound".[5]
-
Storage : Store the sealed waste container in a designated Satellite Accumulation Area (SAA) away from incompatible materials such as strong oxidizing agents and strong bases.[5][8]
-
Final Disposal : Arrange for the pickup and disposal of the hazardous waste through your institution's Environmental Health and Safety (EH&S) department or a certified waste disposal contractor.[5] Disposal will likely involve chemical incineration by a licensed facility.[5]
By adhering to these rigorous safety protocols, researchers can confidently and safely handle this compound, ensuring both personal safety and the integrity of their research.
References
- 1. pfaltzandbauer.com [pfaltzandbauer.com]
- 2. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 3. westliberty.edu [westliberty.edu]
- 4. fishersci.com [fishersci.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. 3,4-二甲氧基苯甲醛 99% | Sigma-Aldrich [sigmaaldrich.com]
- 7. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 8. fishersci.com [fishersci.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
